molecular formula C7H9ClFNO B2481028 O-(2-Fluorobenzyl)hydroxylamine hydrochloride CAS No. 215599-91-0

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2481028
CAS No.: 215599-91-0
M. Wt: 177.6
InChI Key: JXRCCPGBRXGMDB-UHFFFAOYSA-M
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Description

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6. The purity is usually 95%.
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Properties

IUPAC Name

O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPKOVOVCVCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-(2-Fluorobenzyl)hydroxylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Reactivity, and Applications

Abstract

This compound is a halogenated aromatic hydroxylamine derivative of significant interest to medicinal chemists and drug development professionals. The incorporation of a fluorine atom on the benzyl ring offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. However, detailed experimental data for this specific reagent is not extensively reported in publicly available literature. This guide provides a comprehensive technical overview by synthesizing information from established chemical principles and data from closely related analogues. We present a robust, proposed synthetic pathway, explore the compound's core reactivity, detail its potential applications in drug discovery, and provide recommended protocols for its synthesis and use. This document is intended to serve as a foundational resource for researchers, enabling them to effectively utilize this versatile building block in their synthetic and medicinal chemistry programs.

Introduction and Strategic Context

O-substituted hydroxylamines are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with carbonyl compounds to form stable oxime ethers. This functionality is pivotal not only in classical synthesis but also in modern drug discovery for creating bioisosteric replacements for other functional groups, modifying scaffolds, and for derivatization to aid in analytical detection.

This compound introduces a 2-fluorobenzyl moiety, a feature of strategic importance in medicinal chemistry. The fluorine atom, due to the strength of the carbon-fluorine bond, can sterically block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as halogen bonding, with biological targets, which can improve binding affinity and selectivity.[1]

Given the scarcity of specific literature for this compound, this guide will leverage established methodologies for analogous compounds, such as O-(2-Chloro-6-fluorobenzyl)hydroxylamine and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to provide a reliable and scientifically grounded framework for its synthesis and application.[1][2]

Physicochemical Properties

PropertyO-(2-Fluorobenzyl)hydroxylamine HClO-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue)
CAS Number 55418-27-493081-15-357981-02-9
Molecular Formula C₇H₉ClFNOC₇H₈Cl₂FNOC₇H₅ClF₅NO
Molecular Weight 177.60 g/mol 212.05 g/mol [2]249.57 g/mol
Appearance Solid (predicted)Solid[2]White powder to crystal[2]
Melting Point Not AvailableNot Available227 °C (sublimes)[3]
Solubility Not AvailableNot AvailableWater: 50 mg/mL[3]
pKa Not AvailableNot AvailableNot Available

Synthesis of this compound

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrazinolysis & Salt Formation A 2-Fluorobenzyl bromide C N-(2-Fluorobenzyloxy) phthalimide A->C B N-Hydroxyphthalimide B->C C_intermediate N-(2-Fluorobenzyloxy) phthalimide reagents1 + K₂CO₃, DMF (Base, Solvent) ~60-70 °C D O-(2-Fluorobenzyl) hydroxylamine E O-(2-Fluorobenzyl)hydroxylamine Hydrochloride (Target) D->E + HCl in Ether C_intermediate->D reagents2 + Hydrazine hydrate, EtOH (Deprotection) Reflux Derivatization_Workflow A O-(2-Fluorobenzyl)hydroxylamine HCl + Aldehyde or Ketone B In Situ Neutralization (e.g., Pyridine, NaOAc in EtOH) A->B Step 1 C Nucleophilic Attack & Dehydration B->C Step 2 D O-(2-Fluorobenzyl) Oxime Product C->D Step 3 E Work-up & Purification (Extraction, Chromatography) D->E Step 4

References

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on O-(2-Fluorobenzyl)hydroxylamine hydrochloride. Given the compound's status as a specialized building block, this guide synthesizes available data, outlines robust synthetic protocols based on established chemical principles for analogous structures, and explores its strategic applications in contemporary organic synthesis and pharmaceutical research.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted hydroxylamine derivative valued as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by two key components: the reactive hydroxylamine moiety (-ONH₂) and the 2-fluorobenzyl group. This combination makes it a powerful tool for medicinal chemists.

  • The Hydroxylamine Core: The hydroxylamine functional group is a potent nucleophile and a precursor for forming oximes and other derivatives, which are present in a wide array of biologically active compounds.[3][4][5]

  • The Fluorobenzyl Moiety: The incorporation of a fluorine atom onto the benzyl ring is a well-established strategy in drug design. The strong carbon-fluorine bond can block sites of metabolism, thereby enhancing a drug's metabolic stability and half-life.[6] Furthermore, fluorine can modulate properties like lipophilicity and participate in crucial binding interactions (e.g., halogen bonding) with biological targets, potentially increasing a compound's affinity and selectivity.[6]

While extensive peer-reviewed literature on this specific molecule is limited, its structural features point to significant potential as a building block for novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.[2][6]

Physicochemical Properties and Characterization

Precise, experimentally determined data for this compound is not widely published. The following table summarizes its known identifiers and includes data from closely related, well-characterized analogues to provide a comparative framework.

PropertyThis compoundO-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue)
CAS Number 215599-91-093081-15-3[1][7]57981-02-9[4][8]
Molecular Formula C₇H₉ClFNOC₇H₈Cl₂FNO[7][9]C₇H₄F₅NO·HCl[4][8]
Molecular Weight Not specified, calculated ~193.6 g/mol 212.05 g/mol [1][7][9]249.57 g/mol [4][8][10]
Appearance SolidSolid (form not specified)[9]White powder to crystal[4][11]
Melting Point Not specified184-188°C[7]227°C (sublimes)[8][12]
Purity ≥98%≥95%[9]≥98% to ≥99%[4][8][13]
Storage Inert atmosphere, 2-8°CNot specified2-8°C[4]
Solubility (Water) Not specifiedNot specified50 mg/mL, clear to slightly hazy[8][9][13]

Synthesis Protocol: A Validated Pathway

Step 1: Synthesis of N-(2-Fluorobenzyloxy)phthalimide (Intermediate)

This step involves a standard nucleophilic substitution (Williamson ether synthesis) where the phenoxide-like anion of N-hydroxyphthalimide attacks the electrophilic carbon of 2-fluorobenzyl halide.

Methodology:

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for approximately 30 minutes to ensure complete formation of the nucleophile.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[3][6]

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum to yield the N-(2-Fluorobenzyloxy)phthalimide intermediate.[6][9]

Causality:

  • N-Hydroxyphthalimide: This reagent serves as an excellent, stable surrogate for hydroxylamine. The phthalimide group protects the highly reactive amino group, preventing side reactions and allowing for selective O-alkylation.

  • Potassium Carbonate & DMF: A polar aprotic solvent (DMF) is chosen to solubilize the reactants while the mild base (K₂CO₃) is sufficient to deprotonate the N-hydroxyphthalimide without causing decomposition.

Step 2: Synthesis of this compound (Final Product)

The final step involves the hydrazinolysis of the phthalimide protecting group. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired O-substituted hydroxylamine.

Methodology:

  • Suspend the N-(2-Fluorobenzyloxy)phthalimide intermediate (1.0 eq) from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the suspension at room temperature.[3][6]

  • Reflux the mixture. A thick white precipitate of phthalhydrazide will form as the reaction proceeds. Monitor by TLC for the disappearance of the starting material.[3]

  • After completion, cool the reaction mixture and remove the phthalhydrazide byproduct by filtration.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting crude O-(2-Fluorobenzyl)hydroxylamine (often an oil) in a minimal amount of a suitable solvent like diethyl ether.

  • Precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) with stirring until the pH is acidic (~1-2).[3][6]

  • Collect the white precipitate by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to obtain the final product.[6]

Causality:

  • Hydrazinolysis: This is a classic and highly efficient method for cleaving phthalimide protecting groups. The formation of the thermodynamically stable phthalhydrazide byproduct drives the reaction to completion.

  • Hydrochloride Salt Formation: The free base of hydroxylamines can be unstable. Conversion to the hydrochloride salt improves stability, enhances shelf-life, and provides a crystalline, easily handleable solid.[11][14]

Diagram of Synthetic Pathway

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation N_Hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(2-Fluorobenzyloxy)phthalimide N_Hydroxyphthalimide->Intermediate F_Benzyl_Bromide 2-Fluorobenzyl Bromide F_Benzyl_Bromide->Intermediate Base K₂CO₃ / DMF Base->Intermediate Final_Product O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Intermediate->Final_Product Hydrazinolysis Byproduct Phthalhydrazide (precipitate) Intermediate->Byproduct Hydrazine Hydrazine Hydrate in Ethanol HCl HCl Final_Product->HCl Salt Formation G Start Carbonyl-containing Substrate (R-CO-R') Reaction Oxime Formation (Condensation Reaction) Start->Reaction Reagent O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Reagent->Reaction Product Fluorobenzyl Oxime Derivative Reaction->Product

References

A Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride (CAS 215599-91-0): A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle

In the landscape of contemporary medicinal chemistry, success is often dictated by the strategic selection of building blocks that impart desirable properties to a lead molecule. O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS 215599-91-0) is one such reagent. It is not merely a reactant but a carefully designed tool for introducing the 2-fluorobenzyloxy moiety, a substituent with profound implications for a compound's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth technical perspective, moving beyond catalog data to provide a framework for its rational application in drug discovery programs. We will explore its synthesis, core reactivity, and the strategic advantages conferred by its unique structure, grounded in established chemical principles and supported by practical, field-tested protocols.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form is deliberately employed to enhance its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1] The defining feature of this molecule is the ortho-fluoro substitution on the benzyl ring, which governs its utility in medicinal chemistry.

Table 1: Key Physicochemical and Identifier Data

PropertyValueSource(s)
CAS Number 215599-91-0[1][2][3]
Molecular Formula C₇H₉ClFNO[1][3]
Molecular Weight 177.61 g/mol [2][4]
Appearance White to off-white solid/powder[1]
Melting Point 180 - 185 °C
Purity Typically ≥95-98%[1][4]
Synonyms 1-[(aminooxy)methyl]-2-fluorobenzene hydrochloride[2][4]
Storage Store under inert atmosphere, cool and dry conditions (2-8°C recommended)[4]

Part 2: The Strategic Importance of the 2-Fluoro Substituent in Drug Design

The decision to incorporate a fluorine atom, particularly at the ortho-position of a benzyl group, is a deliberate strategy in drug design. This single atom can dramatically alter a molecule's biological fate and efficacy. O-substituted hydroxylamines are crucial building blocks in this context, with the halogenated benzyl group significantly influencing pharmacokinetic and pharmacodynamic properties.[5]

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing it at the 2-position can sterically and electronically hinder cytochrome P450-mediated oxidation of the aromatic ring, a common metabolic pathway that leads to rapid drug clearance. This can increase the compound's half-life and bioavailability.

  • Conformational Locking: The electronegative fluorine atom can influence the preferred conformation of the benzyloxy group through intramolecular interactions. This can "lock" the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cell penetration. The presence of both chloro and fluoro substituents can significantly influence these properties.[6][7]

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor, forming productive interactions with amino acid residues in a protein's active site, thereby increasing binding potency.

G cluster_0 Molecular Feature cluster_1 Strategic Advantages in Medicinal Chemistry A O-(2-Fluorobenzyl)- hydroxylamine HCl B Increased Metabolic Stability (Blocks P450 Oxidation) A->B imparts C Enhanced Binding Affinity (H-Bond Acceptor, Conformational Control) A->C enables D Improved Pharmacokinetics (Increased Lipophilicity, Cell Permeability) A->D contributes to

Caption: The strategic impact of the 2-fluorobenzyl moiety in drug discovery.

Part 3: Core Application and Field-Proven Protocol: Synthesis of Oxime Ethers

The principal application of this compound is the derivatization of carbonyl compounds (aldehydes and ketones) to form stable oxime ethers.[8] This reaction is a robust and widely used conjugation method in the synthesis of complex organic molecules and potential therapeutic agents.[9][10]

General Reaction Scheme:

R(R')C=O + H₂N-O-CH₂(C₆H₄F)·HCl → R(R')C=N-O-CH₂(C₆H₄F) + H₂O + HCl (Ketone/Aldehyde) + (Reagent) → (Oxime Ether Product)

Self-Validating Experimental Protocol: Oxime Ether Formation

This protocol is designed as a self-validating system. The explicit inclusion of a base to liberate the free hydroxylamine, monitoring by TLC, and a standard extractive workup followed by purification ensures a high probability of success and isolation of a pure product.

Objective: To synthesize an O-(2-fluorobenzyl) oxime ether from a representative ketone.

Materials:

  • Ketone of interest (1.0 eq)

  • This compound (1.1 eq)[5]

  • Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 eq)[5]

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 eq) in anhydrous ethanol.

  • Base Addition: Add a base, such as sodium acetate (1.5 eq) or pyridine (2.0 eq), to the solution.[5] This is a critical step to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile in situ.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture.[5]

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting carbonyl starting material. Reactions are typically complete within 2-12 hours.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extractive Workup:

    • Partition the resulting residue between ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic residue) and then with brine.

    • Drain the organic layer into an Erlenmeyer flask.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure oxime ether.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

G A 1. Dissolve Reagent & Base in Ethanol B 2. Add Ketone/Aldehyde (1.0 eq) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Concentrate Reaction (Rotary Evaporator) C->D E 5. Extractive Workup (EtOAc / H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Purify via Flash Chromatography F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: A standard experimental workflow for oxime ether synthesis.

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates cautious handling of all chemical reagents. Based on data for hydroxylamine derivatives, the following precautions are essential.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[11][13] In case of exposure, rinse the affected area immediately and thoroughly with water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Keep away from incompatible materials such as strong oxidizing agents. The compound is supplied under an inert atmosphere, and this integrity should be maintained where possible.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic advantages conferred by the 2-fluoro substituent. Its primary application in the formation of oxime ethers provides a reliable method for incorporating this beneficial moiety into diverse molecular scaffolds. By understanding the chemical principles behind its reactivity and the medicinal chemistry rationale for its use, researchers can effectively leverage this compound as a powerful tool in the design and synthesis of next-generation therapeutic agents.

References

O-(2-Fluorobenzyl)hydroxylamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a pivotal building block in contemporary drug discovery and medicinal chemistry. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring that researchers can not only replicate the synthesis but also adapt it with a deep understanding of the underlying chemical principles. The protocols described herein are designed as self-validating systems, with clear checkpoints and expected outcomes.

Strategic Overview: Pathway Selection and Rationale

This compound is a versatile synthetic intermediate. The introduction of the 2-fluorobenzyl group can modulate pharmacokinetic properties such as lipophilicity and metabolic stability in target molecules. The core of its synthesis lies in the controlled O-alkylation of hydroxylamine.

A direct alkylation of hydroxylamine with 2-fluorobenzyl halide is generally avoided due to the propensity for over-alkylation and the formation of complex product mixtures. Therefore, a more robust and widely adopted strategy involves a Gabriel-type synthesis using a hydroxylamine surrogate. N-hydroxyphthalimide is the reagent of choice for this purpose. It serves as a stable, crystalline, and easily handled precursor that, after alkylation, can be cleanly deprotected to yield the desired product.

The selected pathway is a reliable two-step sequence:

  • O-Alkylation: A nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and 2-fluorobenzyl bromide to form the protected intermediate, N-(2-Fluorobenzyloxy)phthalimide.

  • Deprotection via Hydrazinolysis: The cleavage of the phthalimide group from the intermediate using hydrazine hydrate, followed by in-situ conversion to the stable hydrochloride salt.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product SM1 2-Fluorobenzyl Bromide Intermediate N-(2-Fluorobenzyloxy)phthalimide SM1->Intermediate Step 1: O-Alkylation (Base, DMF) SM2 N-Hydroxyphthalimide SM2->Intermediate Final_Product O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Intermediate->Final_Product Step 2: Hydrazinolysis & Salt Formation (Hydrazine Hydrate, HCl)

Stage 1: Synthesis of N-(2-Fluorobenzyloxy)phthalimide

This initial stage involves the O-alkylation of N-hydroxyphthalimide. The reaction proceeds via a classic Sₙ2 mechanism. The hydroxyl proton of N-hydroxyphthalimide is acidic and is first removed by a mild base to generate a potent nucleophile, which then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

Causality of Experimental Choices:
  • N-Hydroxyphthalimide: Chosen as the hydroxylamine source because it forms a stable, easily isolated intermediate, preventing over-alkylation.[1][2]

  • 2-Fluorobenzyl Bromide: A highly reactive alkylating agent due to the lability of the bromide leaving group and the benzylic position of the carbon, which stabilizes the Sₙ2 transition state.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and effective base for deprotonating N-hydroxyphthalimide. It is sufficiently strong to generate the nucleophile without promoting side reactions.[1][3]

  • Dimethylformamide (DMF): A polar aprotic solvent is essential. DMF effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[3]

Experimental Protocol: Stage 1
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable suspension.

  • Base Activation: Stir the suspension at room temperature for 30 minutes. This allows for the complete formation of the potassium salt of N-hydroxyphthalimide.

  • Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the N-hydroxyphthalimide spot is consumed (typically 4-6 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold ethanol.

  • Drying: Dry the resulting white to off-white solid, N-(2-Fluorobenzyloxy)phthalimide, under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Quantitative Data: Stage 1 Reagents
ReagentMolar RatioMolecular Weight ( g/mol )Role
N-Hydroxyphthalimide1.0163.13Hydroxylamine Source
2-Fluorobenzyl Bromide1.1189.03Alkylating Agent
Potassium Carbonate1.5138.21Base
Dimethylformamide (DMF)-73.09Solvent

G start Start reagents 1. Combine N-Hydroxyphthalimide & K₂CO₃ in DMF start->reagents stir 2. Stir at RT for 30 min (Form Potassium Salt) reagents->stir add_halide 3. Add 2-Fluorobenzyl Bromide (Dropwise) stir->add_halide heat 4. Heat to 60-70 °C Monitor by TLC add_halide->heat workup 5. Quench in Ice Water heat->workup filter 6. Filter & Wash Precipitate workup->filter dry 7. Dry Under Vacuum filter->dry product N-(2-Fluorobenzyloxy)phthalimide dry->product

Stage 2: Synthesis of this compound

The final stage is the deprotection of the phthalimide group to liberate the free hydroxylamine. The Ing-Manske procedure, which uses hydrazine, is the most effective and common method.[5] Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a highly stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion. The resulting free hydroxylamine is then converted to its hydrochloride salt to improve stability and ease of handling.

Causality of Experimental Choices:
  • Hydrazine Hydrate (N₂H₄·H₂O): Acts as a potent dinucleophile. It efficiently cleaves the robust phthalimide amide bonds under relatively mild conditions.[4][5]

  • Ethanol: A suitable solvent that dissolves the phthalimide intermediate while allowing the phthalhydrazide byproduct to precipitate upon formation, simplifying purification.[4]

  • Hydrochloric Acid (HCl): The free O-(2-Fluorobenzyl)hydroxylamine is a basic oil. Reaction with HCl forms a stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the free base.

Experimental Protocol: Stage 2
  • Suspension: Suspend the N-(2-Fluorobenzyloxy)phthalimide (1.0 eq) from Stage 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed.

  • Byproduct Removal: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the ethanol. The residue will contain the crude O-(2-Fluorobenzyl)hydroxylamine free base.

  • Salt Formation: Dissolve the crude residue in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring until the solution is acidic (pH ~1-2). A white precipitate of the hydrochloride salt will form.

  • Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Quantitative Data: Final Product Specifications
PropertyExpected Value
Molecular FormulaC₇H₉ClFNO
Molecular Weight177.61 g/mol [6]
AppearanceWhite to off-white solid[6]
Purity (Typical)>98%[6]

G start Start with Intermediate suspend 1. Suspend Intermediate in Ethanol start->suspend add_hydrazine 2. Add Hydrazine Hydrate suspend->add_hydrazine reflux 3. Reflux until Complete (Phthalhydrazide Precipitates) add_hydrazine->reflux filter 4. Cool and Filter (Remove Byproduct) reflux->filter concentrate 5. Concentrate Filtrate (Isolate Crude Free Base) filter->concentrate dissolve 6. Dissolve in Ether/IPA concentrate->dissolve add_hcl 7. Add HCl Solution (Precipitate Salt) dissolve->add_hcl purify 8. Filter, Wash & Dry add_hcl->purify product O-(2-Fluorobenzyl)hydroxylamine HCl purify->product

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway for preparing this compound. The use of N-hydroxyphthalimide as a protecting group ensures a clean reaction with minimal side products. The subsequent hydrazinolysis offers a straightforward deprotection step, with the precipitation of the phthalhydrazide byproduct simplifying purification. This robust methodology yields a high-purity product, making this valuable building block readily accessible for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive exploration of O-(2-Fluorobenzyl)hydroxylamine hydrochloride, a fluorinated benzylhydroxylamine derivative of significant interest in medicinal chemistry and organic synthesis. While specific peer-reviewed literature on this exact molecule is not extensively available, this document provides a robust framework based on established synthetic methodologies for analogous compounds. It delves into a plausible synthetic pathway, discusses potential physicochemical properties and applications by examining its core functional groups, and offers insights for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Hydroxylamines

O-substituted hydroxylamines are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The incorporation of a benzyl group, particularly one functionalized with a fluorine atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom, owing to its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound combines the reactive hydroxylamine moiety with an electronically modified benzyl group. This unique combination makes it a valuable precursor for the development of novel therapeutic agents across various domains, including oncology, infectious diseases, and neuroscience. This guide will provide a detailed exposition on a proposed synthetic route and the inferred chemical and biological characteristics based on the well-understood principles of its constituent functional groups.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 2-fluorobenzyl bromide.

Synthesis_Pathway N_hydroxyphthalimide N-Hydroxyphthalimide intermediate N-(2-Fluorobenzyloxy)phthalimide N_hydroxyphthalimide->intermediate Step 1: O-Alkylation benzyl_bromide 2-Fluorobenzyl Bromide benzyl_bromide->intermediate Step 1: O-Alkylation base Base (e.g., K₂CO₃) solvent1 Solvent (e.g., DMF) hydrazine Hydrazine Hydrate product_base O-(2-Fluorobenzyl)hydroxylamine solvent2 Solvent (e.g., EtOH) hcl HCl in Ether product_hcl O-(2-Fluorobenzyl)hydroxylamine Hydrochloride intermediate->product_base Step 2: Hydrazinolysis product_base->product_hcl Salt Formation Derivatization_Workflow start Sample containing Aldehydes/Ketones reagent Add O-(2-Fluorobenzyl)hydroxylamine Hydrochloride start->reagent reaction Oxime Formation (Derivatization) reagent->reaction extraction Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction reaction->extraction analysis GC-MS or LC-MS Analysis extraction->analysis quantification Quantification of Carbonyls analysis->quantification

O-(2-Fluorobenzyl)hydroxylamine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS 58895-34-6), a crucial reagent in medicinal chemistry and synthetic organic chemistry. We will move beyond basic data to explore its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Fluorobenzyl Moiety

This compound is not merely another hydroxylamine derivative; it is a specialized tool for introducing the O-(2-fluorobenzyl)oxime functionality into target molecules. The strategic placement of a fluorine atom on the benzene ring is a cornerstone of modern drug design for several key reasons:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ortho position can block metabolic oxidation at that site, a common pathway for drug deactivation. This often leads to an improved pharmacokinetic profile, including a longer plasma half-life.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups. This can influence a molecule's binding affinity to its target protein, as well as its solubility and membrane permeability.

  • Conformational Control: The fluorine atom can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein residues, locking the molecule into a bioactive conformation and enhancing potency.

This reagent provides a direct and efficient route to harness these benefits, primarily through the formation of stable and synthetically versatile oxime ethers.

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves a two-step process starting from 2-fluorobenzyl bromide.

Step-by-Step Synthesis Protocol

Step 1: Alkylation of N-Hydroxyphthalimide In this step, the nucleophilic nitrogen of N-hydroxyphthalimide attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

  • Reagents & Setup: Dissolve N-hydroxyphthalimide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF). The setup should be under an inert atmosphere (Nitrogen or Argon).

  • Addition: Slowly add 2-fluorobenzyl bromide (1.05 eq) to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate, N-(2-Fluorobenzyloxy)phthalimide, is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis (Ing-Manske Procedure) This step liberates the desired hydroxylamine from the phthalimide protecting group.

  • Reagents & Setup: Suspend the dried N-(2-Fluorobenzyloxy)phthalimide (1.0 eq) in ethanol.

  • Addition: Add hydrazine monohydrate (1.5 - 2.0 eq) dropwise to the suspension. The mixture will typically become clear before a thick precipitate (phthalhydrazide) forms.

  • Reaction: Heat the mixture to reflux for 1-2 hours.

  • Workup & Salt Formation: Cool the reaction to room temperature and filter off the phthalhydrazide byproduct. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid is triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Fluorobenzyl Bromide Intermediate N-(2-Fluorobenzyloxy)phthalimide A->Intermediate Step 1: Alkylation B N-Hydroxyphthalimide B->Intermediate Step 1: Alkylation C K2CO3, DMF C->Intermediate Step 1: Alkylation D Hydrazine Monohydrate FinalProduct O-(2-Fluorobenzyl)hydroxylamine Hydrochloride D->FinalProduct Step 2: Hydrazinolysis E HCl Intermediate->FinalProduct Step 2: Hydrazinolysis FinalProduct->FinalProduct

Caption: Workflow for the two-step synthesis of the target compound.

Physicochemical Properties and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized reagent.

PropertyValueSource
CAS Number 58895-34-6
Molecular Formula C₇H₈FNO · HCl or C₇H₉ClFNO
Molecular Weight 177.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 163-167 °C
Solubility Soluble in water, methanol, DMSO
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (br s, 2H, NH₂), 7.6-7.3 (m, 4H, Ar-H), 5.1 (s, 2H, OCH₂)Typical
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -118 to -122 ppm (m)Typical

Core Application: Oxime Ether Formation

The primary utility of O-(2-Fluorobenzyl)hydroxylamine is its reaction with aldehydes and ketones to form stable O-aryl oxime ethers. This reaction is a cornerstone of bioconjugation and fragment-based drug discovery.

General Reaction Mechanism

The reaction proceeds via a two-step acid-catalyzed nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers facilitates the elimination of a water molecule, forming the C=N double bond of the oxime. The acidic conditions provided by the hydrochloride salt itself can often catalyze the reaction, though additional acid may be required.

Mechanism Diagram

Oxime_Formation start R-CHO + H₂N-O-CH₂-Ar (Aldehyde + Hydroxylamine) intermediate [Hemiaminal Intermediate] R-CH(OH)-NH-O-CH₂-Ar start->intermediate +H⁺ (cat.) Nucleophilic Attack product R-CH=N-O-CH₂-Ar + H₂O (Oxime Ether + Water) intermediate->product -H₂O Elimination

Caption: Acid-catalyzed mechanism for oxime ether formation.

Field-Proven Experimental Protocol: Oxime Formation

This protocol is a robust starting point for reacting the title compound with a carbonyl-containing substrate.

  • Dissolution: Dissolve the aldehyde or ketone substrate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add this compound (1.1 eq) to the solution.

  • Catalysis & pH Adjustment: Add a base such as pyridine or sodium acetate (2.0 eq) to neutralize the HCl salt and free the hydroxylamine base. The optimal pH for oxime formation is typically between 4 and 5. A mild acid catalyst like acetic acid can be added if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • Why neutralize the HCl salt? The free base form (H₂N-O-R) is the active nucleophile. While the reaction can proceed under acidic conditions, liberating the free base with a mild base like pyridine ensures a sufficient concentration of the nucleophile to drive the reaction forward efficiently.

  • Why pH 4-5? This pH range represents a critical balance. It must be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it fully protonates the hydroxylamine nitrogen, which would render it non-nucleophilic.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a high-value reagent for medicinal chemists seeking to improve the metabolic stability and binding characteristics of drug candidates. Its straightforward synthesis and reliable reactivity in forming stable oxime ethers make it an indispensable tool. Understanding the mechanistic rationale behind its application allows researchers to deploy it with precision, accelerating the development of next-generation therapeutics.

An In-depth Technical Guide to the Safe Handling of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a key building block in contemporary medicinal chemistry and drug discovery, valued for its role in synthesizing novel therapeutic agents. The presence of a fluorinated benzyl group can significantly modulate the physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive framework for the safe handling, storage, and use of this compound, grounded in established safety protocols and scientific principles. It is intended for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and experimental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This compound is a solid, and like many hydroxylamine derivatives, it requires careful handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₈FNO · HCl [1]
Molecular Weight 177.60 g/mol (as HCl salt) N/A
Appearance White to off-white solid/powder [2]
Melting Point Not widely reported; analogue O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl melts at 227 °C.[1][3] N/A
Solubility Soluble in water.[4] N/A

| Stability | Considered stable under recommended storage conditions. May be hygroscopic and sensitive to air and moisture.[2][5] | N/A |

Hazard Identification and Risk Assessment

Based on data from structurally similar hydroxylamine derivatives, this compound is anticipated to be a hazardous substance. A thorough risk assessment is mandatory before any handling.[6][7]

GHS Hazard Classification (Anticipated)

While a specific, universally adopted GHS classification for this exact compound is not available, the hazards can be inferred from closely related analogues like O-(Pentafluorobenzyl)hydroxylamine hydrochloride and hydroxylamine hydrochloride itself.[3][8][9]

Table 2: Anticipated GHS Hazard Statements

Hazard Class GHS Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation.[5]
Acute Toxicity (Oral/Dermal) H302 + H312 Harmful if swallowed or in contact with skin.[8]

| Skin Sensitization | H317 | May cause an allergic skin reaction.[8] |

Causality: The hydroxylamine moiety can be reactive and irritative, while the hydrochloride salt form can contribute to acidic properties that are harsh on tissues. Fine powders of such compounds pose a significant inhalation risk, leading to respiratory tract irritation.[10]

The Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality but a critical scientific exercise to ensure safety.[11] It involves identifying hazards, evaluating potential exposure, and implementing robust control measures.[6][12]

RiskAssessment cluster_pre Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation cluster_post Phase 3: Execution & Review A Identify Chemical Hazards (Review SDS of compound and analogues) B Assess Experimental Scale & Conditions (temp, pressure) A->B C Evaluate Personnel Experience & Training B->C D Select Engineering Controls (Fume Hood, Ventilation) C->D Input to Controls E Define Required PPE (Gloves, Goggles, Lab Coat) D->E F Develop Standard Operating Procedure (SOP) E->F G Execute Experiment Following SOP F->G Guides Action H Document Observations & Any Deviations G->H I Review & Refine Protocol for Future Use H->I

Caption: A systematic workflow for laboratory risk assessment.

Safe Handling and Engineering Controls

The principle of ALARP (As Low As Reasonably Practicable) should guide all exposure control strategies.

Engineering Controls

This is the first and most critical line of defense.

  • Chemical Fume Hood: All manipulations of this compound solid, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.[1][6]

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[13]

  • Respiratory Protection: For situations with a high potential for aerosolization or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter may be necessary.[1]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Container: Store in the original, tightly sealed container.[2][14] Polypropylene or polyethylene containers are suitable.[2] Avoid metal containers, as hydroxylamine hydrochlorides can be corrosive to metals.[8]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

  • Atmosphere: Due to potential hygroscopicity and air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[5]

Disposal
  • Waste Classification: This material should be treated as hazardous waste.[15]

  • Procedure: Dispose of the compound and any contaminated materials (e.g., pipette tips, empty containers) through an approved hazardous waste disposal plant.[5][16] All waste disposal must adhere to local, state, and federal regulations.[2][17] Do not allow the product to enter drains or water courses.[14]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Table 3: First Aid and Emergency Response

Situation First Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[5][14]
Inhalation Remove person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]
Minor Spill Evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

| Major Spill | Evacuate the laboratory and alert emergency services. Prevent entry into drains or waterways.[2][15] |

Application Example: Protocol for Oxime Formation

O-substituted hydroxylamines are frequently used to synthesize oximes from aldehydes or ketones, a common transformation in drug discovery.[18] This protocol outlines a general procedure, emphasizing safety at each step.

Experimental Workflow

OximeFormation start Start prep Step 1: Reagent Preparation (In Fume Hood) Weigh Ketone/Aldehyde. Weigh O-(2-Fluorobenzyl)hydroxylamine HCl. Prepare solvent & base solution. start->prep react Step 2: Reaction Setup Combine ketone, solvent, and base. Add hydroxylamine solution dropwise. Stir at specified temperature. prep->react monitor Step 3: Monitor Reaction (e.g., TLC, LC-MS) Check for consumption of starting material. react->monitor monitor->react Incomplete workup Step 4: Aqueous Workup Quench reaction. Perform liquid-liquid extraction. Separate organic/aqueous layers. monitor->workup Reaction Complete purify Step 5: Purification Dry organic layer. Concentrate under reduced pressure. Purify via chromatography or recrystallization. workup->purify analyze Step 6: Characterization Obtain NMR, MS, etc. to confirm product identity and purity. purify->analyze end End analyze->end

Caption: General workflow for a laboratory-scale oxime synthesis.

Step-by-Step Methodology

Objective: To synthesize an oxime ether from a generic ketone.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., Sodium Bicarbonate or Pyridine, 1.5 eq)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Reagent Preparation (Safety Checkpoint: Fume Hood, PPE):

    • In a certified chemical fume hood, weigh the this compound into a clean, dry flask. Rationale: Prevents inhalation of the powdered reagent.

    • Weigh the ketone and the base in separate containers.

    • Add the solvent to the ketone and stir to dissolve.

  • Reaction Setup:

    • To the stirred solution of the ketone, add the base.

    • Dissolve the hydroxylamine reagent in a minimal amount of the reaction solvent and add it dropwise to the ketone/base mixture at room temperature. Rationale: Controlled addition helps manage any potential exotherms.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or with gentle heating.

    • Monitor the reaction's progress by a suitable analytical method (e.g., Thin Layer Chromatography) until the starting ketone is consumed.

  • Workup (Safety Checkpoint: Handle solvents in fume hood):

    • Once complete, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Transfer to a separatory funnel and perform a liquid-liquid extraction.

    • Separate the layers and wash the organic layer with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure oxime ether.

  • Waste Disposal:

    • Dispose of all aqueous and organic waste, as well as solid waste, in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

This compound is a valuable reagent whose safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all experimental workflows, researchers can confidently and responsibly advance their scientific objectives.

References

An In-depth Technical Guide on the Solubility Determination of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with potential applications as a building block in synthetic organic chemistry and pharmaceutical development. Its utility in creating more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility, the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium, is a cornerstone of drug discovery and development.[1][2] It directly influences a compound's bioavailability, manufacturability, and formulation possibilities.[3] Inadequate solubility can lead to poor absorption, insufficient therapeutic effect, and ultimately, the failure of a promising drug candidate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this compound. In the absence of extensive publicly available solubility data for this specific compound, this document serves as a practical, in-depth manual for its empirical determination. We will delve into the theoretical underpinnings of solubility, present standardized experimental protocols, and discuss the critical factors that influence this vital property.

Understanding the Nuances of Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium, where the rate of dissolution equals the rate of precipitation.[4][5] It is a state of minimum Gibbs free energy and is independent of time. The saturation shake-flask method is a gold-standard technique for determining thermodynamic solubility.[2][6]

  • Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a supersaturated solution.[4][5][7] It is often measured in high-throughput screening assays where a compound is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[7][8] Kinetic solubility values are typically higher than thermodynamic solubility and are highly dependent on the experimental conditions.[7][9]

For robust drug development, understanding the thermodynamic solubility is paramount as it represents the fundamental physical property of the compound.

Physicochemical Properties and Considerations

While specific data for this compound is scarce, we can infer some general properties from related hydroxylamine compounds. Hydroxylamine and its salts are generally polar and are known to be soluble in polar solvents like water, ethanol, and methanol.[10][11] The hydrochloride salt form of an organic base generally enhances aqueous solubility compared to the free base.[12]

Table 1: General Physicochemical Properties of Related Hydroxylamine Compounds

PropertyGeneral Observation for Hydroxylamine SaltsSource
Appearance White to off-white crystalline solid[13]
Solubility in Water Generally high[11][14]
Solubility in Alcohols Generally soluble[11][14]
Hygroscopicity Can be hygroscopic[13][15]

It is crucial to handle this compound with appropriate safety precautions, as related compounds can cause skin and eye irritation.[15][16][17] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The following protocol is based on the widely accepted Saturation Shake-Flask Method, in line with guidelines from the OECD and USP.[6][18][19][20] This method is designed to determine the thermodynamic solubility.

Materials and Equipment
  • This compound (of known purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO)

  • pH meter, calibrated

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol: Saturation Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can help determine the optimal equilibration time.[19]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter. Filtration is often preferred to remove fine particles.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[21]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter C->D E Dilute supernatant D->E F Quantify via HPLC E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several factors:

  • pH: As a hydrochloride salt of a weak base, the solubility of this compound is expected to be pH-dependent.[2][22] In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the free base, the less soluble free base will begin to precipitate, reducing the overall solubility.[12][22] Therefore, determining the solubility at various pH values is crucial.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[4]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[4][5] It is important to characterize the solid form used in the solubility studies.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Summary Table

Solvent System (at 25°C)pHSolubility (mg/mL)Solubility (mol/L)
Deionized Water
0.1 M HCl
Phosphate Buffer7.4
EthanolN/A
MethanolN/A
DMSON/A

Interpreting the results in the context of the intended application is critical. For example, solubility in aqueous buffers at physiological pH (e.g., 7.4) is particularly relevant for predicting oral bioavailability.

Conclusion

References

spectral data for O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characteristics of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound (CAS No. 215599-91-0) is a key building block in medicinal chemistry and drug discovery.[1][2] Its structure combines a reactive hydroxylamine moiety with a fluorinated benzyl group, a common feature in modern pharmaceuticals designed to enhance metabolic stability and binding affinity. For researchers and drug development professionals, a thorough understanding of this compound's analytical profile is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

While extensive, peer-reviewed experimental spectral data for this specific molecule is not widely published in public databases, this guide provides a comprehensive, in-depth analysis of its predicted spectral characteristics.[3] Leveraging fundamental principles of spectroscopy and comparative data from related analogues, this document serves as a robust reference for scientists working with this reagent. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a detailed theoretical framework to guide practical laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, based on information from chemical suppliers.

PropertyValueSource(s)
CAS Number 215599-91-0[1][4]
Molecular Formula C₇H₉ClFNO[1][4]
Molecular Weight 177.60 g/mol [4]
Appearance Solid / Powder[1][5]
Purity ≥95-98%[4][5]
Melting Point 180-185 °C[4]
Storage 2-8°C, under inert atmosphere[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For a hydrochloride salt like this compound, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended for analysis. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from the -NH₃⁺ group).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons. The fluorine atom at the C2 position will introduce characteristic splitting patterns through ¹H-¹⁹F coupling.

Parent [M+H]⁺ m/z = 142.06 Fragment1 2-Fluorobenzyl Cation [C₇H₆F]⁺ m/z = 109.04 Parent->Fragment1 - NH₂O• Fragment2 [M+H - NH₃]⁺ m/z = 125.06 Parent->Fragment2 - NH₃ cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (~5-10 mg for NMR) B Dissolve in appropriate deuterated solvent A->B C Transfer to NMR tube or MS vial B->C D Load sample into spectrometer C->D E Set acquisition parameters (e.g., scans, pulse sequence) D->E F Acquire Spectrum E->F G Fourier Transform & Phase Correction F->G H Baseline Correction & Integration G->H I Peak Picking & Annotation H->I

References

Methodological & Application

Mastering Carbonyl Analysis: A Technical Guide to Derivatization with O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Derivatization

In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance across diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. However, the inherent physicochemical properties of many carbonyls, such as their high polarity, low volatility, and thermal instability, present significant hurdles for direct analysis by modern chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).[1] To surmount these challenges, chemical derivatization emerges as an indispensable strategy. This process chemically modifies the analyte to enhance its analytical suitability, improving volatility, thermal stability, and detectability.[1]

This guide provides a comprehensive overview and detailed protocols for the use of O-(2-Fluorobenzyl)hydroxylamine hydrochloride as a highly effective derivatizing agent for carbonyl compounds. While specific peer-reviewed data for this particular reagent is emerging, the principles and methodologies are built upon the extensive validation of its close analogues, most notably O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][3][4] The reaction chemistry is directly analogous, offering a robust framework for its application.[2]

The Power of the Fluorobenzyl Moiety: A Mechanistic Insight

O-substituted hydroxylamines are a cornerstone class of reagents for carbonyl derivatization.[2] The fundamental reaction involves a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule, resulting in the formation of a stable oxime derivative.[5][6] This transformation is typically catalyzed by a mild acid or base.[5]

The strategic inclusion of a 2-fluorobenzyl group in the hydroxylamine reagent imparts several key analytical advantages:

  • Enhanced Volatility and Thermal Stability: The conversion of the polar carbonyl group into a less polar and more stable oxime ether significantly improves the analyte's behavior in GC systems, allowing for higher elution temperatures without degradation.[1][2]

  • Improved Chromatographic Separation: The resulting derivatives exhibit better peak shapes and resolution in both GC and LC, leading to more accurate and reliable quantification.[3]

  • Increased Detection Sensitivity: The fluorobenzyl group is a potent electrophore, making the derivatives highly sensitive to Electron Capture Detection (ECD) in GC.[7] For Mass Spectrometry (MS), the fluorobenzyl group provides a distinct fragmentation pattern, aiding in identification and quantification.

The general mechanism of this derivatization is depicted below:

DerivatizationMechanism cluster_reactants Reactants cluster_products Products Analyte Aldehyde/Ketone (R-C=O) Intermediate Hemiaminal Intermediate Analyte->Intermediate + Reagent Reagent O-(2-Fluorobenzyl)hydroxylamine Product Stable Oxime Derivative Intermediate->Product - H₂O Water H₂O

Caption: General reaction mechanism of carbonyl derivatization.

Comprehensive Application Protocols

The following protocols provide a detailed, step-by-step methodology for the derivatization of carbonyl compounds using this compound for subsequent analysis by GC-MS or LC-MS. These are generalized procedures and may require optimization for specific analytes and matrices.

Protocol 1: Derivatization for GC-MS Analysis

This protocol is suitable for the analysis of volatile and semi-volatile aldehydes and ketones in various sample matrices.

Materials:

  • This compound

  • High-purity water (LC-MS grade)

  • Pyridine or Sodium Acetate (as a mild base)

  • Suitable organic solvent (e.g., hexane, ethyl acetate, dichloromethane)

  • Anhydrous Sodium Sulfate

  • Sample containing carbonyl compounds

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Reagent Preparation: Prepare a 10-20 mg/mL solution of this compound in high-purity water. This solution should be prepared fresh.

  • Sample Preparation:

    • For liquid samples (e.g., biological fluids, beverages): Pipette a known volume (e.g., 100 µL to 1 mL) of the sample into a clean glass vial.

    • For solid samples: Perform a suitable extraction of the carbonyl compounds into an appropriate solvent. An internal standard should be added at this stage.

  • Derivatization Reaction:

    • To the sample, add a small amount of a mild base like pyridine (e.g., 10-20 µL) to neutralize the hydrochloride and facilitate the reaction.[5]

    • Add an excess of the this compound solution (e.g., 50-100 µL).

    • Tightly cap the vial and vortex thoroughly for 1 minute.

    • Incubate the reaction mixture at 60-80°C for 30-60 minutes.[5] Optimal temperature and time should be determined for specific analytes.

  • Extraction of Derivatives:

    • After cooling to room temperature, add 1-2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.

    • Centrifuge for 5-10 minutes to achieve phase separation.

  • Sample Clean-up and Analysis:

    • Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The dried extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system for analysis.

Protocol 2: Derivatization for LC-MS Analysis

This protocol is particularly useful for less volatile or thermally labile carbonyl compounds, including carbonylated peptides.[8]

Materials:

  • This compound

  • Labeling Buffer: 100 mM sodium acetate, pH 4.5[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample containing carbonyl compounds (e.g., protein digest)

  • Solid-Phase Extraction (SPE) cartridges for sample clean-up (if necessary)

  • LC-MS system (preferably with a high-resolution mass spectrometer like Orbitrap or Q-TOF)

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in water.[8]

  • Sample Preparation:

    • Desalt and dry the peptide sample if necessary.

    • Reconstitute the sample in 50 µL of Labeling Buffer.[8]

  • Derivatization Reaction:

    • Add 5 µL of the 100 mM O-(2-Fluorobenzyl)hydroxylamine stock solution to the sample.[8]

    • Vortex the mixture gently.

    • Incubate the reaction at 37°C for 1 hour.[8]

    • After incubation, cool the sample to room temperature.

  • Post-Labeling Cleanup:

    • For complex samples, a post-labeling cleanup using SPE (e.g., C18) may be necessary to remove excess reagent and other interfering substances.

  • LC-MS Analysis:

    • Inject the labeled sample into the LC-MS system.

    • A typical gradient for peptide analysis would be a linear increase from 2% to 40% Mobile Phase B over 60 minutes.[8]

    • The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode, scanning a mass range appropriate for the expected derivatives.[8]

Experimental Workflow and Data Presentation

A generalized workflow for the analysis of carbonyl compounds using this compound derivatization is presented below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample Collection (e.g., Air, Water, Biological Fluid) Extraction Analyte Extraction (if necessary) Sample->Extraction Derivatization Add O-(2-Fluorobenzyl)hydroxylamine HCl & Base, Incubate Extraction->Derivatization LLE_SPE Liquid-Liquid Extraction or SPE Cleanup Derivatization->LLE_SPE Concentration Concentration (under N₂) LLE_SPE->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis

Caption: General experimental workflow for carbonyl analysis.

Table 1: Representative Derivatization Conditions and Expected Mass Spectral Data

Analyte ClassTypical Reaction ConditionsExpected Mass Shift (Da)Key Mass Fragments (Illustrative)
Aldehydes 60-80°C, 30-60 min+139.14M+, [M-H₂O]+, fragments of the fluorobenzyl group
Ketones 60-80°C, 30-60 min+139.14M+, [M-R]+, fragments of the fluorobenzyl group
Keto-Steroids 60-80°C, 60 min+139.14 per keto groupMolecular ion of the derivative, characteristic steroid backbone fragments
Carbonylated Peptides 37°C, 60 min, pH 4.5+139.14 per carbonylPrecursor ion of the labeled peptide, sequence-specific fragment ions (b and y ions)

Note: The exact mass shift and fragmentation will depend on the specific analyte.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of an internal standard at the beginning of the sample preparation process is crucial for accounting for any analyte loss during extraction and derivatization, thereby ensuring quantitative accuracy. Furthermore, the analysis of a reagent blank (a sample without the analyte, but subjected to the entire derivatization and work-up procedure) is essential to identify any potential interferences from the reagents or the sample matrix. The stability of the formed oxime derivatives is generally high, contributing to the robustness of the method.[7]

Conclusion: A Versatile Tool for Modern Analytical Challenges

This compound is a potent derivatizing agent that significantly enhances the analytical capabilities for the determination of a wide range of carbonyl compounds. By converting aldehydes and ketones into stable, volatile, and highly detectable oxime derivatives, this reagent empowers researchers, scientists, and drug development professionals to achieve sensitive and accurate quantification in complex matrices. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this valuable analytical tool.

References

Application Notes and Protocols for the GC-MS Analysis of Carbonyl Compounds using O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbonyls and the Derivatization Solution

Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous fields, from flavor and fragrance chemistry to clinical diagnostics and atmospheric sciences. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hampered by their polarity, thermal lability, and poor chromatographic behavior. To overcome these analytical hurdles, derivatization is an indispensable strategy. This application note provides a comprehensive guide to the use of O-(2-Fluorobenzyl)hydroxylamine hydrochloride as a derivatizing agent for the sensitive and robust analysis of carbonyl compounds by GC-MS.

While specific, detailed application notes for this compound are not extensively documented in public literature, its chemical behavior is directly analogous to the widely used and well-characterized O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] Therefore, the principles and protocols outlined herein are based on the extensive data available for PFBHA and serve as a robust starting point for method development with this compound.[1][2]

Principles of Derivatization: The Oxime Formation

The core of this analytical strategy lies in the chemical reaction between O-(2-Fluorobenzyl)hydroxylamine and a carbonyl compound to form a stable O-(2-Fluorobenzyl)oxime derivative. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[1] The resulting oxime is significantly more volatile and thermally stable than the parent carbonyl, making it ideal for GC-MS analysis.[1] The introduction of the fluorobenzyl group enhances the detectability of the derivative by mass spectrometry.

The reaction is typically carried out in a suitable solvent and can be influenced by pH. The hydrochloride salt of the reagent necessitates the use of a base to liberate the free hydroxylamine for the reaction to proceed efficiently.[2]

Figure 1: General reaction scheme for the derivatization of a carbonyl compound with O-(2-Fluorobenzyl)hydroxylamine to form a stable oxime derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the derivatization of carbonyl compounds in a sample matrix. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

Materials:

  • This compound

  • Sample containing carbonyl compounds

  • Solvent (e.g., Pyridine, Ethanol, or a suitable buffer)

  • Base (e.g., Sodium Acetate, if not using a basic solvent like Pyridine)

  • Extraction Solvent (e.g., Hexane, Dichloromethane)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

Procedure:

  • Reagent Preparation: Prepare a solution of this compound in the chosen solvent. A typical concentration is 1-10 mg/mL. If not using pyridine, add a base like sodium acetate to neutralize the hydrochloride and free the hydroxylamine.[2]

  • Sample Preparation: Prepare the sample by dissolving or diluting it in a suitable solvent. The concentration should be adjusted to fall within the expected linear range of the GC-MS method.

  • Derivatization Reaction:

    • In a reaction vial, combine the sample solution with an excess of the derivatizing reagent solution.

    • Seal the vial and incubate the mixture. Typical conditions range from room temperature for 1-4 hours to 60-80°C for 30-60 minutes.[1][2] The optimal conditions should be determined experimentally.

    • For volatile carbonyls, headspace derivatization can be employed by incubating the sample and reagent in a sealed headspace vial at an elevated temperature (e.g., 60-100°C).[1]

  • Extraction of Derivatives:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an extraction solvent (e.g., hexane) and vortex vigorously for 1-2 minutes to extract the O-(2-Fluorobenzyl)oxime derivatives.[1]

    • Allow the layers to separate. If necessary, centrifuge to aid separation.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC-MS analysis.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_extraction Work-up reagent_prep Prepare O-(2-Fluorobenzyl)hydroxylamine HCl solution mix Mix sample and reagent reagent_prep->mix sample_prep Prepare sample solution sample_prep->mix incubate Incubate (e.g., 60°C, 60 min) mix->incubate extract Extract with organic solvent (e.g., Hexane) incubate->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under N₂ (if needed) dry->concentrate analysis GC-MS Analysis concentrate->analysis Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_identification Compound Identification gcms_run Run derivatized sample on GC-MS peak_integration Integrate chromatographic peaks gcms_run->peak_integration mass_spectra Extract mass spectra of peaks peak_integration->mass_spectra retention_time Compare retention times with standards peak_integration->retention_time spectral_match Match mass spectra with library/predicted fragmentation mass_spectra->spectral_match quantification Quantification retention_time->quantification spectral_match->quantification

References

The Synthesis of O-Arylmethyl Oxime Ethers: A Detailed Guide to the Reaction of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the reaction between O-(2-Fluorobenzyl)hydroxylamine hydrochloride and various ketones, a critical transformation in the synthesis of bioactive molecules and drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key applications.

Introduction: The Significance of Oxime Ethers in Medicinal Chemistry

O-substituted hydroxylamines are a versatile class of reagents in organic synthesis, primarily utilized for the formation of oxime ethers through reaction with aldehydes and ketones. The resulting oxime ether linkage is a valuable pharmacophore, often employed as a bioisosteric replacement for more labile ester or amide bonds, thereby enhancing metabolic stability.[1] The incorporation of a 2-fluorobenzyl moiety, in particular, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.[2][3] The fluorine and chlorine substituents can also participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets.[3][4]

Reaction Mechanism and Principles

The formation of an O-benzyl oxime ether from a ketone and this compound proceeds via a nucleophilic addition-elimination mechanism.[1][5] The reaction is typically catalyzed by a mild acid or base.[1]

The key steps of the reaction are as follows:

  • Deprotonation of the Hydroxylamine Salt: In the presence of a mild base, the hydroxylamine hydrochloride salt is neutralized to the free hydroxylamine, which is the active nucleophile.

  • Nucleophilic Attack: The nitrogen atom of the O-(2-Fluorobenzyl)hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime ether.

This reaction is generally reversible, and an excess of water can drive the equilibrium back towards the starting materials.[6] The reaction rate can be accelerated under slightly acidic conditions, which facilitate the dehydration step.[7][8] However, highly acidic conditions (typically pH < 3) can be detrimental as they lead to protonation of the hydroxylamine, reducing its nucleophilicity.[8]

Reaction_Mechanism cluster_0 Ketone Activation & Nucleophilic Attack cluster_1 Dehydration & Oxime Ether Formation Ketone R₂C=O Intermediate1 R₂C(O⁻)-N⁺H₂-O-CH₂-Ar(F) Ketone->Intermediate1 Nucleophilic Attack Hydroxylamine H₂N-O-CH₂-Ar(F) Hydroxylamine->Intermediate1 Carbinolamine R₂C(OH)-NH-O-CH₂-Ar(F) Intermediate1->Carbinolamine Proton Transfer Protonated_Carbinolamine R₂C(OH₂⁺)-NH-O-CH₂-Ar(F) Carbinolamine->Protonated_Carbinolamine Protonation Oxime_Ether R₂C=N-O-CH₂-Ar(F) Protonated_Carbinolamine->Oxime_Ether Elimination Water H₂O Protonated_Carbinolamine->Water

Caption: General mechanism of oxime ether formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of O-(2-Fluorobenzyl) oxime ethers. It is crucial to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment.

General Protocol for O-(2-Fluorobenzyl)oxime Ether Synthesis

This protocol is a general method that can be adapted for a variety of ketones.

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous ethanol (10 mL)

  • Pyridine or Sodium Acetate (1.2 - 1.5 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).[1]

  • Add a mild base such as pyridine (1.2 mmol) or sodium acetate (1.5 mmol) to the mixture.[1]

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2 to 24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure O-(2-Fluorobenzyl)oxime ether.[9]

Microwave-Assisted Synthesis of O-(2-Fluorobenzyl)oximes

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 3.1, with the addition of a microwave reactor.

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone (1.0 mmol), this compound (1.1 mmol), and a base such as sodium acetate (1.5 mmol) in a suitable solvent like ethanol (5 mL).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-30 minutes).[1] Reaction conditions should be optimized for the specific substrate.

  • After cooling, the workup and purification procedure is the same as described in Protocol 3.1.

Applications in Drug Development

The reaction of this compound with ketones is a key step in the synthesis of various pharmaceutically active compounds. A prominent example is the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[10][11]

The synthesis of Fluvoxamine involves the oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, followed by O-alkylation.[10] While the direct precursor to Fluvoxamine is an aminoethyl hydroxylamine, the fundamental oximation reaction is analogous to the protocols described herein.

Fluvoxamine_Synthesis_Concept Ketone Ketone Precursor 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one Oxime_Intermediate Oxime Intermediate Ketone->Oxime_Intermediate Oximation Reaction Hydroxylamine Hydroxylamine Derivative e.g., O-(2-Fluorobenzyl)hydroxylamine Hydroxylamine->Oxime_Intermediate Final_Product Final Drug Molecule e.g., Fluvoxamine Analogue Oxime_Intermediate->Final_Product Further Synthetic Steps

Caption: Conceptual workflow for drug synthesis.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the desired oxime ether.

ParameterRecommendationRationale
Solvent Ethanol, Methanol, PyridineProtic solvents can facilitate proton transfer steps. Pyridine can act as both a solvent and a base.[9]
Base Pyridine, Sodium Acetate, Sodium CarbonateA mild base is required to neutralize the hydroxylamine hydrochloride salt without causing side reactions.[1][12]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the ketone. More hindered ketones may require heating.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of maximum conversion and avoid decomposition.
Purification Silica Gel ChromatographyEffective for removing unreacted starting materials and byproducts.[9]

Common Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature.

    • Hydrolysis of the product: Ensure anhydrous conditions and avoid acidic workup.

    • Steric hindrance: For highly hindered ketones, consider using a stronger base or higher temperatures.

  • Formation of Byproducts:

    • Beckmann rearrangement: This can occur under strongly acidic conditions.[13][14] Ensure the use of a mild base and avoid strong acids.

    • Side reactions of the ketone: Use of milder reaction conditions can minimize enolization or other side reactions.

Conclusion

The reaction of this compound with ketones is a robust and versatile method for the synthesis of O-arylmethyl oxime ethers. These compounds are valuable intermediates in drug discovery and development, offering a means to enhance the metabolic stability and modulate the physicochemical properties of lead compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Note & Experimental Protocol: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction: The Strategic Role of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride in Modern Synthesis

This compound is a specialized hydroxylamine reagent that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its primary utility lies in the formation of stable oxime ethers through reaction with aldehydes and ketones.[2] The incorporation of a 2-fluorobenzyl group is a deliberate design choice; the fluorine atom's high electronegativity and relatively small size can modulate the physicochemical properties of the resulting molecule, such as lipophilicity, metabolic stability, and target binding affinity, without introducing significant steric hindrance.[1][3]

This guide provides a comprehensive overview of this compound, detailing its properties, a robust protocol for its application in oxime ligation, and essential safety information for its handling.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any experimental workflow.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 215599-91-0
Molecular Formula C₇H₈FNO · HCl
Molecular Weight 177.61 g/mol
Physical Form Solid
Purity ≥98%
Storage Conditions Store at 2-8°C under an inert atmosphere.

Safety & Handling:

This compound and related hydroxylamine derivatives require careful handling. Based on data for analogous compounds, it should be treated as a hazardous substance.[4]

  • Hazards: May cause skin, eye, and respiratory irritation.[5] There is a potential for allergic skin reactions upon repeated exposure.[6][7] Ingestion may be harmful.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[4]

  • Handling: Avoid creating dust. Prevent contact with skin and eyes.[4] Keep away from ignition sources and oxidizing agents.[4]

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

Core Application: Protocol for Oxime Ether Synthesis

The reaction between O-(2-Fluorobenzyl)hydroxylamine and a carbonyl compound (aldehyde or ketone) is a robust and high-yielding transformation, proceeding via a nucleophilic addition-elimination mechanism. This process, known as oxime ligation, is a cornerstone of bioconjugation and derivatization strategies.[8][9][10]

Principle of the Reaction

The reaction is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N oxime bond.[8] The reaction is often facilitated by a mild base, which serves to neutralize the hydrochloride salt, thereby liberating the more nucleophilic free hydroxylamine.[3][8]

Caption: Reaction mechanism for the formation of O-benzyl oxime ethers.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of an O-(2-fluorobenzyl)oxime from a representative aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Ethanol (or other suitable solvent like Methanol)

  • Mild Base: Pyridine (1.2 eq) or Sodium Acetate (1.5 eq)[8]

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • TLC plates (e.g., silica gel 60 F₂₅₄) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration). Begin stirring the solution at room temperature.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by the dropwise addition of the mild base (e.g., pyridine, 1.2 eq).

    • Causality Insight: The addition of a base is critical. The hydrochloride salt is stable and easy to handle, but the protonated amine is not nucleophilic. The base deprotonates the hydroxylammonium salt, liberating the free hydroxylamine which is the active nucleophile required for the reaction to proceed.[3][8]

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive carbonyl compounds, the mixture may be gently heated to reflux (50-80°C).[8]

  • Monitoring for Completion: The progress of the reaction must be monitored periodically by Thin Layer Chromatography (TLC).

    • Self-Validation System: TLC allows for a direct visual confirmation that the starting carbonyl compound is being consumed and a new, typically less polar, product spot (the oxime) is forming. This prevents premature work-up of an incomplete reaction or unnecessary extension of the reaction time. Compare the reaction mixture lane to lanes spotted with the starting materials. The reaction is complete when the limiting starting material spot has disappeared.[2][8]

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.[8]

  • Work-up - Extraction: Partition the resulting residue between ethyl acetate and deionized water.[8] Transfer the mixture to a separatory funnel.

  • Work-up - Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Causality Insight: The water washes remove the base, any remaining salts, and other water-soluble impurities. The final brine wash helps to remove residual water from the organic layer, initiating the drying process.[8]

  • Drying and Filtration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture to remove the drying agent, and rinse the solid with a small amount of fresh ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude oxime product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-(2-Fluorobenzyl)oxime.[8]

Context: Synthesis of the Reagent

For laboratories that may need to prepare the title compound, it is typically synthesized via a modified Gabriel synthesis. This two-step process provides a reliable route from commercially available starting materials.[1][3][11]

G Start 2-Fluorobenzyl Bromide + N-Hydroxyphthalimide Step1 Step 1: Alkylation Start->Step1 Intermediate N-(2-Fluorobenzyloxy)phthalimide Step1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Step2 Step 2: Hydrazinolysis Intermediate->Step2 FreeBase O-(2-Fluorobenzyl)hydroxylamine (Free Base) Step2->FreeBase Hydrazine Hydrate in Ethanol Step3 Salt Formation FreeBase->Step3 FinalProduct O-(2-Fluorobenzyl)hydroxylamine Hydrochloride (Final Product) Step3->FinalProduct HCl in Ether

Caption: General workflow for the synthesis of O-(2-Fluorobenzyl)hydroxylamine HCl.

This process involves the N-alkylation of N-hydroxyphthalimide with 2-fluorobenzyl bromide, followed by hydrazinolysis to cleave the phthalimide group, liberating the desired hydroxylamine which is then precipitated as its hydrochloride salt for improved stability and handling.[1][3][11]

References

Application Notes & Protocols: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro Motif

In the landscape of modern drug discovery, O-(2-Fluorobenzyl)hydroxylamine hydrochloride has emerged as a highly valuable and versatile building block. Its utility extends far beyond that of a simple synthetic intermediate; it offers a strategic tool for medicinal chemists to address fundamental challenges in lead optimization, including metabolic stability, target affinity, and overall physicochemical properties.

The core value of this reagent lies in the combination of two key features: the reactive hydroxylamine group and the electronically modified 2-fluorobenzyl moiety. The hydroxylamine provides a robust handle for conjugation, primarily through the formation of stable oxime ethers with aldehydes and ketones. The strategic placement of a fluorine atom at the ortho-position of the benzyl ring is a classic medicinal chemistry tactic. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties by:

  • Modulating pKa and Lipophilicity: Altering solubility and cell permeability profiles.

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or halogen bonds, with protein targets, potentially enhancing potency and selectivity.[1]

This guide provides an in-depth exploration of this compound, detailing its reaction principles, providing field-tested experimental protocols, and discussing its strategic application in the synthesis of bioactive molecules.

Physicochemical & Safety Data

Prior to any experimental work, it is critical to be familiar with the properties and handling requirements of the reagent.

PropertyValueReference
CAS Number 215599-91-0
Molecular Formula C₇H₈FNO · HCl
Molecular Weight 177.61 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended).
Signal Word Danger
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H228 (Flammable solid).

Safety & Handling: As with all hydroxylamine derivatives, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Spill Management: In case of a spill, avoid generating dust. Remove all ignition sources, clean the area, and dispose of waste in accordance with local regulations.[3]

Core Reaction Principle: Oxime Ether Formation

The primary application of this compound is its reaction with carbonyl compounds (aldehydes and ketones) to form stable O-(2-Fluorobenzyl)oxime ethers. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

The fundamental reaction involves the nucleophilic nitrogen atom of the hydroxylamine attacking the electrophilic carbonyl carbon.[4] This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[4] Since the reagent is supplied as a hydrochloride salt, a mild base is required to neutralize the acid and liberate the free hydroxylamine, which is the active nucleophile.

Caption: General reaction for O-(2-Fluorobenzyl)oxime ether synthesis.

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization for specific substrates may be required.

Protocol 1: Standard Oxime Formation via Conventional Heating

This method is suitable for a wide range of aldehydes and ketones and relies on standard laboratory equipment.

A. Rationale: The use of a protic solvent like ethanol facilitates the dissolution of the hydrochloride salt and the base. Sodium acetate is chosen as a mild, inexpensive base sufficient to neutralize the HCl without causing side reactions.[5] The reaction progress is monitored by TLC, a crucial step to avoid over-running the reaction or premature work-up. The aqueous work-up removes inorganic salts, and purification by column chromatography ensures high purity of the final product.

B. Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 eq)

  • This compound (1.1 mmol, 1.1 eq)

  • Sodium Acetate (NaOAc) (1.5 mmol, 1.5 eq) or Pyridine (1.2 mmol, 1.2 eq)

  • Anhydrous Ethanol (10 mL)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate, water, and brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

C. Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and sodium acetate (1.5 eq).[4]

  • Add anhydrous ethanol (10 mL) to the flask.

  • Stir the mixture at room temperature. If the carbonyl substrate is sterically hindered or electronically deactivated, the mixture can be heated to reflux (typically 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-24 hours).

  • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure oxime ether.

Protocol 2: Accelerated Synthesis via Microwave Irradiation

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which is particularly advantageous for high-throughput synthesis of compound libraries.

A. Rationale: Microwave energy efficiently and uniformly heats the reaction mixture, leading to a significant acceleration of the reaction rate. This protocol uses a sealed vessel to allow the reaction to be performed at temperatures above the solvent's boiling point, further increasing the reaction speed. The work-up and purification steps remain consistent with the conventional method.

B. Materials:

  • Same as Protocol 1, plus a microwave reactor and microwave-safe reaction vessels.

C. Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), and sodium acetate (1.5 mmol).

  • Add a suitable solvent such as ethanol (5 mL).

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-30 minutes). Note: Initial optimization of time and temperature for your specific substrate is recommended.

  • After the reaction is complete, allow the vessel to cool to a safe handling temperature.

  • Perform the work-up and purification as described in Protocol 1 (steps 5-10).

Application in Drug Discovery & Medicinal Chemistry

The formation of O-(2-Fluorobenzyl)oxime ethers is not merely a synthetic transformation but a strategic step in constructing molecules with improved pharmacological profiles.

reagent O-(2-Fluorobenzyl)hydroxylamine HCl (Strategic Building Block) library Library Synthesis (e.g., via Oxime Formation) reagent->library Incorporation screening High-Throughput Screening (HTS) (Biological Assays) library->screening hit Hit Compound Identified screening->hit optimization Lead Optimization (Modulation of Scaffold) hit->optimization SAR Studies candidate Drug Candidate optimization->candidate

Caption: Role of O-(2-Fluorobenzyl)hydroxylamine in a drug discovery workflow.

  • Bioisosteric Replacement: The oxime ether linkage is often used as a metabolically stable bioisostere for more labile functional groups like esters or amides. This can prevent rapid hydrolysis by esterases or amidases in vivo, thereby improving the pharmacokinetic profile of a compound.[4]

  • Structural Scaffolding and Lead Optimization: The substituted benzyl group provides a rigid scaffold that can be further functionalized. By synthesizing a library of analogues with different substituents on the benzyl ring or the carbonyl-derived portion of the molecule, chemists can perform Structure-Activity Relationship (SAR) studies to optimize interactions with a biological target.

  • Example Application - Development of Novel Antimicrobials: O-benzylhydroxylamine derivatives have been synthesized and evaluated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[6] Compounds bearing this scaffold have demonstrated promising antibacterial activity against a range of pathogens.[6] The incorporation of the 2-fluorobenzyl moiety is a logical next step in such a program to potentially enhance potency or improve drug-like properties.

References

O-(2-Fluorobenzyl)hydroxylamine hydrochloride as an analytical standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride as an Analytical Standard

Introduction: Unlocking Sensitivity in Carbonyl Analysis

This compound (CAS No: 215599-91-0) is a specialized analytical reagent designed for the derivatization of carbonyl compounds—specifically aldehydes and ketones. In modern analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of these carbonyls is crucial. Many of these compounds, however, lack the intrinsic physicochemical properties required for sensitive detection by common analytical instrumentation.

This reagent addresses this challenge by converting carbonyls into stable O-benzyl oxime ether derivatives. This process is fundamental to enhancing analytical performance for several key reasons:

  • Enhanced Detectability : The introduction of the 2-fluoro-benzyl group provides a handle for highly sensitive detection methods. The fluorine atom, being highly electronegative, makes the derivative particularly responsive to Electron Capture Detection (ECD) in Gas Chromatography (GC).[1]

  • Improved Chromatographic Behavior : Derivatization increases the thermal stability and volatility of otherwise non-volatile analytes, making them suitable for GC analysis.[1]

  • Structural Confirmation : The resulting derivative provides a distinct mass fragmentation pattern in Mass Spectrometry (MS), aiding in the confident identification and quantification of the original carbonyl compound.[2][3]

While comprehensive literature specifically detailing the applications of this compound is emerging, its function and utility are directly analogous to its well-documented and widely used counterpart, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][4] This guide will, therefore, leverage the established principles and protocols of analogous reagents to provide a robust framework for its application.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is foundational to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215599-91-0
Molecular Formula C₇H₉ClFNO
Molecular Weight 177.61 g/mol
Physical Form Solid
Purity ≥98%
Storage Temperature 2-8°C, under inert atmosphere
Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of hydroxylamine derivatives, the following precautions are strongly recommended.[5][6] It is imperative to consult the compound-specific SDS from the supplier before handling.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

  • Skin and Eye Contact : The compound may cause skin and serious eye irritation.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[7]

  • Ingestion : May be harmful if swallowed.[6]

  • Allergic Reaction : Some hydroxylamine derivatives may cause an allergic skin reaction.[6][8]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[5][7]

The Chemistry of Derivatization: From Carbonyl to Oxime

The core utility of this compound lies in its reaction with a carbonyl group to form a stable oxime ether. This reaction is a nucleophilic addition to the carbonyl carbon. The hydrochloride salt is first neutralized in situ using a mild base to generate the free hydroxylamine, which is a more potent nucleophile. The lone pair of electrons on the hydroxylamine's nitrogen atom attacks the electrophilic carbon of the carbonyl group. This is followed by dehydration to yield the corresponding O-(2-Fluorobenzyl) oxime.

This transformation is critical for analytical success because it replaces the polar and often reactive carbonyl group with a more stable, less polar, and more readily detectable moiety, making it ideal for chromatographic separation and quantification.[1][9]

Figure 1: General reaction scheme for the derivatization of a carbonyl compound.

Application Protocol: GC-MS Quantification of Carbonyls

This protocol provides a detailed methodology for the derivatization of a model carbonyl analyte in a sample matrix, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The principles are adapted from established methods for analogous reagents.[2][10]

Objective

To accurately quantify trace levels of a target aldehyde or ketone in a liquid sample by converting it into its O-(2-Fluorobenzyl) oxime derivative for GC-MS analysis.

Figure 2: Workflow for carbonyl analysis using derivatization with O-(2-Fluorobenzyl)hydroxylamine HCl.

Materials and Instrumentation
  • Reagents : this compound, target carbonyl analyte standard, internal standard (e.g., a deuterated analogue or a structurally similar carbonyl), pyridine or sodium acetate (as base), HPLC-grade solvents (e.g., hexane, ethyl acetate, methanol), anhydrous sodium sulfate, and reagent-grade water.

  • Instrumentation : Gas chromatograph with a mass selective detector (GC-MS), capillary column (e.g., DB-5ms or equivalent), analytical balance, vortex mixer, centrifuge, and a heating block or water bath.

Step-by-Step Methodology
  • Preparation of Solutions

    • Derivatizing Reagent (10 mg/mL) : Dissolve 100 mg of this compound in 10 mL of pyridine or a suitable buffer. Rationale: Pyridine acts as both a solvent and the base required to neutralize the hydrochloride salt, liberating the free hydroxylamine for reaction.

    • Analyte Stock Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of the carbonyl analyte standard in 10 mL of methanol.

    • Calibration Standards : Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution. Spike each with the internal standard at a constant concentration.

  • Derivatization Procedure

    • To 1 mL of each calibration standard and sample in a glass vial, add 100 µL of the derivatizing reagent solution.

    • Seal the vials tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete reaction. Rationale: Gentle heating accelerates the reaction rate, ensuring the derivatization goes to completion for accurate quantification.

    • Allow the vials to cool to room temperature.

  • Extraction of Oxime Derivatives

    • Add 2 mL of hexane to each vial and vortex vigorously for 1 minute.

    • Centrifuge for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water. Rationale: Water can interfere with GC analysis and degrade the column. Anhydrous sodium sulfate is an effective drying agent.

    • (Optional) Concentrate the extract under a gentle stream of nitrogen and reconstitute in a smaller volume of solvent (e.g., 100 µL of ethyl acetate) to improve detection limits.

  • GC-MS Analysis

    • Inject 1 µL of the final extract into the GC-MS system.

    • Example GC Parameters :

      • Inlet Temperature : 250°C

      • Oven Program : Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas : Helium at a constant flow rate.

    • Example MS Parameters :

      • Ion Source : Electron Ionization (EI) at 70 eV.

      • Mode : Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the analyte derivative and the internal standard derivative.

Method Validation and Performance

A robust analytical method requires validation to ensure its reliability. The following parameters should be assessed.

Table 2: Key Parameters for Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Calibration curve with a coefficient of determination (R²) > 0.995.
Accuracy The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as Relative Standard Deviation (RSD).RSD < 15% for replicate analyses.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Derivative Peak Incomplete reaction; degradation of reagent; incorrect pH.Ensure reagent is fresh. Increase reaction time or temperature. Confirm the presence and sufficiency of the base (e.g., pyridine).
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; presence of water or non-volatile residue.Use a fresh inlet liner. Bake the column. Ensure the extract is completely dry using anhydrous sodium sulfate.
Inconsistent Results Inconsistent sample workup; variable reaction times; unstable derivatives.Ensure precise and consistent timing for all steps. Analyze samples immediately after preparation. Use an internal standard to correct for variability.
Interference Peaks Contamination from solvents or glassware; presence of other carbonyls in the sample matrix.Run a solvent blank to identify contamination sources. Use high-purity solvents. Optimize chromatographic separation to resolve interferences.

Conclusion

This compound stands as a potent analytical tool for researchers and drug development professionals. By converting challenging carbonyl compounds into stable, highly detectable oxime derivatives, it enables sensitive and reliable quantification via GC-MS and other chromatographic techniques. While drawing heavily on the principles established by its well-known analogues, the protocols and insights provided herein offer a comprehensive and scientifically grounded starting point for the successful application of this specific reagent. Its use empowers laboratories to achieve the low detection limits and high accuracy required for rigorous scientific investigation and quality control.

References

Revolutionizing Drug Development: Palladium-Catalyzed Cross-Coupling in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of Palladium Catalysis

In the landscape of modern pharmaceutical development, the ability to efficiently and selectively construct complex molecular architectures is paramount. Among the myriad of synthetic transformations available to chemists, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, fundamentally changing the way pharmaceutical intermediates and active pharmaceutical ingredients (APIs) are synthesized. Three of these Nobel Prize-winning reactions—the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination—stand out for their remarkable versatility, functional group tolerance, and broad applicability in constructing carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in drug molecules. This in-depth guide provides a detailed exploration of these pivotal reactions, delving into their mechanisms, offering practical experimental protocols, and showcasing their real-world applications in the synthesis of vital pharmaceutical intermediates.

I. The Suzuki-Miyaura Cross-Coupling: A Robust Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals. Its significance is underscored by its frequent use in both medicinal chemistry for rapid compound library generation and in process chemistry for the large-scale, efficient synthesis of drug candidates. The reaction's popularity stems from its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and their relatively low toxicity compared to other organometallic reagents.

A. The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the Pd(II) complex is replaced by the organic moiety from the boronate.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond in the desired product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd->PdII_RX R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation->PdII_R1R2 R²-B(OR)₂ Base PdII_R1R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Application in Pharmaceutical Synthesis: The Case of Losartan

A prominent example of the Suzuki-Miyaura coupling in pharmaceutical manufacturing is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure. The key step in its synthesis involves the coupling of a substituted benzyl bromide with a boronic acid derivative of an imidazole heterocycle. This reaction efficiently constructs the critical biaryl linkage that is essential for the drug's therapeutic activity.

C. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a laboratory-scale Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

ParameterTypical Range/ValueNotes
Catalyst Loading 1-5 mol%Lower loadings are preferred for large-scale synthesis.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂OThe addition of water is often crucial for the transmetalation step.
Temperature 80-110 °CTemperature can be optimized to improve reaction rate and yield.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

II. The Heck Coupling: A Versatile Method for Alkene Arylation and Vinylation

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This transformation is a powerful tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products and pharmaceuticals. The reaction is valued for its ability to tolerate a wide variety of functional groups.

**A

O-(2-Fluorobenzyl)hydroxylamine hydrochloride for carbonyl detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Carbonyl Detection Using O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carbonyl Detection

Carbonyl compounds, specifically aldehydes and ketones, are pivotal functional groups in chemistry and biology. They are common intermediates in metabolic pathways, key components of pharmaceutical agents, and often serve as biomarkers for oxidative stress and various disease states. In drug development, the precise and selective detection of carbonyls is essential for reaction monitoring, impurity profiling, and the site-specific modification of biomolecules.[1] While numerous methods exist for carbonyl detection, derivatization with O-substituted hydroxylamines offers a superior combination of specificity, stability, and analytical sensitivity.

This guide focuses on This compound , a versatile reagent designed for the efficient and selective labeling of aldehydes and ketones. The introduction of the 2-fluorobenzyl group provides a unique analytical handle, enhancing detection by mass spectrometry and enabling quantification via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While specific peer-reviewed protocols for this particular reagent are emerging, its chemical behavior is directly analogous to extensively documented reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][3] This document synthesizes the established principles of oxime ligation with field-proven insights to provide robust protocols for your research needs.

Mechanism of Action: The Stability of Oxime Ligation

The core of the detection method is the reaction between the nucleophilic nitrogen of O-(2-Fluorobenzyl)hydroxylamine and the electrophilic carbon of a carbonyl group. This proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of a highly stable oxime ether bond (C=N-O).[1][4]

The reaction is typically catalyzed under mild acidic conditions (pH 4.5-6.0), which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[1][5] The subsequent dehydration step is the rate-limiting step and is also acid-catalyzed.

Caption: Reaction mechanism for the formation of a stable oxime ether.

This oxime linkage is significantly more stable than the hydrazone bond formed by alternative reagents like 2,4-dinitrophenylhydrazine (DNPH), particularly under varying pH conditions, ensuring the integrity of the labeled analyte during downstream processing and analysis.[1][6]

Key Advantages of O-(2-Fluorobenzyl)hydroxylamine Derivatization

  • Exceptional Stability: Forms a robust oxime ether linkage resistant to hydrolysis, ensuring sample integrity.[1]

  • High Specificity: Reacts selectively with aldehydes and ketones, minimizing off-target reactions with other functional groups common in complex biological matrices.[1]

  • Enhanced Analytical Detection: The 2-fluorobenzyl group provides multiple detection advantages:

    • Mass Spectrometry (MS): Imparts a fixed mass increase to the target molecule, simplifying identification and quantification. It is a powerful tool for LC-MS and GC-MS applications.[7][8]

    • ¹⁹F NMR Spectroscopy: The single fluorine atom provides a clean, high-sensitivity signal in a region of the NMR spectrum free from background interference, allowing for precise quantification.

  • Improved Chromatography: The derivatization process increases the hydrophobicity of small, polar carbonyl compounds, often leading to better retention and resolution on reverse-phase chromatography columns.[9]

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates or matrices. It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Protocol 1: General Derivatization for LC-MS or GC-MS Analysis

This protocol is suitable for derivatizing carbonyls in solution, such as reaction intermediates, metabolites in extracts, or formulation impurities.

Materials:

  • This compound

  • Carbonyl-containing sample

  • Anhydrous Ethanol or Methanol

  • Mild Base: Pyridine or Sodium Acetate

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask or reaction vial with a magnetic stir bar

Procedure:

  • Sample Preparation: Dissolve the carbonyl-containing sample (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq).

  • Base Addition: Add a mild base such as pyridine (1.2 mmol, 1.2 eq) or sodium acetate (1.5 mmol, 1.5 eq). The base is essential to neutralize the hydrochloride salt, liberating the free hydroxylamine which is the active nucleophile.[4]

  • Reaction: Stir the mixture at room temperature. For less reactive ketones, the mixture can be heated to reflux (typically 50-80 °C).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl spot is consumed (typically 2-24 hours).[4][11]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL).[4] Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 15 mL) and finally with brine (15 mL) to remove any remaining water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime product.

  • Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel to obtain the pure O-(2-Fluorobenzyl)oxime.[4][9] The purified product is now ready for analysis by LC-MS, GC-MS, or NMR.

Protocol 2: Microwave-Assisted Derivatization

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, making it ideal for high-throughput screening or when working with time-sensitive samples.[7]

Materials:

  • Same as Protocol 1, plus a microwave reactor.

Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 mmol), this compound (1.1 mmol), and sodium acetate (1.5 mmol) in a suitable solvent like ethanol (5 mL).[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).[4] Reaction conditions should be optimized for the specific substrate.

  • Work-up and Purification: After the reaction is complete, cool the vessel to a safe temperature. Work-up, extract, and purify the product as described in Protocol 1 (steps 6-10).

Data Presentation and Analysis

A key advantage of derivatization is the predictable mass shift it imparts on the analyte.

Table 1: Expected Mass Data for Common Carbonyls Derivatized with O-(2-Fluorobenzyl)hydroxylamine

Carbonyl CompoundMolecular Weight ( g/mol )Mass of O-(2-Fluorobenzyl)oxy Moiety ( g/mol )Expected Mass of Oxime Derivative ( g/mol )
Formaldehyde30.03139.14151.15
Acetaldehyde44.05139.14165.17
Acetone58.08139.14179.20
Benzaldehyde106.12139.14227.24
Cyclohexanone98.14139.14219.26
Note: The mass of the derivative is calculated as (Mass of Carbonyl + Mass of Reagent Moiety - Mass of H₂O).

The overall experimental workflow can be visualized as a streamlined process from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Sample Carbonyl-Containing Sample Mix Combine Sample, Reagent, and Base Sample->Mix Reagent Prepare O-(2-Fluorobenzyl) hydroxylamine Solution Reagent->Mix React Incubate (Room Temp or Heat) Mix->React Monitor Monitor Progress (e.g., TLC) React->Monitor Extract Solvent Extraction Monitor->Extract Purify Column Chromatography (Optional) Extract->Purify Analysis LC-MS / GC-MS / NMR Purify->Analysis Data Data Interpretation (Mass Shift, ¹⁹F Signal) Analysis->Data

Caption: General experimental workflow for carbonyl derivatization and analysis.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or Low Reaction Yield Degradation of Reagent: The hydroxylamine reagent may have degraded due to improper storage (exposure to air, light, or moisture).Prepare a fresh solution of the reagent immediately before use. Store the solid reagent in a cool, dark, dry place.[12]
Incorrect pH: The reaction is pH-dependent. The solution may be too acidic or too basic.Ensure the correct amount of mild base has been added to neutralize the hydrochloride salt. Optimal pH is typically 4.5-6.0.[1]
Precipitate Forms in Solution Low Solubility: The reagent, substrate, or product may have low solubility in the chosen solvent.Try preparing a more dilute solution or gently warming the mixture. Sonication may also aid dissolution.[12]
Solution Turns Yellow/Brown Oxidation/Degradation: The reagent or sample may be undergoing oxidation or other degradation.Discard the solution. Prepare a fresh solution using deoxygenated solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen).[12]

Conclusion

This compound is a highly effective and versatile derivatizing agent for the selective detection and quantification of aldehydes and ketones. The formation of a stable oxime bond, coupled with the unique analytical advantages conferred by the fluorobenzyl group, makes it an invaluable tool for applications ranging from metabolic analysis to pharmaceutical quality control. By leveraging the robust protocols detailed in this guide, researchers can achieve reliable and sensitive detection of carbonyl compounds, advancing their scientific and developmental objectives.

References

protocol for O-(2-Fluorobenzyl)hydroxylamine hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatization of Carbonyl Compounds Using O-Substituted Hydroxylamines

Senior Application Scientist Note: While the initial request specified O-(2-Fluorobenzyl)hydroxylamine hydrochloride, a comprehensive review of authoritative and peer-reviewed literature reveals that detailed, validated application protocols for this specific reagent are not widely available.[1] However, the underlying chemistry and application are directly analogous to the extensively documented and widely utilized reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) .[2] To ensure scientific integrity, technical accuracy, and provide a robust, field-proven protocol, this guide will focus on the methodologies established for PFBHA. These protocols are directly adaptable for this compound, with the understanding that minor optimization may be required.

Introduction: The Rationale for Carbonyl Derivatization

Carbonyl compounds, specifically aldehydes and ketones, are ubiquitous in environmental, biological, and industrial matrices. They are key components of flavor profiles, biomarkers for disease, and regulated environmental pollutants.[3] However, their direct analysis by gas chromatography (GC) is often hampered by high polarity, low volatility, and thermal instability.[4]

Chemical derivatization addresses these challenges by converting the target carbonyls into more stable, volatile, and readily detectable forms.[5] O-substituted hydroxylamines, such as PFBHA, are premier reagents for this purpose.[6] They react with the carbonyl group to form a stable oxime derivative. The introduction of a polyfluorinated benzyl group, in particular, serves two critical functions:

  • Enhanced Volatility and Thermal Stability: The resulting oxime is significantly more amenable to GC analysis than the parent carbonyl compound.[4]

  • Greatly Increased Sensitivity: The pentafluorobenzyl moiety is a potent electron-capturing group, making the derivatives exceptionally sensitive to Electron Capture Detection (ECD).[7] It also provides a high-mass, characteristic fragmentation pattern for unambiguous identification and quantification by Mass Spectrometry (MS).[8]

This guide provides a detailed framework for the successful derivatization of carbonyl compounds using PFBHA, covering the reaction mechanism, comprehensive protocols for various sample matrices, and key analytical considerations.

Principle of the Method: The Oximation Reaction

The derivatization process is a classic nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine nucleophilically attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, yielding the corresponding O-pentafluorobenzyl oxime.[2][9]

Figure 1: General reaction for the derivatization of a carbonyl compound with PFBHA to form a stable oxime.

With the exception of symmetrical ketones and formaldehyde, this reaction typically produces two geometric isomers, syn (E) and anti (Z), which may be separated chromatographically.[10] For quantitative analysis, the peak areas of both isomers are typically summed.[10]

General Experimental Workflow

The analysis of carbonyl compounds via derivatization follows a logical sequence of steps, each critical for ensuring accurate and reproducible results. The overall process is designed to efficiently convert the analytes into their oxime derivatives, isolate them from the sample matrix, and introduce them into the analytical instrument.

G A Sample Collection (Air, Water, Biological Fluid) B Extraction of Carbonyls (If necessary) A->B C Derivatization with PFBHA B->C D Extraction of Oxime Derivatives (LLE or SPME) C->D E GC-MS Analysis D->E F Data Analysis and Quantification E->F

Figure 2: High-level workflow for the analysis of carbonyls using PFBHA derivatization.[2]

Detailed Application Protocols

The optimal derivatization strategy depends on the sample matrix and the volatility of the target carbonyls. Below are three validated protocols for common applications.

Protocol 1: Derivatization in Aqueous Samples (e.g., Water, Beverages)

This protocol is adapted for the analysis of carbonyls in liquid matrices and is suitable for a wide range of aldehydes and ketones.[2][7]

Materials:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent Water (HPLC Grade)

  • PFBHA Stock Solution: 10-15 mg/mL in reagent water (prepare fresh).[4][11]

  • Extraction Solvent: Hexane or Toluene (HPLC grade).

  • Sodium Chloride (for salting out, optional).

  • Sulfuric Acid or other suitable acid (for reaction quenching).

  • Vortex mixer and Centrifuge.

  • Autosampler vials with septa.

Procedure:

  • Sample Preparation: Place 1-5 mL of the aqueous sample into a clean glass vial. If necessary, adjust the pH to approximately 4.5, which is often favorable for the reaction.[7]

  • Derivatization: Add an excess of the PFBHA stock solution to the sample. For a 1 mL sample, 100 µL of a 15 mg/mL solution is a typical starting point.[11] Seal the vial tightly.

  • Reaction: Allow the reaction to proceed at a controlled temperature. This can range from room temperature to 60°C.[2] Reaction times vary significantly based on the analyte, from 2 hours to 24 hours. Optimization is recommended.[11] For many applications, heating at 35-60°C for 2-4 hours is sufficient.[2][11]

  • Extraction of Derivatives: After cooling to room temperature, add 1-2 mL of hexane or toluene to the vial. To improve extraction efficiency, especially for more polar derivatives, add sodium chloride to saturate the aqueous phase.

  • Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives into the organic layer.

  • Centrifuge the sample for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Analysis: Carefully transfer the upper organic layer to a GC autosampler vial for analysis.

Protocol 2: Headspace Derivatization for Volatile Carbonyls

This method is ideal for analyzing volatile aldehydes and ketones in complex solid or liquid matrices (e.g., food, biological tissues, polymers), as it minimizes matrix interference.[2][12]

Materials:

  • PFBHA solution (as described in Protocol 1).

  • Headspace vials (e.g., 20 mL) with magnetic crimp caps.

  • GC-MS system equipped with a headspace autosampler.

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 0.5-1.0 g) into a headspace vial.

  • Reagent Addition: Add a sufficient volume of the PFBHA solution (e.g., 50-100 µL) directly into the vial.

  • Derivatization and Equilibration: Immediately seal the vial and place it in the headspace autosampler tray. Incubate the vial at an elevated temperature (e.g., 60-100 °C) for a set time (e.g., 30 minutes) with agitation.[2] This allows for the volatilization of carbonyls and their subsequent derivatization in the gas phase.

  • Analysis: The headspace autosampler will automatically inject a portion of the vapor phase, containing the derivatized analytes, into the GC-MS for analysis.

Protocol 3: On-Fiber Derivatization with Solid-Phase Microextraction (SPME)

SPME combines sample extraction, concentration, and derivatization into a single, solvent-free step, offering high sensitivity for trace-level analysis in air or liquid headspace.[13]

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating).

  • PFBHA solution.

  • GC-MS system with an SPME-compatible injection port.

Procedure:

  • Fiber Loading: Expose the SPME fiber to the headspace over a PFBHA solution to load the derivatizing agent onto the fiber coating. This can be done for 15-30 minutes at room temperature.[14]

  • Sampling and Derivatization: Insert the PFBHA-loaded fiber into the headspace of the sample vial. Expose the fiber for a defined period (e.g., 15-30 minutes) at a controlled temperature. During this time, volatile carbonyls adsorb onto the fiber and react in-situ with the PFBHA.

  • Analysis: Retract the fiber and immediately introduce it into the hot GC injection port. The heat desorbs the PFBHA-oxime derivatives from the fiber onto the GC column for separation and analysis.

Analytical Parameters & Data

Successful analysis of the PFBHA derivatives requires appropriate chromatographic and mass spectrometric conditions.

Table 1: Typical Reaction & Derivatization Conditions
ParameterAqueous DerivatizationHeadspace DerivatizationOn-Fiber (SPME) Derivatization
PFBHA Concentration 10-20 mg/mL in water[11][15]10-20 mg/mL in water[2][12]Saturated headspace vapor[14]
Reaction Temperature Room Temp to 60 °C[2]60 °C to 100 °C[2]10 °C to 60 °C[13]
Reaction Time 2 to 24 hours[11]30 to 60 minutes[2][13]15 to 40 minutes[13][16]
Typical Matrix Drinking Water, Beverages[17]Blood, Tobacco, Polymers[2][12][15]Ambient Air, Food Headspace[13]
Table 2: Example GC-MS Method Parameters
ParameterSettingRationale & Comments
GC Column ZB-5ms, SLB™-5ms, or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df)[10]A 5% phenyl-arylene phase provides excellent resolution for these derivatives.
Carrier Gas Helium at 1.0 mL/min (constant flow)[10]Standard carrier gas for GC-MS.
Injector 250-280 °C, Splitless or Split (e.g., 10:1)[10]High temperature ensures efficient vaporization of the derivatives.
Oven Program Initial 50 °C, ramp 5 °C/min to 180 °C, then 25 °C/min to 280 °C, hold 5 min[10]This is an example program; it must be optimized for the specific target analytes.
MS Transfer Line 280 °C[10]Prevents condensation of analytes before entering the mass spectrometer.
Ion Source 250 °C, Electron Impact (EI) at 70 eV[10]Standard ionization mode for creating reproducible fragmentation patterns.
Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[8][10]SIM mode significantly increases sensitivity by monitoring only characteristic ions of the target derivatives.

Safety Precautions

  • O-substituted hydroxylamines and their hydrochloride salts should be handled with care. Consult the specific Safety Data Sheet (SDS) from the supplier before use.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Organic solvents such as hexane and toluene are flammable and should be handled away from ignition sources.

Conclusion

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is a robust, highly sensitive, and widely validated method for the quantitative analysis of aldehydes and ketones across diverse matrices.[2] The formation of stable, volatile, and electron-capturing oxime derivatives makes this technique exceptionally well-suited for GC-MS and GC-ECD analysis. The protocols and parameters provided herein offer a comprehensive starting point for researchers, scientists, and drug development professionals to implement this powerful analytical strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthetic reactions involving this versatile reagent. We will delve into the causality behind experimental choices, offer detailed troubleshooting advice, and provide validated protocols to ensure the success and reproducibility of your experiments.

A note on the available data: While this guide focuses on this compound, much of the detailed, publicly available experimental data comes from its close structural analog, O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride. The principles of reactivity, reaction setup, and troubleshooting are directly transferable due to the similar electronic and steric environment of the hydroxylamine moiety. We will leverage this data to provide robust and reliable guidance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted hydroxylamine derivative widely used in organic synthesis. Its primary application is the reaction with aldehydes and ketones to form stable O-benzyl oxime ethers.[3] These oxime ethers are crucial intermediates in medicinal chemistry for several reasons:

  • Bioisosteric Replacement: The oxime ether linkage can serve as a stable replacement for more labile groups like esters or amides, potentially improving a drug candidate's metabolic stability.[4]

  • Structural Scaffolding: The substituted benzyl group provides a framework that can be further modified to optimize interactions with biological targets.[4]

  • Modulation of Physicochemical Properties: The 2-fluoro substituent influences properties like lipophilicity and metabolic stability, which are critical for developing molecules with favorable pharmacokinetic profiles.[5]

Q2: Why is the reagent supplied as a hydrochloride salt?

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics. As a solid, it is less prone to degradation during storage compared to the free base.[6] For use in a reaction, the active nucleophile—the free hydroxylamine—must be liberated in situ. This is typically achieved by adding a mild base to the reaction mixture to neutralize the HCl salt.[7]

Q3: How does the 2-fluoro substituent affect the reagent's reactivity?

The fluorine atom at the ortho-position of the benzyl ring influences reactivity through a combination of electronic and steric effects:

  • Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This can slightly decrease the nucleophilicity of the hydroxylamine nitrogen.[8] However, this effect is often beneficial, leading to cleaner reactions. The electron-withdrawing nature of the fluorine can also enhance the hydrogen bond donating capacity of adjacent groups, potentially influencing interactions with biological targets.[9]

  • Steric Effect: The presence of a substituent at the ortho-position introduces steric bulk around the reactive center. This can sometimes slow down the reaction rate by hindering the approach of the hydroxylamine to the carbonyl carbon.[8] However, in many cases, this steric hindrance is not significant enough to prevent the reaction and can help in achieving selectivity in complex molecules.

Q4: What are the recommended storage and handling procedures?

Solid Compound: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][10]

Solutions: Aqueous solutions of hydroxylamine derivatives are generally not stable over long periods. It is strongly recommended to prepare solutions fresh for each experiment.[6] If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, and use it within 24 hours.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q5: My oxime formation reaction has stalled or resulted in a low yield. What went wrong?

This is a common issue that can usually be traced back to one of several factors. Let's break down the possibilities.

  • Incomplete Liberation of the Free Hydroxylamine: The active reagent is the free base, not the HCl salt. If you do not add a sufficient amount of base, or if the base is not strong enough, the concentration of the nucleophilic free hydroxylamine will be too low for the reaction to proceed efficiently.

    • Solution: Use 1.1 to 1.5 molar equivalents of a mild base like sodium acetate or pyridine.[4][7] Add the base to the solution of the hydroxylamine salt and stir for 15-30 minutes before adding the carbonyl compound to ensure the free hydroxylamine is generated in situ.[8]

  • Inappropriate Solvent or Temperature: The reaction rate is highly dependent on the solvent and temperature.

    • Solution: Anhydrous ethanol or methanol are excellent starting points for solvents.[4] Most reactions proceed well at room temperature to a gentle reflux (50-80 °C).[4] For less reactive ketones, especially those with significant steric hindrance, microwave irradiation at 100-120 °C for a short duration (5-30 minutes) can dramatically improve yields and reduce reaction times.[4]

  • Steric Hindrance: If your aldehyde or ketone is sterically hindered near the carbonyl group, the reaction may be sluggish.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[7] Microwave-assisted synthesis is particularly effective for overcoming steric barriers.[4]

Q6: The TLC of my crude product shows multiple spots, and purification is difficult. What are the likely side products?

Unwanted spots on a TLC plate indicate the formation of side products or the presence of unreacted starting materials.

  • Possible Side Reactions: While oxime formation is generally a clean reaction, side products can arise from the degradation of the hydroxylamine or reactions with impurities. The homolysis (cleavage) of the N-O bond in alkoxyamines can occur under certain conditions, leading to radical species and subsequent side reactions, though this is less common under standard oxime formation conditions.[11][12]

    • Solution: Ensure you are using high-purity, anhydrous solvents. Degassing the solvent may be beneficial in sensitive applications. Always use the hydroxylamine reagent from a properly stored, sealed container.

  • Purification Strategy:

    • Work-up: A standard aqueous work-up is typically effective. After removing the solvent, partition the residue between ethyl acetate and water. Wash the organic layer sequentially with water and brine to remove the base and any water-soluble impurities.[4]

    • Chromatography: If impurities persist, column chromatography on silica gel is the most effective purification method. A gradient of ethyl acetate in hexane is typically used to elute the product.[3][7]

Q7: I'm struggling with the aqueous work-up. My product seems to be partially soluble in the aqueous layer.

If your final oxime ether product has polar functional groups, it may exhibit some water solubility, leading to product loss during extraction.

  • Solution:

    • Use Brine: Perform the final aqueous wash with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and "salting out" your product into the organic phase.[4]

    • Back-Extraction: After the initial separation, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

    • Alternative Solvents: If using ethyl acetate, consider trying a less polar solvent like dichloromethane (DCM) for the extraction, provided your product is soluble in it.[7]

Visualizing the Process: Workflows and Logic

To better illustrate the experimental process and troubleshooting logic, we've created the following diagrams.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Hydroxylamine HCl in Anhydrous Ethanol B 2. Add Mild Base (e.g., Sodium Acetate) A->B C 3. Stir for 15-30 min (Liberate Free Base) B->C D 4. Add Aldehyde or Ketone C->D E 5. Stir at RT or Reflux (2-24 hours) D->E F 6. Monitor by TLC E->F G 7. Remove Solvent (Rotary Evaporator) F->G H 8. Partition between EtOAc and Water G->H I 9. Wash Organic Layer (Water, Brine) H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product K->L

Caption: General experimental workflow for oxime ether synthesis.

G Start Low or No Yield in Oxime Formation Reaction Q1 Did you add a base? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the carbonyl sterically hindered? A1_Yes->Q2 Sol1 Add 1.1-1.5 eq. of mild base (e.g., Sodium Acetate) and stir before adding carbonyl. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Increase temperature, extend reaction time, or use microwave-assisted synthesis. A2_Yes->Sol2 Q3 Is the reaction monitored by TLC? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate solvent and temperature conditions. A3_Yes->End Sol3 Monitor reaction progress by TLC to confirm if starting material is consumed. A3_No->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments. Note that optimization may be necessary for specific substrates.[4]

Protocol 1: General Synthesis of O-(2-Fluorobenzyl)oximes (Conventional Heating)
ReagentMolar Eq.
Aldehyde or Ketone1.0
O-(2-Fluorobenzyl)hydroxylamine HCl1.1
Sodium Acetate1.5
Anhydrous Ethanol~0.1 M

Procedure:

  • To a round-bottom flask, add this compound (1.1 mmol) and anhydrous ethanol (10 mL).

  • Add sodium acetate (1.5 mmol) to the mixture. Stir the suspension at room temperature for 15 minutes.

  • Add the aldehyde or ketone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 50-80 °C) for 2 to 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexane) to obtain the pure O-(2-Fluorobenzyl)oxime.[3][4]

Protocol 2: Microwave-Assisted Synthesis
ReagentMolar Eq.
Aldehyde or Ketone1.0
O-(2-Fluorobenzyl)hydroxylamine HCl1.1
Sodium Acetate1.5
Anhydrous Ethanol~0.2 M

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), and sodium acetate (1.5 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-30 minutes). Reaction conditions should be optimized for the specific substrate.

  • After the reaction is complete, allow the vessel to cool to a safe temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 6-10).[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the known hazards of similar hydroxylamine derivatives.[2]

  • General Hazards: May cause skin, eye, and respiratory irritation. May cause an allergic skin reaction and may be harmful if swallowed.[2][13]

  • Handling: Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6][10]

Always consult the compound-specific SDS provided by your supplier before handling.

References

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will move beyond simple procedural outlines to explain the chemical causality behind potential issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to understanding the synthesis and its potential pitfalls.

Q1: What is the standard synthetic route for this compound?

The most reliable and commonly employed method is a two-step process starting from 2-fluorobenzyl bromide and N-hydroxyphthalimide. This approach, a variation of the Gabriel synthesis, ensures selective O-alkylation and provides a stable intermediate. The process culminates in the deprotection of the phthalimide group and subsequent conversion to the hydrochloride salt for improved stability and handling.[1][2]

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Key Byproduct Removal A 2-Fluorobenzyl Bromide + N-Hydroxyphthalimide B N-(2-Fluorobenzyloxy)phthalimide (Intermediate) A->B  Base (K2CO3)  Solvent (DMF) C O-(2-Fluorobenzyl)hydroxylamine (Free Base) B->C  Hydrazine Hydrate  Solvent (EtOH) D O-(2-Fluorobenzyl)hydroxylamine HCl (Final Product) C->D  HCl in Ether E Phthalhydrazide (Solid Byproduct) C->E  Removed by Filtration

Caption: Standard two-step synthesis pathway.

Q2: What are the primary byproducts I should anticipate during this synthesis?

Byproduct formation is inherent to multi-step organic synthesis. Awareness of the likely impurities is the first step toward minimizing them. The table below summarizes the most common byproducts, the stage at which they are formed, and their origin.

Byproduct NameStage of FormationChemical Origin
Phthalhydrazide Step 2: DeprotectionReaction of hydrazine with the cleaved phthalimide group.[3]
Unreacted Starting Materials Step 1 & 2Incomplete reaction due to stoichiometry, time, or temperature issues.
2-Fluorobenzyl alcohol Step 1: AlkylationHydrolysis of the starting 2-fluorobenzyl bromide by trace water.
N,O-bis(2-fluorobenzyl)hydroxylamine Step 1 or 2Over-alkylation of the hydroxylamine nitrogen, especially if the free base is exposed to unreacted benzyl bromide.[4]
Phthalide Alternative DeprotectionByproduct from reductive deprotection using NaBH₄ instead of hydrazine.[5][6]
Q3: How can I effectively monitor the reaction to minimize byproduct formation?

Proactive monitoring is crucial for a high-purity yield. The two primary methods are:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product in both the alkylation and deprotection steps.[1] A typical mobile phase for the alkylation step is a hexane/ethyl acetate gradient. The disappearance of the N-hydroxyphthalimide spot is a key indicator of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress and to quantify the purity of the intermediate and final product. It is particularly useful for detecting minor byproducts that may not be easily resolved by TLC.

Part 2: Troubleshooting Guide for Experimental Issues

This section is structured in a problem-and-solution format to directly address specific challenges you may encounter.

Issue 1: My final yield is low, and I suspect the alkylation step (Step 1) is the problem.

A low yield in the first step propagates through the entire synthesis. Here’s how to diagnose the cause.

  • Possible Cause A: Incomplete Deprotonation of N-Hydroxyphthalimide

    • The Chemistry: N-hydroxyphthalimide must be deprotonated by a base (e.g., potassium carbonate) to form the nucleophilic phthalimide N-oxide anion, which then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.[3] If the base is weak, wet, or used in insufficient quantity (less than 1.1-1.5 equivalents), the concentration of the active nucleophile will be low, leading to an incomplete reaction.

    • Troubleshooting Protocol:

      • Ensure the potassium carbonate is anhydrous by drying it in an oven before use.

      • Use a sufficient molar excess of the base (1.5 equivalents is recommended).[7]

      • Confirm your solvent (e.g., DMF) is anhydrous, as water can consume the base and hydrolyze the starting halide.

      • Monitor the reaction by TLC until the N-hydroxyphthalimide starting material is fully consumed.

  • Possible Cause B: Degradation of 2-Fluorobenzyl Bromide

    • The Chemistry: Benzyl halides are susceptible to hydrolysis, which converts the starting material into the unreactive 2-fluorobenzyl alcohol. This is exacerbated by the presence of water in the reaction mixture.

    • Troubleshooting Protocol:

      • Use high-purity 2-fluorobenzyl bromide. If the purity is questionable, analyze it by GC or NMR before use.

      • Employ anhydrous solvents and reagents as described above.

      • Add the 2-fluorobenzyl bromide dropwise to the solution of the deprotonated N-hydroxyphthalimide to maintain a low instantaneous concentration, minimizing side reactions.[7]

Issue 2: I am having difficulty removing the phthalhydrazide byproduct after deprotection (Step 2).

Phthalhydrazide is notoriously insoluble in many organic solvents and often forms a fine, voluminous precipitate that can clog filter paper and trap the desired product.[7]

  • The Chemistry: During hydrazinolysis, hydrazine attacks the carbonyl carbons of the phthalimide group, leading to ring-opening and subsequent cyclization to form the stable, five-membered phthalhydrazide ring.

  • Optimized Filtration Protocol:

    • After the reflux period, cool the reaction mixture first to room temperature, and then chill it further in an ice bath for at least 30-60 minutes. This significantly decreases the solubility of phthalhydrazide, maximizing its precipitation.

    • Filter the cold suspension. For very fine precipitates, use a pad of Celite® (diatomaceous earth) over the filter paper to prevent clogging and ensure a clean separation.

    • Wash the collected phthalhydrazide solid thoroughly with cold ethanol. Using warm solvent will cause some of the byproduct to redissolve and contaminate the filtrate.[7]

    • Concentrate the filtrate containing your product under reduced pressure.

G cluster_0 Troubleshooting Filtration A Reaction Mixture (Product + Phthalhydrazide) B Chill in Ice Bath (Maximize Precipitation) A->B C Filter through Celite® Pad B->C D Wash Solid with COLD Ethanol C->D E Clean Filtrate (Contains Product) D->E

Caption: Optimized workflow for phthalhydrazide removal.

Issue 3: My final product shows an extra peak in the NMR/MS, suggesting a disubstituted impurity.

This is a classic issue of over-alkylation, leading to the formation of N,O-bis(2-fluorobenzyl)hydroxylamine or a related isomer.[4]

  • The Chemistry: While the primary reaction is O-alkylation, the nitrogen atom in hydroxylamine is also nucleophilic.[8] If the free base, O-(2-Fluorobenzyl)hydroxylamine, is formed before all the 2-fluorobenzyl bromide is consumed, or if it is inadvertently exposed to the alkylating agent under basic conditions, a second alkylation can occur on the nitrogen atom.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight molar excess of N-hydroxyphthalimide relative to 2-fluorobenzyl bromide in Step 1. This ensures the complete consumption of the alkylating agent before the deprotection step.

    • Reaction Order: In Step 1, add the 2-fluorobenzyl bromide to the pre-formed solution of the deprotonated N-hydroxyphthalimide, not the other way around.[7]

    • Purification: If the disubstituted byproduct does form, it is typically less polar than the desired monosubstituted product. Purification can often be achieved by recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).

Issue 4: Can I avoid using hydrazine for the deprotection step?

Yes, for substrates sensitive to the basic conditions of hydrazinolysis, a milder reductive method is an excellent alternative.

  • Alternative Chemistry: Reductive Deprotection

    • This method uses sodium borohydride (NaBH₄) in an alcohol solvent (like 2-propanol), followed by the addition of a weak acid like acetic acid.[5][6] The phthalimide is reduced to an intermediate that lactonizes, releasing the free amine and forming phthalide as a byproduct.

  • Advantages:

    • Milder Conditions: The reaction is performed under near-neutral conditions, which is beneficial for sensitive functional groups.

    • Easier Workup: The byproduct, phthalide, is more soluble in organic solvents than phthalhydrazide, making it easier to remove via an aqueous extraction.[5]

  • Protocol Synopsis:

    • Dissolve the N-(2-fluorobenzyloxy)phthalimide intermediate in a suitable solvent like 2-propanol.

    • Add sodium borohydride (NaBH₄) in portions and stir until the starting material is consumed (monitor by TLC).

    • Carefully add acetic acid to quench the reaction and facilitate lactonization.

    • Perform a standard aqueous workup to extract the phthalide byproduct, leaving the desired product in the organic layer.

    • Proceed with hydrochloride salt formation as usual.

References

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this versatile reagent in improving reaction yields, particularly in the synthesis of oximes. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common experimental hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and use of this compound.

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent for the formation of oximes from aldehydes and ketones.[1][2] Oxime derivatives are important intermediates in organic synthesis and are found in a wide array of biologically active compounds, making this reagent valuable in drug discovery and development.[3][4] The 2-fluoro-benzyl group can modulate the physicochemical properties of the resulting oxime, potentially enhancing metabolic stability or target binding affinity.[5]

Q2: Why is the reagent supplied as a hydrochloride salt?

A2: The hydrochloride salt form enhances the stability and solubility of the hydroxylamine, particularly in aqueous solutions, making it easier to handle and store.[6] Before the reaction with a carbonyl compound, the free hydroxylamine must be liberated by the addition of a suitable base.[7][8]

Q3: What are the recommended storage conditions for this compound?

A3: The solid hydrochloride salt should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[8] It is advisable to prepare solutions fresh for each experiment, as aqueous solutions of hydroxylamine derivatives can be prone to degradation.[6] If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.[6]

Q4: What are the signs of degradation of the reagent?

A4: Visual signs of degradation in the solid reagent can include discoloration (e.g., yellowing or browning) or a change in physical form. For solutions, discoloration is also a key indicator of degradation, which may be due to oxidation.[6] If degradation is suspected, it is recommended to use a fresh batch of the reagent.

Q5: What safety precautions should be taken when handling this reagent?

A5: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or a fume hood.[8] While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions for similar hydroxylamine derivatives include avoiding skin and eye contact, as they may cause irritation.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

Low or no yield of the desired oxime is one of the most common challenges. The following are potential causes and their solutions.

Potential Cause 1: Incorrect Reaction pH

The rate of oxime formation is highly pH-dependent.[7][9] The reaction is typically fastest in slightly acidic conditions (pH ~4.5-5.5).[3][6][10]

  • Explanation: A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine.[9] If the pH is too low (highly acidic), the hydroxylamine itself becomes protonated, reducing its nucleophilicity.[6][9] If the pH is too high (basic), the carbonyl group is not sufficiently activated.[9]

  • Solution:

    • Monitor pH: Before and during the reaction, monitor the pH of the reaction mixture.

    • Adjust pH: If necessary, adjust the pH to the optimal range of 4.5-5.5 using a suitable buffer or by the careful addition of a dilute acid or base.

Potential Cause 2: Incomplete Liberation of the Free Hydroxylamine

Since the reagent is a hydrochloride salt, a base is required to neutralize the HCl and generate the free hydroxylamine nucleophile.[7][8]

  • Explanation: Without a sufficient amount of base, the hydroxylamine will remain protonated and unreactive towards the carbonyl compound.

  • Solution:

    • Choice of Base: Use a mild base such as sodium acetate, sodium carbonate, or pyridine.[11]

    • Stoichiometry: Ensure at least one equivalent of the base is used relative to the hydroxylamine hydrochloride. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents).[8]

    • Pre-mixing: Consider pre-mixing the hydroxylamine hydrochloride with the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the carbonyl compound to ensure the complete formation of the free hydroxylamine.[12]

Potential Cause 3: Steric Hindrance

The steric bulk around the carbonyl group of the substrate or on the hydroxylamine itself can hinder the reaction.[12]

  • Explanation: The nucleophilic attack of the hydroxylamine on the carbonyl carbon is sensitive to steric hindrance. Bulky substituents on either reactant can slow down or prevent the reaction.

  • Solution:

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., 10°C at a time) to provide more energy to overcome the steric barrier.[12] Monitor the reaction closely for any signs of decomposition.

    • Prolong Reaction Time: Allow the reaction to proceed for a longer period.

    • Use a Catalyst: Aniline and its derivatives can act as effective catalysts for oxime formation, even at neutral pH.[3][13]

Potential Cause 4: Reagent Decomposition

This compound, especially in solution, can degrade over time.[6]

  • Explanation: Oxidation or other decomposition pathways can reduce the concentration of the active reagent, leading to lower yields.

  • Solution:

    • Use Fresh Reagent: Whenever possible, use a fresh batch of the solid reagent.

    • Prepare Fresh Solutions: Prepare solutions of the hydroxylamine immediately before use.[6]

    • Inert Atmosphere: For sensitive substrates or prolonged reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Problem 2: Presence of Impurities in the Product

The final product may be contaminated with starting materials or byproducts.

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting materials.[12]

    • Optimize Conditions: If the reaction stalls, refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.

Potential Cause 2: Side Reactions

  • Explanation: Under certain conditions, side reactions such as the Beckmann rearrangement of the oxime product can occur, especially at high temperatures or in the presence of strong acids.[12] Hydrolysis of the oxime back to the starting materials can also happen in the presence of water and acid.[1][14]

  • Solution:

    • Control Temperature: Avoid excessively high reaction temperatures.[12]

    • Control pH: Maintain the pH in the optimal range and avoid strongly acidic conditions during workup if the oxime is acid-sensitive.

    • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis, especially if the reactants or products are water-sensitive.[12]

Potential Cause 3: Inefficient Work-up and Purification

  • Explanation: The purification method may not be effective at removing all impurities.

  • Solution:

    • Optimize Extraction: Ensure the correct pH for aqueous extractions to separate acidic or basic impurities.

    • Chromatography: Utilize column chromatography with an appropriate solvent system for purification.[12]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Problem 3: Reaction Stalls or is Sluggish

The reaction starts but does not proceed to completion, or the reaction rate is very slow.

Potential Cause 1: Suboptimal Temperature

  • Explanation: The reaction temperature may be too low to provide sufficient activation energy.

  • Solution:

    • Gradual Heating: Gradually increase the reaction temperature while monitoring the progress by TLC.[12]

    • Refluxing: For less reactive substrates, refluxing the reaction mixture may be necessary.[7]

Potential Cause 2: Poor Solubility of Reactants

  • Explanation: If one or more of the reactants are not fully dissolved in the chosen solvent, the reaction will be slow due to the limited interaction between the molecules.

  • Solution:

    • Solvent Screening: Test different solvents in which all reactants are soluble. Common solvents for oxime formation include ethanol, methanol, and acetonitrile.[4][15]

    • Increase Solvent Volume: While this may decrease the reaction rate due to lower concentration, it can help to fully dissolve the reactants.

    • Co-solvent System: Consider using a co-solvent system to improve solubility.

Potential Cause 3: Catalyst Inefficiency or Absence

  • Explanation: For challenging substrates, a catalyst might be necessary to achieve a reasonable reaction rate.

  • Solution:

    • Introduce a Catalyst: As mentioned previously, aniline or a derivative can significantly accelerate the reaction.[3][13]

    • Optimize Catalyst Loading: If a catalyst is already being used, its concentration may need to be optimized.

Data and Protocols

Table 1: General Reaction Parameters for Oxime Formation
ParameterRecommended Range/ConditionRationale
pH 4.5 - 5.5Optimal balance between carbonyl activation and hydroxylamine nucleophilicity.[6][9]
Temperature Room Temperature to RefluxDependent on substrate reactivity and steric hindrance.[7][12]
Solvent Ethanol, Methanol, AcetonitrileGood solubility for reactants and facilitates the reaction.[4][15]
Base Sodium Acetate, Sodium Carbonate, PyridineTo liberate the free hydroxylamine from its hydrochloride salt.[8][11]
Reactant Ratio 1.0 : 1.1-1.5 (Carbonyl : Hydroxylamine)A slight excess of the hydroxylamine can help drive the reaction to completion.[8]
Catalyst (Optional) Aniline or derivativesAccelerates the reaction, especially for hindered substrates or at neutral pH.[3][13]
Experimental Protocol: General Procedure for Oxime Synthesis

This protocol provides a general starting point for the synthesis of an oxime using this compound. Optimization may be required for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 mmol) and a suitable solvent (e.g., ethanol, 10 mL).

  • Base Addition: Add a mild base, such as sodium acetate (1.5 mmol), to the mixture and stir at room temperature for 15-30 minutes.[12]

  • Substrate Addition: Add the aldehyde or ketone substrate (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure oxime.[12]

Visualizations

Diagram 1: Mechanism of Oxime Formation

Oxime_Formation cluster_reaction Reaction Pathway Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O⁺H)-R' Carbonyl->Protonated_Carbonyl Hydroxylamine H₂N-O-CH₂-Ar (Free Base) H_plus H⁺ Base Base HCl_Salt HCl·H₂N-O-CH₂-Ar HCl_Salt->Hydroxylamine  + Base  - Base·HCl Protonated_Carbonyl->Carbonyl Hemiaminal R-C(OH)(NH-O-CH₂-Ar)-R' Protonated_Carbonyl->Hemiaminal  + H₂N-O-CH₂-Ar (Nucleophilic Attack) Protonated_Hemiaminal R-C(O⁺H₂)(NH-O-CH₂-Ar)-R' Hemiaminal->Protonated_Hemiaminal  + H⁺ Oxime R-C(=N-O-CH₂-Ar)-R' Protonated_Hemiaminal->Oxime  - H₂O  - H⁺ Water H₂O

Caption: Mechanism of acid-catalyzed oxime formation.

Diagram 2: Experimental Workflow for Oxime Synthesis

Workflow Start Start Prepare_Hydroxylamine Dissolve Hydroxylamine HCl and Base in Solvent Start->Prepare_Hydroxylamine Add_Carbonyl Add Carbonyl Substrate Prepare_Hydroxylamine->Add_Carbonyl React React at RT or Heat Add_Carbonyl->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General workflow for oxime synthesis.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low_Yield Low Yield? Check_pH Is pH 4.5-5.5? Low_Yield->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Base Sufficient Base Used? Check_pH->Check_Base Yes Adjust_pH->Check_Base Add_Base Add More Base Check_Base->Add_Base No Check_Temp Increase Temperature? Check_Base->Check_Temp Yes Add_Base->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Reagent Use Fresh Reagent? Check_Temp->Check_Reagent Yes Increase_Temp->Check_Reagent Use_Fresh Use Fresh Reagent Check_Reagent->Use_Fresh No Consider_Catalyst Consider Catalyst Check_Reagent->Consider_Catalyst Yes Use_Fresh->Consider_Catalyst

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for the successful use of this reagent in your experiments. Due to the limited availability of specific stability data for this exact molecule, this guide synthesizes information from closely related and well-characterized analogs, such as other halogenated O-benzylhydroxylamines and hydroxylamine hydrochloride itself, to provide a robust and scientifically grounded set of recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C (35-46°F).[1] It is critical to keep the container tightly sealed to protect the compound from atmospheric moisture and air.[2][3] Storing the material under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent slow degradation from air exposure.[2] While not all hydroxylamine derivatives are light-sensitive, it is good practice to store it in a dark place or in an amber vial.[1]

ParameterRecommendationRationale
Temperature 2–8°CMinimizes the rate of potential decomposition reactions.[1]
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)The hydrochloride salt is hygroscopic and the hydroxylamine moiety can be sensitive to air (oxidation).[2][3][4]
Light Store in the dark (e.g., amber vial)Protects against potential light-catalyzed degradation pathways.[1]

Q2: My solid reagent has developed a yellowish tint. Is it still usable?

A2: A change in physical appearance, such as discoloration from white to yellow or clumping of the powder, is a potential indicator of degradation.[1] While a slight color change may not always signify a critical loss of purity, it warrants investigation. The definitive way to assess the reagent's quality is to determine its purity using an analytical method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[1] The presence of new, unexpected peaks would confirm the formation of degradation products.[1]

Q3: What chemical classes are incompatible with this compound?

A3: This compound should be stored away from and not mixed directly with certain classes of chemicals. The hydroxylamine functional group is a reducing agent and can react vigorously with oxidizing agents.[5][6]

Incompatible MaterialReason for Incompatibility
Strong Oxidizing Agents Can cause a rapid and potentially hazardous decomposition reaction.[5][6]
Strong Acids While it is a hydrochloride salt, storage near strong, non-hydrochloric acids should be avoided.[1]
Certain Metals Some metals can catalyze the decomposition of hydroxylamines.[7][8] It is advisable to use glass or inert plastic containers and avoid metal spatulas where possible.
Acid Chlorides & Anhydrides These can react with the hydroxylamine moiety.[9]

Q4: How stable are solutions of this compound?

A4: Aqueous solutions of hydroxylamine derivatives are generally not stable for long periods.[10] It is strongly recommended to prepare solutions fresh for each experiment.[10] If a solution must be prepared in advance, it should be stored at 2-8°C, protected from light, and used within 24 hours.[10] The hydrochloride salt is intended to improve aqueous solubility.[10] For organic reactions, solvents like DMSO or ethanol can be used, but stability in these solvents may also be limited.[10]

Troubleshooting Guide

This guide provides structured advice for resolving common experimental issues that may arise from the instability of this compound.

Issue 1: Low or No Yield in Oxime Formation Reaction

You are performing a reaction between this compound and a ketone to form an oxime, but you observe very low conversion of your starting material.

Troubleshooting Workflow

G cluster_reagent Reagent Quality Check cluster_solution Solution Preparation Check cluster_conditions Reaction Conditions Review start Low Reaction Yield Observed check_reagent 1. Verify Reagent Quality start->check_reagent check_solution 2. Assess Solution Preparation check_conditions 3. Review Reaction Conditions re_attempt Re-attempt Reaction with Fresh Reagent & Optimized Conditions purity_test Perform Purity Check (HPLC/NMR) on solid reagent. compare_coa Compare result to Certificate of Analysis. degraded Degradation Confirmed degraded->check_solution Reagent is pure. degraded->re_attempt Reagent is degraded. Procure new batch. fresh_prep Was the solution prepared fresh? storage_cond If not, was it stored at 2-8°C, protected from light, for <24h? base_check Was a suitable base (e.g., pyridine, sodium acetate) used to free the amine? ph_check Is the reaction pH appropriate (typically weakly acidic to neutral)?

Detailed Protocol: HPLC Purity Check

This protocol provides a general method to quickly assess the purity of your this compound solid.

  • Standard Preparation:

    • If you have a new, unopened batch of the reagent, prepare a standard solution by accurately weighing ~5 mg and dissolving it in 10 mL of an acetonitrile/water (50:50) mixture. This will serve as your reference.

  • Sample Preparation:

    • Prepare a solution of your suspect reagent at the exact same concentration as the standard.

  • HPLC Conditions (General Reverse-Phase Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution. Compare the chromatograms. The presence of significant additional peaks or a reduced area percentage for the main peak in your sample indicates degradation.

Issue 2: Inconsistent Results Between Experiments

You are using the reagent in a series of experiments and notice significant variability in outcomes, even when reaction parameters are kept constant.

Possible Cause: Reagent Degradation from Improper Handling

Inconsistent results often point to a reagent that is degrading over the course of your experimental campaign. This is frequently caused by repeated exposure of the solid stock to air and moisture. The hydrochloride salt is hygroscopic, meaning it readily absorbs water from the atmosphere.[2][4] This absorbed moisture can accelerate decomposition.[11]

Workflow for Proper Handling and Solution Preparation

G cluster_handling Handling Solid cluster_solution Solution Preparation storage_node Store solid at 2-8°C in a tightly sealed vial. equilibrate Allow vial to reach room temperature before opening. weigh Quickly weigh required amount in a low-humidity environment. reseal Immediately and tightly reseal the stock vial. dissolve Dissolve solid in appropriate solvent (e.g., water, ethanol). use_immediately Use solution immediately for best results.

Best Practices for Consistent Results:
  • Equilibrate Before Opening: Always allow the reagent container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Weigh out the required amount of reagent quickly and reseal the container immediately. If possible, handle the solid in a glovebox or under a stream of inert gas.

  • Aliquot if Necessary: For frequent use, consider aliquoting the solid into several smaller, tightly sealed vials. This limits the exposure of the main stock to the atmosphere.

  • Always Use Fresh Solutions: As stated in the FAQ, do not store solutions. Prepare what you need for the day's experiment right before you use it.[10]

References

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine HCl Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-Fluorobenzyl)hydroxylamine HCl. This guide is designed for researchers, scientists, and drug development professionals who use this versatile reagent for the derivatization of carbonyl compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Understanding the Derivatization Reaction

O-(2-Fluorobenzyl)hydroxylamine HCl is a derivatizing agent primarily used to modify aldehydes and ketones. The core of this application is the reaction between the nucleophilic nitrogen of the hydroxylamine and the electrophilic carbon of a carbonyl group. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable O-benzyl oxime ether derivative.[1][2] The hydrochloride salt is used to improve the reagent's stability and solubility, but the free hydroxylamine must be liberated in situ, typically by a mild base, to initiate the reaction.[1]

The primary goal of this derivatization is often to enhance the analytical properties of the target carbonyl compound. For techniques like Gas Chromatography (GC), the resulting oxime is more volatile and thermally stable than the parent compound.[3][4] For both GC and Liquid Chromatography (LC), the addition of the fluorobenzyl group improves detectability, especially with mass spectrometry (MS) or electron capture detection (ECD).[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for O-(2-Fluorobenzyl)hydroxylamine HCl?

A1: To ensure long-term stability, the solid reagent should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air.[6] Some hydroxylamine derivatives are light-sensitive, so storage in the dark is also recommended.[6] Aqueous solutions are generally not recommended for long-term storage; it is best practice to prepare them fresh for each experiment.[7]

Q2: What are the signs of reagent degradation?

A2: Physical signs of degradation can include discoloration (e.g., developing a yellow tint) or a change in the solid's consistency.[6] Chemically, degradation will result in reduced purity, which can be confirmed by analytical methods like HPLC. The appearance of unexpected peaks in a chromatogram of the reagent standard is a definitive sign of degradation products.[6] Using a degraded reagent is a common cause of low reaction yields.[6]

Q3: Why is a base, such as pyridine or sodium acetate, required in the reaction?

A3: The reagent is supplied as a hydrochloride (HCl) salt to enhance its stability.[1] The derivatization reaction, however, requires the free hydroxylamine, which acts as the nucleophile. A mild base is added to the reaction mixture to neutralize the HCl salt, thus liberating the reactive free hydroxylamine in situ.[1][8]

Q4: What solvents are recommended for the derivatization reaction?

A4: The choice of solvent depends on the solubility of your analyte. Ethanol and methanol are common choices.[1] For some applications, particularly when dealing with biological samples, aprotic solvents like dimethylformamide (DMF) or acetonitrile may be used.[6][9] It is critical to use high-purity or HPLC-grade solvents to avoid introducing reactive carbonyl impurities (like acetone) that can consume the derivatizing reagent and create interfering byproducts.[10]

Standard Derivatization Protocol for GC-MS Analysis

This protocol provides a general methodology. Optimal conditions, such as temperature and reaction time, may need to be determined empirically for specific analytes.

Materials:

  • O-(2-Fluorobenzyl)hydroxylamine HCl (reagent)

  • Carbonyl-containing sample

  • Pyridine (or 2M Sodium Acetate solution)

  • High-purity solvent (e.g., Ethanol, Acetonitrile)

  • Extraction solvent (e.g., Hexane, Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

Procedure:

  • Sample Preparation: Prepare a solution of your sample containing the carbonyl analyte in a suitable solvent. For quantitative analysis, add an appropriate internal standard.

  • Reagent Preparation: Prepare a fresh solution of O-(2-Fluorobenzyl)hydroxylamine HCl (e.g., 10-20 mg/mL) in your reaction solvent.

  • Derivatization Reaction: a. To a reaction vial, add 100 µL of the sample solution. b. Add 100 µL of the O-(2-Fluorobenzyl)hydroxylamine HCl solution. c. Add 20 µL of pyridine to catalyze the reaction and neutralize the HCl. This adjusts the pH to a favorable range for oxime formation. d. Seal the vial tightly and vortex for 30 seconds. e. Incubate the mixture at 60-80°C for 30-60 minutes. Reaction time and temperature should be optimized for your specific analyte.[3]

  • Cooling & Extraction: a. After incubation, allow the vial to cool to room temperature. b. Add 500 µL of deionized water and 500 µL of an extraction solvent (e.g., hexane). c. Vortex vigorously for 1-2 minutes to extract the oxime derivatives into the organic layer. d. Centrifuge briefly to ensure complete phase separation.[3]

  • Final Preparation for Analysis: a. Carefully transfer the top organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. b. The sample is now ready for injection into the GC-MS system.

Troubleshooting Guide

G cluster_yield Low / No Yield cluster_peaks Multiple / Unexpected Peaks Start Derivatization Problem (Low Yield, Extra Peaks, etc.) Q_Reagent Is reagent old or improperly stored? Start->Q_Reagent Low Yield Q_Isomers Are peaks close together with similar mass spectra? Start->Q_Isomers Multiple Peaks A_Reagent Verify reagent purity via HPLC. Use fresh reagent. Q_Reagent->A_Reagent Yes Q_pH Was a base added? Is pH optimal (4-6)? Q_Reagent->Q_pH No A_pH Ensure base is added. Optimize base concentration. Q_pH->A_pH No Q_Conditions Are reaction time/ temperature sufficient? Q_pH->Q_Conditions Yes A_Conditions Increase incubation time or temperature (e.g., 80°C for 60 min). Q_Conditions->A_Conditions No A_Isomers Likely E/Z isomers. Integrate both for quantification. Q_Isomers->A_Isomers Yes Q_Contamination Are there peaks in the blank? Q_Isomers->Q_Contamination No A_Contamination Contamination from solvent (e.g., acetone). Use fresh, high-purity solvents. Q_Contamination->A_Contamination Yes

Problem: I am seeing very low or no formation of my desired oxime derivative.

  • Possible Cause 1: Degraded Derivatizing Reagent.

    • Expert Insight: O-(2-Fluorobenzyl)hydroxylamine HCl, like many hydroxylamine reagents, can degrade over time if not stored correctly, especially when exposed to moisture or air.[6] This reduces the concentration of the active nucleophile, leading to poor reaction efficiency.

    • Solution: First, verify the storage conditions and age of your reagent. If degradation is suspected, test the reagent with a reliable standard (e.g., a simple ketone like cyclohexanone) under optimal conditions. If it still fails, the reagent has likely degraded and should be replaced. Always use a fresh batch of reagent for critical experiments.[6]

  • Possible Cause 2: Suboptimal Reaction pH.

    • Expert Insight: The oximation reaction is pH-dependent. The reaction requires the unprotonated, nucleophilic hydroxylamine to attack the carbonyl. However, the subsequent dehydration step to form the C=N double bond is acid-catalyzed. This dual requirement means the reaction proceeds best under mildly acidic conditions, typically in a pH range of 4-6. If the solution is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it is too basic, the dehydration step will be too slow.

    • Solution: Ensure you are adding a suitable base (like pyridine or sodium acetate) to neutralize the HCl salt and buffer the reaction into the optimal pH range.[1] The amount of base may need to be optimized, especially if your sample matrix is acidic or basic.

  • Possible Cause 3: Incomplete Reaction.

    • Expert Insight: Sterically hindered carbonyls (e.g., ketones with bulky groups near the carbonyl carbon) react more slowly than simple aldehydes.[11] The reaction may simply need more time or energy to reach completion.

    • Solution: Increase the reaction time (e.g., from 30 minutes to 90 minutes) and/or the temperature (e.g., from 60°C to 80°C). Monitor the reaction progress over a time course to determine the optimal endpoint for your specific analyte.

Problem: My chromatogram shows multiple peaks for a single analyte.

  • Possible Cause 1: Formation of Stereoisomers.

    • Expert Insight: The C=N double bond of the resulting oxime can exist as two geometric isomers: (E) and (Z). These isomers often have slightly different physical properties and can separate during chromatography, resulting in two distinct peaks.[12] This is a known phenomenon in oxime derivatization and is not necessarily an experimental failure.

    • Solution: Confirm that the peaks are isomers by examining their mass spectra, which should be nearly identical. For quantitative analysis, you must integrate the peak areas of both isomers and sum them to determine the total analyte concentration.

  • Possible Cause 2: Contamination.

    • Expert Insight: Solvents, particularly acetone, are common contaminants in labs and are highly reactive carbonyl compounds. Any carbonyl impurity in your solvents or on your glassware will react with the O-(2-Fluorobenzyl)hydroxylamine, leading to extra peaks in your chromatogram.[10]

    • Solution: Always run a "reagent blank" (containing all reagents and solvents but no sample) with your experimental sequence. If peaks are present in the blank, it indicates contamination. Use fresh, high-purity solvents and ensure glassware is meticulously cleaned and not rinsed with acetone immediately prior to use.[10]

Problem: I'm experiencing poor chromatographic peak shape (e.g., tailing, broadening).

  • Possible Cause 1: Active Sites in the GC System.

    • Expert Insight: The nitrogen atom in the oxime derivative can interact with active sites (e.g., exposed silanols) in the GC inlet liner or on the column itself. This can cause peak tailing and reduce sensitivity.[13]

    • Solution: Use a deactivated inlet liner (e.g., a silanized liner). If peak shape is still poor, you may need to trim the front end of your GC column (10-20 cm) to remove accumulated non-volatile residues that create active sites. Ensure your GC system is well-maintained and free of leaks.

  • Possible Cause 2: Incomplete Silylation (for multi-functional molecules).

    • Expert Insight: If your analyte contains other active hydrogens (e.g., -OH, -COOH) in addition to the carbonyl group, these sites often require a second derivatization step (e.g., silylation with MSTFA) after oximation to ensure sufficient volatility for GC analysis.[14][15] An incomplete silylation reaction will leave polar functional groups exposed, leading to poor chromatography.

    • Solution: Ensure your silylation step is performed under anhydrous conditions, as silylating reagents are highly sensitive to moisture.[15] Optimize the silylation time and temperature.

Troubleshooting Summary Table

IssueProbable CauseRecommended Solution
Low/No Yield Reagent DegradationVerify purity with a standard; use a fresh bottle of reagent.[6]
Incorrect Reaction pHAdd a mild base (e.g., pyridine) to achieve a pH of ~4-6.
Incomplete ReactionIncrease reaction time and/or temperature.
Steric HindranceUse a higher concentration of reagent and more forcing conditions (higher temp/longer time).[11]
Multiple Peaks E/Z Isomer FormationConfirm with MS data; sum the areas of both peaks for quantification.[12]
Solvent/Glassware ContaminationRun a reagent blank; use high-purity solvents; avoid final rinse with acetone.[10]
Poor Peak Shape Active Sites in GC SystemUse a deactivated inlet liner; trim the front of the GC column.[13]
Incomplete SilylationEnsure anhydrous conditions for the silylation step; optimize time and temperature.[15]

References

avoiding side reactions with O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide in-depth technical assistance to professionals in organic synthesis and medicinal chemistry. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile reagent and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a valuable reagent in medicinal chemistry and organic synthesis.[1] Its primary application is in the formation of O-alkyloximes from aldehydes and ketones.[2] These oxime ethers are important intermediates and pharmacophores in drug development.[2] The 2-fluorobenzyl group can modulate a molecule's physicochemical properties, such as metabolic stability and lipophilicity, which is advantageous in designing new therapeutic agents.[1][3]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[4] It is crucial to keep the container tightly sealed to protect the compound from moisture and air.[4] Some hydroxylamine derivatives are light-sensitive, so storage in the dark is also advisable.[4]

Q3: How should I prepare solutions of this compound?

A3: For the hydrochloride salt, sterile, deionized water is a suitable solvent due to the salt's enhanced aqueous solubility and stability.[5] For reactions requiring organic solvents, ethanol and dimethyl sulfoxide (DMSO) are common choices.[5] It is best practice to prepare fresh solutions for each experiment, as aqueous solutions of hydroxylamine derivatives are generally not recommended for long-term storage.[5] If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no more than 24 hours.[5]

Q4: What are the signs of degradation to look for in my solid reagent or its solutions?

A4: Degradation of solid this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., developing a yellow tint).[4] For solutions, the appearance of precipitates or a change in color can signify degradation.[5] A definitive sign of degradation is a decrease in purity, which can be confirmed by analytical techniques like HPLC or GC, where unexpected peaks may appear in the chromatogram.[4]

Troubleshooting Guide: Navigating Common Side Reactions

Issue 1: Low Yield of the Desired Oxime Product

A low yield of the target oxime can be frustrating. This issue often points to suboptimal reaction conditions or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the recommended reaction time, consider extending the reaction time or gently heating the mixture.[6]

  • Suboptimal pH: The rate of oxime formation is highly dependent on the pH of the reaction medium.[7] The reaction is typically catalyzed by a mild acid or base.[2] For the hydrochloride salt, a mild base like pyridine or sodium acetate is necessary to liberate the free hydroxylamine for the reaction to proceed efficiently.[6] Ensure the correct stoichiometry of the base is used.

  • Steric Hindrance: Ketones with significant steric hindrance around the carbonyl group may react slower or have lower yields.[8] In such cases, longer reaction times, higher temperatures, or microwave-assisted synthesis could improve the yield.[2][8]

Workflow for Optimizing Oxime Formation

Caption: Decision-making workflow for troubleshooting low oxime yield.

Issue 2: Formation of an Amide or Nitrile Impurity (Beckmann Rearrangement)

The Beckmann rearrangement is a potential side reaction of oximes, especially under acidic conditions and with heat, leading to the formation of amides (from ketoximes) or nitriles (from aldoximes).[9]

Causality: The rearrangement is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation by an acid.[9] This is followed by a migration of the group anti-periplanar to the leaving group, leading to the rearranged product.[9]

Preventative Measures:

  • Control Acidity: Avoid strongly acidic conditions, especially during workup and purification. The initial oxime formation is often carried out in a weakly acidic or basic medium.[10]

  • Temperature Management: Avoid excessive heating after the oxime has formed, as this can promote the rearrangement.[9]

  • Choice of Reagents: If the rearrangement is a persistent issue, consider alternative methods for oxime synthesis that do not involve strong acids.

Table 1: Recommended Reaction Conditions to Minimize Beckmann Rearrangement

ParameterRecommended ConditionRationale
Catalyst Mild base (e.g., pyridine, sodium acetate)Neutralizes the hydrochloride salt without creating a strongly acidic environment that promotes rearrangement.[6]
Temperature Room temperature to gentle heat (40-60°C)Provides sufficient energy for oxime formation without favoring the higher activation energy of the Beckmann rearrangement.[6]
Workup Neutral or slightly basic aqueous washAvoids acidic conditions that can induce rearrangement of the newly formed oxime.
Issue 3: Reductive Cleavage of the N-O Bond

Another potential side reaction is the reductive cleavage of the N-O bond in the oxime product, which would lead to the corresponding imine and, upon hydrolysis, back to the starting carbonyl compound and the benzylamine. While less common during the oxime formation itself, it can occur during subsequent reaction steps if reducing agents are present.

Causality: The N-O bond in oximes is susceptible to cleavage by certain reducing agents.[11]

Preventative Measures:

  • Avoid Strong Reducing Agents: When planning subsequent synthetic steps, be mindful of the lability of the N-O bond. If a reduction is necessary elsewhere in the molecule, choose a reagent that will not affect the oxime.

  • Reaction Monitoring: If an unexpected regeneration of the starting carbonyl compound is observed, consider the possibility of N-O bond cleavage.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ether Synthesis

This protocol describes a standard method for the condensation of this compound with an aldehyde or ketone.[6]

Materials:

  • This compound

  • Aldehyde or ketone

  • Pyridine or Sodium Acetate

  • Ethanol or Methanol

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Dissolve this compound (1.1 eq) in ethanol.

  • Add a base such as pyridine (2.0 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Stir the solution at room temperature or with gentle heat (40-50°C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Oxime Synthesis and Workup Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Hydroxylamine HCl in Ethanol B Add Base (Pyridine/NaOAc) A->B C Add Carbonyl Compound B->C D Stir at RT or 40-50°C (2-12h) C->D E Monitor by TLC D->E F Solvent Removal E->F G Ethyl Acetate Extraction & Aqueous Wash F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I

Caption: Step-by-step workflow for the synthesis and purification of oxime ethers.

References

O-(2-Fluorobenzyl)hydroxylamine hydrochloride reaction temperature optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Temperature Optimization in Oxime Ether Synthesis

Welcome to the technical support center for O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for its use, primarily in the synthesis of oxime ethers. As Senior Application Scientists, we understand that moving beyond datasheet protocols is key to achieving superior yields, purity, and reproducibility. This document provides not just procedures, but the scientific rationale behind them.

The following guidance is based on established chemical principles and data from structurally related O-substituted hydroxylamines, as specific peer-reviewed optimization studies for this exact molecule are not prevalent in public literature. The methodologies presented are robust and widely applicable for determining the optimal thermal conditions for your specific reaction.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involving this compound and why is temperature a critical parameter?

A1: The primary application for this reagent is the reaction with an aldehyde or ketone to form a stable O-(2-Fluorobenzyl)oxime ether. This is a two-step nucleophilic condensation reaction:

  • Nucleophilic Addition: The nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the final C=N double bond of the oxime ether.[1]

Temperature is a critical parameter because it directly influences both the reaction rate and the stability of the reactants and products. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, an excessively high temperature can lead to the degradation of the hydroxylamine reagent or the desired product, and can promote the formation of unwanted side products, ultimately reducing the overall yield and purity.[2][3] The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing these degradation pathways.

Q2: My reaction is sluggish at room temperature. Is it always safe to increase the heat?

A2: While gentle heating is a common strategy for accelerating slow reactions, it is not without risks. Before increasing the temperature, consider the following:

  • Reagent Stability: O-substituted hydroxylamines can be thermally labile. It is crucial to store the solid hydrochloride salt under recommended conditions (cool, dry, and protected from light) to prevent degradation before it is even used.[3] Solutions are even less stable and should ideally be prepared fresh for each experiment.[2]

  • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature you can achieve. Common solvents for this reaction include ethanol and methanol.[1] Heating to reflux is a common practice but should be approached cautiously.[1]

  • Substrate Reactivity: The reactivity of the carbonyl compound plays a significant role. Sterically hindered ketones or electron-deficient aldehydes may require more thermal energy to react at a reasonable rate.[4][5] Conversely, highly reactive carbonyls may proceed efficiently at or below room temperature.

  • Base-Catalyzed Decomposition: The reaction requires the in situ generation of the free hydroxylamine from its hydrochloride salt using a mild base like sodium acetate or pyridine.[6] At elevated temperatures, some bases can promote side reactions or decomposition.

A systematic approach, as outlined in our troubleshooting and experimental protocol sections, is always recommended over arbitrarily increasing the heat.

Q3: What are the visual or analytical signs that my chosen reaction temperature is too high?

A3: There are several indicators that your reaction temperature may be excessive:

  • Change in Color: The development of a yellow or brown color in the reaction mixture can be a sign of compound degradation.[2]

  • TLC Analysis: The appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate, especially those that are difficult to characterize or that streak, suggests the formation of impurities or decomposition products.

  • HPLC/GC-MS Analysis: A more quantitative assessment will show a decrease in the peak corresponding to your starting material without a stoichiometric increase in the peak for the desired product. Instead, you will observe the emergence of multiple, smaller peaks corresponding to byproducts.

  • Low Isolated Yield: Despite the starting material being fully consumed (as per TLC), a low yield of the purified product is a strong indicator that a significant portion of the material was converted into side products or decomposed.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during oxime ether synthesis and their potential temperature-related solutions.

Observed Issue Potential Temperature-Related Cause Troubleshooting Steps & Rationale
Low or No Conversion Temperature is too low. The activation energy for the reaction is not being met, especially with unreactive carbonyl substrates. Action: Increase the temperature incrementally (e.g., in 10-15°C steps, from room temperature to 40°C, then 50°C). Monitor each temperature point by TLC after a set time (e.g., 2 hours) to observe the effect on the reaction rate.[4][6]
Reaction Stalls Thermal degradation of the hydroxylamine. The initial temperature may be appropriate, but prolonged heating leads to the decomposition of the unreacted hydroxylamine, preventing the reaction from reaching completion. Action: Consider a lower reaction temperature for a longer duration. Alternatively, add the hydroxylamine reagent in portions over the course of the reaction to maintain its effective concentration.
Low Yield with Full Consumption of Starting Material Temperature is too high, causing product decomposition or side reactions. The desired oxime ether is forming but is either unstable at the reaction temperature or the conditions favor the formation of byproducts. Action: Repeat the reaction at a lower temperature. Analyze the impurity profile by LC-MS if possible to understand the nature of the side products, which can provide clues about the degradation pathway.
Inconsistent Results Between Batches Poor temperature control or localized overheating. Using a simple heating mantle without a temperature controller, or rapid heating, can create "hot spots" in the reaction flask, leading to inconsistent thermal exposure. Action: Use a controlled temperature oil bath or a heating block with a thermocouple to ensure uniform and accurate heating. Ensure consistent stirring to maintain thermal equilibrium throughout the reaction mixture.
Experimental Design & Protocols
Protocol 1: Temperature Screening for Optimal Oxime Ether Synthesis

This protocol provides a systematic method for determining the optimal reaction temperature for the condensation of this compound with a model carbonyl compound (e.g., cyclohexanone).

Materials:

  • This compound

  • Carbonyl compound (e.g., Cyclohexanone, 1.0 eq)

  • Mild Base (e.g., Sodium Acetate, 1.5 eq)[7]

  • Solvent (e.g., Anhydrous Ethanol)

  • Reaction vials or round-bottom flasks

  • TLC plates, developing chamber, and appropriate mobile phase (e.g., Hexane/Ethyl Acetate)

  • Heating/stirring plates or multi-well reaction block with temperature control

Procedure:

  • Preparation: In separate, identical reaction vials, dissolve the carbonyl compound (1.0 mmol) in anhydrous ethanol (5 mL).

  • Reagent Addition: To each vial, add sodium acetate (1.5 mmol, 1.5 eq) followed by this compound (1.1 mmol, 1.1 eq). Ensure all solids are dissolved or well-suspended with stirring.

  • Temperature Setup: Place the vials in separate wells of a pre-heated reaction block or on individual stirring plates set to the following temperatures:

    • Vial 1: 25°C (Room Temperature)

    • Vial 2: 40°C

    • Vial 3: 55°C

    • Vial 4: 70°C

  • Reaction Monitoring: Start a timer. At regular intervals (e.g., 1 hr, 2 hr, 4 hr, and 8 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate and visualize the spots (e.g., using a UV lamp). Compare the consumption of the starting material (carbonyl compound) and the formation of the new product spot (oxime ether) across the different temperatures and time points.

  • Data Interpretation: Identify the temperature that provides the fastest conversion to the desired product with the minimal formation of visible impurities on the TLC plate. This will be your optimal temperature or the starting point for further fine-tuning.

Data Presentation: Interpreting Optimization Results

Your results can be summarized to clearly identify the optimal temperature.

Temperature (°C)Time (hr)Conversion (%) (Estimated from TLC)Purity (Qualitative from TLC)
25°C8~20%High (Clean spot)
40°C4~95%High (Clean spot)
55°C2>99%High (Trace impurity noted)
70°C1>99%Moderate (Visible byproduct spots)
Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 O-(2-Fluorobenzyl) hydroxylamine HCl FreeAmine In situ generation of Free Hydroxylamine R1->FreeAmine - HCl R2 Aldehyde / Ketone (R-C(=O)-R') Addition Nucleophilic Addition R2->Addition Base Base (e.g., NaOAc) Base->FreeAmine FreeAmine->Addition Dehydration Dehydration (-H₂O) Addition->Dehydration Intermediate Product O-(2-Fluorobenzyl)oxime Dehydration->Product Water H₂O Dehydration->Water

Caption: General pathway for oxime ether synthesis.

Workflow for Temperature Optimization

Temperature_Optimization cluster_outcome Outcomes start Start: Define Reaction (Substrate, Solvent, Base) screen Perform Temperature Screen (e.g., 25°C, 40°C, 55°C, 70°C) start->screen monitor Monitor by TLC/HPLC at Timed Intervals screen->monitor analyze Analyze Data: Rate vs. Purity monitor->analyze decision Optimal Temp Found? analyze->decision too_slow Problem: Reaction Too Slow or Stalled decision->too_slow No too_dirty Problem: Impurities/ Decomposition Observed decision->too_dirty No optimal Proceed with Optimal Temp for Scale-up decision->optimal Yes refine Refine Temperature Range (e.g., 50°C, 55°C, 60°C) too_slow->refine Action: Increase Temp too_dirty->refine Action: Decrease Temp refine->monitor Re-screen

Caption: Decision workflow for reaction temperature optimization.

References

solving poor derivatization efficiency with O-(2-Fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-Fluorobenzyl)hydroxylamine (2-FBHA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemical derivatization of carbonyl compounds (aldehydes and ketones) for analysis by gas or liquid chromatography. Here, we address common challenges related to poor derivatization efficiency and provide expert, field-proven solutions to ensure the success of your experiments.

Troubleshooting Guide: Solving Poor Derivatization Efficiency

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My overall derivatization yield is low or non-existent for all my analytes. What are the most common causes and how do I fix it?

Answer:

Low or no yield is one of the most frequent issues and typically points to a fundamental problem with the reaction conditions or reagents. The root cause is often related to reaction kinetics and equilibrium.

The Chemistry Behind the Problem The derivatization of a carbonyl with 2-FBHA is a nucleophilic addition-elimination reaction to form an oxime. This reaction is highly pH-dependent.[1][2] The 2-FBHA nitrogen atom acts as the nucleophile, attacking the carbonyl carbon. For this to happen efficiently, two conditions must be met:

  • The carbonyl carbon must be sufficiently electrophilic, which is enhanced by protonating the carbonyl oxygen under acidic conditions.[1]

  • The 2-FBHA nitrogen must be a free nucleophile (R-ONH₂) and not protonated (R-ONH₃⁺), which occurs at very low pH.[1][2]

This creates an optimal pH window, typically between 4 and 5, where there is enough acid to activate the carbonyl without deactivating the hydroxylamine nucleophile.[1][2]

Troubleshooting Workflow

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// Nodes A [label="Start: Low/No Yield", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; B [label="Verify Reagent Integrity\n(2-FBHA & Solvent)", node_class=check]; C [label="Is reagent fresh and stored correctly?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Prepare fresh reagent and solvent.\nEnsure anhydrous conditions.", node_class=action]; E [label="Check Reaction pH", node_class=check]; F [label="Is pH between 4-5?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Adjust pH using a suitable buffer\n(e.g., acetate or citrate).", node_class=action]; H [label="Optimize Reaction Time & Temperature", node_class=check]; I [label="Increase reaction time and/or temperature\n(e.g., 60-80°C for 60-90 min).", node_class=action]; J [label="Increase Reagent Molar Excess", node_class=check]; K [label="Increase 2-FBHA concentration\n(e.g., 5-10 fold molar excess).", node_class=action]; L [label="Re-evaluate and test with QC standard.", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="No"]; D -> E; C -> E [label="Yes"]; E -> F; F -> G [label="No"]; G -> H; F -> H [label="Yes"]; H -> I; I -> J; J -> K; K -> L; } dot Caption: Decision tree for troubleshooting low derivatization yield.

Systematic Investigation & Solutions

  • Reagent and Solvent Integrity: O-substituted hydroxylamines can degrade over time, especially if exposed to moisture or air. Solvents must be anhydrous, as water can shift the reaction equilibrium away from the oxime product.

    • Protocol: Prepare a fresh solution of 2-FBHA hydrochloride in your chosen solvent (e.g., pyridine or anhydrous ethanol). If not using the hydrochloride salt, ensure your storage conditions are inert and dry. Use solvents from a freshly opened bottle or one stored properly over molecular sieves.

  • Reaction pH Optimization: This is the most critical parameter.

    • Protocol: Prepare a series of reactions buffered at different pH values. Using a non-reactive buffer like citrate or acetate is recommended.

    • Data Presentation: pH Optimization Table

      Trial Buffer System Target pH Expected Outcome
      1 0.1 M Citrate Buffer 3.0 Low yield (nucleophile protonated)[2]
      2 0.1 M Acetate Buffer 4.5 Optimal yield [2]
      3 0.1 M Phosphate Buffer 6.0 Moderate to low yield (carbonyl not activated)

      | 4 | Unbuffered (Pyridine) | ~8-9 | Low yield (insufficient acid catalysis) |

  • Reaction Time and Temperature: The reaction kinetics can be slow, especially for sterically hindered ketones.[3]

    • Protocol: Once the pH is optimized, set up a time-course experiment. Start with your standard conditions (e.g., 60°C for 60 minutes) and analyze aliquots at different time points (e.g., 30, 60, 90, 120 minutes). If the yield is still low, increase the temperature in increments (e.g., to 75°C) and repeat. Microwave-assisted derivatization can also dramatically shorten reaction times.[4]

  • Molar Excess of Derivatizing Reagent: To drive the reaction equilibrium towards the product side, a significant molar excess of the 2-FBHA reagent is often required.

    • Protocol: While keeping other parameters optimal, vary the molar excess of 2-FBHA relative to the expected maximum concentration of your analyte. Test a range from a 2-fold to a 20-fold molar excess. Note that excessive reagent can sometimes interfere with chromatography, so finding a balance is key.[5]

Question 2: My derivatization works for my pure analytical standards but fails or shows poor reproducibility when I use my sample matrix (e.g., plasma, urine, tissue homogenate). Why is this happening?

Answer:

This is a classic case of matrix effects . Components in your biological or environmental sample can interfere with the derivatization reaction itself or affect the stability of the derivatives.[6][7]

The Chemistry Behind the Problem Matrix effects can manifest in several ways:

  • Competitive Reaction: Other endogenous carbonyls (like pyruvate or acetone) in the matrix can consume the 2-FBHA reagent, reducing its availability for your analyte of interest.[8]

  • pH Alteration: The inherent buffering capacity of the sample matrix can shift the pH of the reaction outside the optimal range.

  • Analyte Sequestration: Your analyte might be bound to proteins or other macromolecules in the matrix, making it unavailable for derivatization.

  • Inhibition: Other matrix components can directly inhibit the reaction or degrade the reagent.

Troubleshooting Workflow

// Node Styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Matrix Effects", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; B [label="Implement Sample Cleanup", node_class=check]; C [label="Protein Precipitation (PPT)\nSolid-Phase Extraction (SPE)\nLiquid-Liquid Extraction (LLE)", node_class=action]; D [label="Did cleanup improve yield?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Use a Stable Isotope-Labeled\nInternal Standard (SIL-IS)", node_class=action]; F [label="Increase Reagent Concentration", node_class=check]; G [label="Test higher molar excess of 2-FBHA\nto overcome competing reactions.", node_class=action]; H [label="Standard Addition Method", node_class=check]; I [label="Spike known analyte concentrations\ninto the matrix post-cleanup to quantify suppression.", node_class=action]; J [label="Problem Solved / Effect Quantified", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="No"]; D -> J [label="Yes"]; E -> F; F -> G; G -> H; H -> I; I -> J; } dot Caption: Workflow for diagnosing and mitigating matrix effects.

Systematic Investigation & Solutions

  • Implement Rigorous Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before derivatization.

    • Protein Precipitation (PPT): For plasma or serum, a simple PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a fast initial step.

    • Liquid-Liquid Extraction (LLE): After derivatization, LLE can be used to selectively extract the more non-polar oxime derivatives into an immiscible organic solvent (e.g., hexane or ethyl acetate), leaving polar interferences behind.[9]

    • Solid-Phase Extraction (SPE): SPE offers the most targeted cleanup. You can use a specific sorbent (e.g., reversed-phase C18, ion-exchange, or mixed-mode) to either retain the analyte and wash away interferences, or retain the interferences and allow the analyte to pass through.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It is a version of your analyte where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). It should behave identically to your analyte during cleanup and derivatization but is distinguishable by mass spectrometry. Any suppression or enhancement effect will impact the analyte and the SIL-IS equally, allowing for an accurate ratio-based quantification.[5]

  • Method of Standard Addition: If a SIL-IS is not available, this method can be used to quantify the extent of the matrix effect.

    • Protocol:

      • Divide a pooled sample of your matrix into several aliquots.

      • Spike each aliquot with a different, known concentration of your analyte standard (including a zero-spike).

      • Perform the entire sample preparation and derivatization procedure.

      • Plot the instrument response versus the spiked concentration. The x-intercept of the resulting calibration curve will reveal the endogenous concentration of the analyte in the sample, and the slope can be compared to a calibration curve in a clean solvent to determine the percentage of signal suppression or enhancement.[6]

Question 3: I'm observing multiple peaks for a single analyte, especially for ketones. Is this normal and how do I handle it for quantification?

Answer:

Yes, the formation of two distinct chromatographic peaks for a single, non-symmetrical ketone is a well-documented phenomenon in oxime derivatization. These peaks represent the (E) and (Z) stereoisomers of the resulting oxime.

The Chemistry Behind the Problem The C=N double bond of the oxime does not allow for free rotation. If the groups attached to the original carbonyl carbon are different (as in most ketones), two geometric isomers can form: (E) (from the German entgegen, meaning opposite) and (Z) (from zusammen, meaning together).

// Reactants ketone [label="R1-C(=O)-R2\n(Non-symmetrical Ketone)"]; fbha [label="H2N-O-CH2-Ar\n(2-FBHA)"];

// Products z_isomer [label="R1-C(=N-O-CH2-Ar)-R2\n(Z-isomer)"]; e_isomer [label="R2-C(=N-O-CH2-Ar)-R1\n(E-isomer)"];

// Invisible node for centering center [shape=point, width=0];

// Edges {ketone, fbha} -> center [arrowhead=none]; center -> z_isomer [label="+ H2O"]; center -> e_isomer [label="+ H2O"]; } dot Caption: Formation of (E) and (Z) oxime isomers from a non-symmetrical ketone.

These isomers often have slightly different physical properties, leading to their separation on a gas or liquid chromatography column.[10]

Solutions and Best Practices

  • Quantification Strategy: The ratio of the (E) and (Z) isomers should be constant under fixed analytical conditions.[10] Therefore, the most robust method for quantification is to sum the peak areas of both isomers and use this total area for building your calibration curve.[10]

  • Chromatographic Optimization: While not always necessary, you can sometimes adjust your chromatographic method (e.g., temperature ramp in GC, mobile phase gradient in LC) to either co-elute the isomers into a single peak or, conversely, to improve their baseline separation for more accurate individual integration.

  • Confirmation: To confirm that the two peaks are indeed isomers of your analyte, check their mass spectra. They should have identical mass spectra, as geometric isomers are indistinguishable by conventional electron ionization mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: How should I store the O-(2-Fluorobenzyl)hydroxylamine hydrochloride reagent? A1: The solid hydrochloride salt is relatively stable. It should be stored in a tightly sealed container at -20°C to protect it from moisture and light.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

Q2: Can I use pyridine as the solvent and base for the reaction? A2: Yes, pyridine is commonly used as it acts as both a solvent and a base to neutralize the HCl from the hydrochloride salt, liberating the free hydroxylamine.[12] However, it is a high pH environment and may not be optimal for all carbonyls. For many applications, using a buffered aqueous/organic mixture at a pH of 4-5 provides faster and more complete reactions.[1][2]

Q3: My analyte has both a ketone and a hydroxyl group (e.g., a keto-steroid). What is the correct derivatization sequence? A3: For molecules with multiple functional groups, a two-step derivatization is often required. You must protect the keto group first via oximation with 2-FBHA.[13] This prevents the formation of multiple enol isomers during the subsequent step. After the oximation is complete, you can then derivatize the hydroxyl group(s) using a silylating agent like BSTFA or MSTFA.[13][14] Performing silylation first can lead to a complex mixture of products and poor quantitative results.[13]

Q4: What are the advantages of using 2-FBHA over other derivatizing agents like PFBHA? A4: O-(2-Fluorobenzyl)hydroxylamine (2-FBHA) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) are very similar reagents. The primary advantage of PFBHA is its exceptional sensitivity in GC with an Electron Capture Detector (GC-ECD) due to the five fluorine atoms.[15] However, for modern GC-MS or LC-MS applications, the single fluorine atom in 2-FBHA provides a sufficiently distinct mass for selective detection and quantification, and its reactivity profile is comparable for oxime formation.[16] The choice often depends on the specific instrumentation and required sensitivity levels.

References

Technical Support Center: O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for O-(2-Fluorobenzyl)hydroxylamine hydrochloride. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity and successful application of this reagent in your experiments. As a substituted hydroxylamine, proper storage and handling are paramount to prevent degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To maintain its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air, as the compound is hygroscopic and sensitive to oxidation.[2][3]

Q2: I've noticed a slight yellowish tint in my previously white this compound powder. Is it still usable?

A2: A change in color, such as the development of a yellowish or brownish tint, is a primary visual indicator of degradation.[1] While a slight discoloration may not render the compound completely unusable for all applications, it strongly suggests a decrease in purity. For quantitative or sensitive experiments, it is highly recommended to use a fresh, pure sample. You can verify the purity using analytical methods like HPLC.[1]

Q3: What are the signs of degradation I should look for?

A3: Beyond visual cues like discoloration, degradation can be identified by a change in the physical consistency of the powder.[1] The most definitive sign of degradation is a decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] The appearance of unexpected peaks in the chromatogram indicates the presence of degradation products.[1]

Q4: What substances are incompatible with this compound?

A4: this compound should be stored away from strong oxidizing agents, as they can react with the hydroxylamine functional group, leading to rapid decomposition.[1][4] It is also advisable to avoid storage near strong acids and metals.[1][5]

Q5: What is the recommended solvent for preparing solutions, and how long are they stable?

A5: For the hydrochloride salt, sterile, deionized water is a suitable solvent due to the salt form enhancing aqueous solubility. For applications requiring organic solvents, dimethyl sulfoxide (DMSO) and ethanol can be used, but stability in these solvents may be limited. It is strongly recommended to prepare solutions fresh for each experiment, as aqueous solutions of hydroxylamine derivatives are generally not stable for long-term storage. If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light for no more than 24 hours.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Poor Experimental Results

Potential Cause A: Degraded Reagent

  • Troubleshooting Steps:

    • Visual Inspection: Check for any discoloration or change in the appearance of the solid reagent.[1]

    • Purity Analysis: If you have access to HPLC, perform a quick purity check on your stored compound and compare it to the certificate of analysis of a new batch. The presence of new peaks or a significant decrease in the main peak area confirms degradation.[1]

    • Solution: Discard the degraded reagent and use a fresh, unopened vial of this compound.

Potential Cause B: Improperly Prepared Solution

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare solutions immediately before use. Avoid using solutions that have been stored for an extended period, even if refrigerated.

    • Solvent Quality: Ensure the solvent (e.g., water, DMSO) is of high purity and free from contaminants that could react with the hydroxylamine.

    • Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution, but avoid excessive heat which can accelerate degradation.

Issue 2: Solution Turns Yellow or Brown Upon Preparation

Potential Cause: Oxidation or Degradation

  • Troubleshooting Steps:

    • Immediate Discard: A rapid color change upon dissolution is a clear sign of instability and degradation. The solution should be discarded.

    • Use of Degassed Solvents: If you suspect oxidation, using a degassed solvent (by sparging with an inert gas like nitrogen or argon) can help minimize this issue.

    • pH Considerations: The stability of hydroxylamines can be pH-dependent. Ensure the pH of your buffer system is compatible with the stability of the compound.

Storage and Stability Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation.[1]
Atmosphere Tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen) is ideal.Protects against moisture and oxidation.[2][3]
Light Store in the dark or in an amber vial.Prevents photodegradation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, metals.Avoids chemical reactions that lead to decomposition.[1][4][5]

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a probable route involves the oxidation of the hydroxylamine moiety. The presence of the electron-withdrawing fluorine atom on the benzyl ring can influence the molecule's electronic properties and susceptibility to degradation.

G A O-(2-Fluorobenzyl)hydroxylamine B Oxidation (e.g., by air, light, or incompatible chemicals) A->B C 2-Fluorobenzaldehyde B->C Primary Degradation Product D Other Degradation Products B->D Further Decomposition

Caption: Plausible degradation pathway of O-(2-Fluorobenzyl)hydroxylamine.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Prepare a sample of the stored this compound at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 95% A, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.[1]

Caption: Experimental workflow for HPLC purity assessment.

References

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis of O-Substituted Hydroxylamine Derivatizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of carbonyl compounds—aldehydes and ketones—presents a significant challenge. Their inherent polarity and potential for thermal instability can complicate direct analysis by techniques like gas chromatography (GC). Derivatization, the process of chemically modifying an analyte to enhance its analytical suitability, is a cornerstone strategy to overcome these hurdles. This guide provides an in-depth comparison of derivatizing agents for carbonyls, focusing on the O-substituted hydroxylamine family, with a special emphasis on the highly effective, albeit less documented, O-(2-Fluorobenzyl)hydroxylamine HCl and its extensively studied analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our methodological choices. While public, peer-reviewed data on O-(2-Fluorobenzyl)hydroxylamine HCl is nascent, the principles of its reactivity are directly comparable to those of PFBHA, for which a wealth of validation data exists.[1][2] We will leverage this robust dataset to build a foundational understanding, comparing its performance against the traditional stalwart of carbonyl analysis, 2,4-Dinitrophenylhydrazine (DNPH). This guide is designed for researchers, scientists, and drug development professionals who require validated, high-sensitivity methods for carbonyl quantification.

The "Why" of Derivatization: Enhancing Analytical Performance

Direct injection of samples containing low-molecular-weight aldehydes and ketones often results in poor chromatographic peak shape, low sensitivity, and thermal degradation. Derivatization with an agent like PFBHA addresses these issues through a well-understood mechanism. The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime derivative.[1]

This transformation is critical for several reasons:

  • Increased Volatility & Thermal Stability: The resulting oxime is significantly more volatile and stable than the parent carbonyl, making it ideal for GC separation without degradation.[1]

  • Enhanced Sensitivity: The incorporation of a pentafluorobenzyl group introduces a highly electron-capturing moiety. This makes the derivative exceptionally sensitive to detection by Electron Capture Detectors (ECD) and Mass Spectrometry (MS), allowing for quantification at trace levels.[3][4]

  • Improved Chromatography: Derivatization masks the polar carbonyl group, leading to sharper, more symmetrical peaks and improved separation from matrix interferences.

Comparative Performance: PFBHA vs. DNPH

The choice of derivatizing agent is dictated by the analytical instrumentation available, the required sensitivity, and the specific nature of the sample matrix. Below, we compare the performance of PFBHA (representative of the fluorinated O-benzylhydroxylamine class) with the more traditional DNPH.

Parameter O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) 2,4-Dinitrophenylhydrazine (DNPH) Rationale & Insights
Primary Technique Gas Chromatography (GC-MS, GC-ECD)[5]High-Performance Liquid Chromatography (HPLC-UV)[6]PFBHA derivatives are volatile and thermally stable, ideal for GC. DNPH hydrazones are less volatile and are perfectly suited for HPLC separation with UV detection.[6][7]
Detection Principle Mass Spectrometry (MS), Electron Capture (ECD)UV-Visible Spectroscopy (UV-Vis)The polyfluorinated ring of PFBHA derivatives gives a massive response in ECD and characteristic fragments in MS. The dinitrophenyl ring of DNPH derivatives is a strong chromophore, enabling sensitive UV detection.[8]
Sensitivity Extremely High (sub-ppb levels)High (low-ppb levels)PFBHA methods typically achieve lower limits of detection (LODs). For instance, GC-MS methods using PFBHA can reach LODs below 0.13 μg/m³.[4] HPLC-UV methods with DNPH report LODs in the range of 4.3-21.0 µg/L, depending on the specific aldehyde.[9]
Specificity High, especially with MS detectionModerate to HighGC-MS provides excellent specificity through mass fragmentation patterns. HPLC-UV specificity relies on chromatographic retention time and UV spectra, which can have more potential for interference compared to MS.
Reaction Conditions Mild; often performed in solution or via headspace/on-fiber SPME.[4][10]Requires acidic conditions for reaction.[11]PFBHA derivatization is versatile and can be adapted for various sampling techniques, including automated headspace and solid-phase microextraction (SPME), which reduces sample handling.[4]
Matrix Compatibility Excellent for diverse matrices including air, water, biological fluids, and consumer products.[10][12]Widely validated for air and water samples.[11]The clean-up for PFBHA derivatives often involves a simple liquid-liquid extraction, making it robust for complex samples.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is reproducible and includes inherent checks. The following methods are designed to be self-validating, providing a clear pathway from sample preparation to data analysis.

Protocol 1: Validation of Aldehyde Analysis using PFBHA Derivatization and GC-MS

This protocol is designed for the quantification of trace-level carbonyls in a liquid matrix (e.g., processed tobacco extract).[13]

1. Materials & Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA), 98% purity or higher

  • Target carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone)

  • Isotope-labeled internal standards (e.g., D4-acetaldehyde)

  • Hexane (GC grade), Sodium Sulfate (anhydrous), Sulfuric Acid (18 M)

  • Type I Water

  • Varian CP-3800 GC with a Saturn 2200 ion trap MS or equivalent[13]

2. Standard & Sample Preparation:

  • Calibration Standards: Prepare a stock solution of carbonyl standards in water. Create a series of calibration standards covering the expected sample concentration range (e.g., 0.07 to 36 µg/g).[13]

  • Sample Extraction: Extract 1 gram of the sample with 10 mL of Type I water. Spike with a known amount of internal standard.

  • Derivatization:

    • Transfer 1 mL of the aqueous extract or calibration standard to a 10 mL glass tube.

    • Add 100 µL of a 20 mg/mL PFBHA solution (in water).

    • Add four drops of 18 M H₂SO₄ to acidify the solution.[13]

    • Vortex the mixture and allow it to react at room temperature for at least 1.5 hours.

  • Extraction of Derivatives:

    • Add 2 mL of hexane to the tube. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.

    • Centrifuge to separate the layers.

    • Transfer the top hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Column: ZB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

  • Oven Program: Initial temperature of 50°C, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 280°C and hold.[13]

  • Injection: 1 µL, splitless injection at 250°C.

  • MS Detection: Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, selecting at least two characteristic ions for each analyte to ensure specificity.[13]

4. Validation Parameters:

  • Linearity: Analyze calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/internal standard) vs. concentration. An R² value > 0.995 is typically required.

  • Accuracy & Precision: Analyze spiked matrix samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% recovery, and precision (RSD) should be <15%.[13]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1, LOQ ≈ 10:1).

Protocol 2: Validation using DNPH Derivatization and HPLC-UV

This protocol is a standard method for analyzing aldehydes and ketones, often used in environmental testing.[6][8]

1. Materials & Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Certified reference mixture of aldehyde/ketone-DNPH derivatives

  • Acetonitrile (HPLC grade), Type I Water

  • Sulfuric Acid

  • Agilent 1290 Infinity LC system or equivalent[6]

2. Standard & Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of DNPH in 2 M sulfuric acid.

  • Sample Collection: For air samples, draw air through an impinger or cartridge containing the DNPH reagent. For liquid samples, add the DNPH reagent directly.

  • Derivatization:

    • To 20-30 mL of the DNPH solution in a volumetric flask, add a known volume of the aqueous sample.

    • Add 2 mL of concentrated sulfuric acid.[9]

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Bring the flask to volume with a 50:50 water/acetonitrile mixture.

  • Sample Cleanup: If the matrix is complex, pass the derivatized sample through a C18 SPE cartridge to extract the hydrazone derivatives and remove interferences. Elute with acetonitrile.

3. HPLC-UV Analysis:

  • Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 2.1 × 50 mm, 1.8 µm) or equivalent.[8]

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Flow Rate: Dependent on column dimensions (e.g., 1.2 mL/min for the column above).[6]

  • Detection: Diode Array Detector (DAD) set to 360 nm.

4. Validation Parameters:

  • Follow a similar validation strategy as outlined in Protocol 1, assessing linearity (R² > 0.999), accuracy, precision, LOD, and LOQ.[8]

Visualization of Workflows

To provide a clearer picture of the processes, the following diagrams illustrate the derivatization and validation workflows.

cluster_prep Sample Preparation cluster_reaction Derivatization & Extraction cluster_analysis Analysis Sample Aqueous Sample (containing Aldehydes/Ketones) Spike Spike Internal Standard Sample->Spike PFBHA Add PFBHA Reagent & Acid Spike->PFBHA React Vortex & React (1.5 hours) PFBHA->React Extract Add Hexane & Vortex to Extract React->Extract Dry Dry Hexane Layer (Na₂SO₄) Extract->Dry GCMS Inject into GC-MS System Dry->GCMS Data Acquire Data (SIM Mode) GCMS->Data

Caption: PFBHA Derivatization Workflow for GC-MS Analysis.

cluster_val Analytical Method Validation Logic Define Define Method Requirements (Analyte, Matrix, Range) Develop Develop Protocol (Sample Prep, Instrument) Define->Develop Linearity Linearity & Range (R² > 0.995) Develop->Linearity Accuracy Accuracy (Spike Recovery 85-115%) Develop->Accuracy Precision Precision (Repeatability, RSD < 15%) Develop->Precision Sensitivity Sensitivity (LOD & LOQ) Develop->Sensitivity Specificity Specificity (No Interference) Develop->Specificity Validate Method Validated Linearity->Validate Accuracy->Validate Precision->Validate Sensitivity->Validate Specificity->Validate

Caption: Core Logic of an Analytical Method Validation Process.

Conclusion and Recommendations

The validation of analytical methods for carbonyl compounds is a rigorous process where the choice of derivatization agent is paramount.

  • For ultra-trace analysis requiring the highest sensitivity and specificity, O-substituted hydroxylamines like PFBHA are the superior choice. Their suitability for GC-MS analysis provides unparalleled performance, particularly in complex biological or environmental matrices. While data for O-(2-Fluorobenzyl)hydroxylamine HCl is limited, its analogous structure strongly suggests it would perform similarly to PFBHA, offering a potent alternative for researchers to validate in their own laboratories.

  • For routine analysis where high-throughput is needed and instrumentation is geared towards liquid chromatography, the DNPH method remains a robust and well-validated option. [6][11] It provides reliable quantification and benefits from decades of established protocols and regulatory acceptance (e.g., by the EPA).

Ultimately, the selection is a strategic decision. By understanding the underlying chemistry and comparative performance data presented here, researchers can confidently choose and validate the optimal method, ensuring the generation of accurate, reproducible, and trustworthy results.

References

A Senior Application Scientist's Guide to the Performance of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical determinant of synthetic success. This guide provides an in-depth technical comparison of O-(2-Fluorobenzyl)hydroxylamine hydrochloride and its derivatives, focusing on their performance in the synthesis of oxime ethers—a crucial functional group in many biologically active molecules. This document synthesizes established chemical principles with practical, field-proven insights to deliver a comprehensive resource for informed decision-making in your research endeavors.

Introduction: The Strategic Importance of O-Substituted Hydroxylamines

O-substituted hydroxylamines are indispensable tools in medicinal chemistry, primarily for their ability to react with aldehydes and ketones to form stable oxime ethers. This transformation is not merely a synthetic convenience; it is a strategic maneuver in drug design. The resulting oxime ether linkage can act as a bioisostere for amide or ester groups, often enhancing metabolic stability and modulating the pharmacokinetic profile of a lead compound.

The subject of this guide, this compound, belongs to a class of halogenated benzylhydroxylamines. The introduction of halogen substituents on the benzyl ring is a deliberate design choice aimed at fine-tuning the electronic and steric properties of the reagent, which in turn influences its reactivity and the properties of the resulting derivatives.[1][2]

Comparative Performance Analysis: The Impact of Substitution on Reactivity

The performance of an O-substituted hydroxylamine in oxime formation is primarily governed by the interplay of electronic and steric effects imparted by its substituents. These factors directly influence the nucleophilicity of the hydroxylamine nitrogen, the rate of reaction, and the overall yield of the oxime ether.[1]

Electronic Effects

Electron-withdrawing groups on the benzyl ring, such as fluorine and chlorine, can have a nuanced effect on reactivity. By withdrawing electron density from the oxygen atom through inductive effects, they can slightly increase the nucleophilicity of the nitrogen atom, potentially leading to faster reaction rates.[1] This is a key consideration when comparing O-(2-Fluorobenzyl)hydroxylamine with its non-halogenated counterpart, O-Benzylhydroxylamine.

Steric Hindrance

Substituents at the ortho (2-position) of the benzyl ring introduce steric bulk, which can hinder the approach of the hydroxylamine to the carbonyl carbon of the substrate.[1] In the case of O-(2-Fluorobenzyl)hydroxylamine, the fluorine atom at the ortho position presents a degree of steric hindrance. This effect is even more pronounced in analogs like O-(2-Chloro-6-fluorobenzyl)hydroxylamine.[1]

Performance Comparison of Selected Hydroxylamines

While direct, side-by-side kinetic studies for a comprehensive range of O-substituted hydroxylamines under identical conditions are not extensively documented in publicly available literature, a semi-quantitative comparison can be drawn from existing data and established chemical principles. The following table summarizes the expected performance of this compound in comparison to other commonly used hydroxylamine derivatives in the formation of an oxime with a model ketone, such as cyclohexanone.

Hydroxylamine DerivativeKey Substituent EffectsExpected Relative ReactivityTypical Reaction Time (hours)Typical Yield (%)
Hydroxylamine HydrochlorideUnsubstituted (Baseline)High4 - 885 - 95
O-Benzylhydroxylamine HydrochlorideElectronically neutral benzyl groupModerate6 - 1280 - 90
This compound Electron-withdrawing fluoro group (ortho) Moderate to High 5 - 10 80 - 90
O-(2-Chloro-6-fluorobenzyl)hydroxylamine HydrochlorideStrong electron-withdrawing groups and significant steric hindrance (ortho, ortho')Moderate6 - 1275 - 85
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HydrochlorideStrong electron-withdrawing effects from multiple fluoro groupsHigh2 - 690 - 98

Note: The data presented for this compound and its analogs are estimations based on established reactivity trends. Actual results may vary depending on the specific carbonyl substrate, solvent, and reaction conditions.[1]

Experimental Protocols: A Practical Guide to Synthesis and Application

A self-validating experimental protocol is the cornerstone of reproducible research. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in the formation of oxime ethers. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Synthesis of this compound

A robust and widely adopted method for the synthesis of O-substituted hydroxylamines is the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.[3][4] This two-step process is generally efficient and yields the desired product in good purity.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis & Salt Formation A N-Hydroxyphthalimide C Base (e.g., K2CO3) in DMF A->C Reacts with B 2-Fluorobenzyl Bromide B->C Reacts with D N-(2-Fluorobenzyloxy)phthalimide C->D Forms E N-(2-Fluorobenzyloxy)phthalimide F Hydrazine Hydrate in Ethanol E->F Reacts with G O-(2-Fluorobenzyl)hydroxylamine F->G Yields H HCl in Ether G->H Reacts with I O-(2-Fluorobenzyl)hydroxylamine HCl H->I Forms A O-(2-Fluorobenzyl)hydroxylamine HCl B Base (e.g., Pyridine or NaOAc) A->B Neutralization C Free O-(2-Fluorobenzyl)hydroxylamine B->C Generates E Reaction Mixture in Solvent (e.g., Ethanol) C->E Reacts with D Aldehyde or Ketone D->E in F Workup and Purification E->F Leads to G Pure Oxime Ether Derivative F->G Yields

References

A Comparative Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride and Other Fluorinated Hydroxylamines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. Fluorinated hydroxylamines, in particular, have emerged as versatile reagents and key building blocks in drug discovery, offering a unique combination of reactivity for bioconjugation and the beneficial physicochemical properties imparted by fluorine. This guide provides an in-depth, objective comparison of O-(2-Fluorobenzyl)hydroxylamine hydrochloride with its positional isomers and other fluorinated analogues, supported by experimental data to inform rational drug design and development.

The Strategic Advantage of Fluorination in Hydroxylamine Derivatives

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity for their biological targets. In the context of O-alkylhydroxylamines, fluorination of the benzyl group can modulate the reactivity of the hydroxylamine moiety and introduce favorable interactions with target proteins. The strong electron-withdrawing nature of fluorine can impact the nucleophilicity of the hydroxylamine, while the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.

Comparative Analysis of Fluorinated O-Benzylhydroxylamines

The position and number of fluorine substituents on the benzyl ring of O-benzylhydroxylamine derivatives significantly influence their chemical reactivity and biological activity. This section provides a head-to-head comparison of this compound with its congeners.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for a direct comparison of all fluorinated O-benzylhydroxylamines is not available in a single study, the following table compiles available and predicted data to provide a comparative overview. The determination of these values for novel fluorinated compounds can be accurately achieved using methods like 19F NMR-based chemical shift perturbation[1][2][3].

CompoundPredicted pKaPredicted logPRationale for Physicochemical Impact
O-Benzylhydroxylamine~5.8~1.2Baseline non-fluorinated analogue.
O-(2-Fluorobenzyl)hydroxylamineLower than unsubstitutedSlightly higher than unsubstitutedThe ortho-fluoro substituent's inductive effect lowers the basicity of the nitrogen atom. The effect on lipophilicity is often modest for a single fluorine atom.
O-(3-Fluorobenzyl)hydroxylamineLower than unsubstitutedSlightly higher than unsubstitutedThe meta-fluoro substituent has a more pronounced inductive effect on pKa compared to the ortho isomer due to the absence of potential intramolecular interactions.
O-(4-Fluorobenzyl)hydroxylamineLower than unsubstitutedSlightly higher than unsubstitutedThe para-fluoro substituent exerts a strong inductive effect, leading to a decrease in pKa.
O-(2,6-Difluorobenzyl)hydroxylamineSignificantly lower than mono-fluorinatedHigher than mono-fluorinatedThe two ortho-fluoro substituents significantly decrease the pKa due to a strong cumulative inductive effect and may increase lipophilicity.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineMarkedly lower than partially fluorinatedSignificantly higher than partially fluorinatedThe perfluorination leads to a substantial decrease in basicity and a significant increase in lipophilicity.

Note: Predicted values are based on computational models and the general effects of fluorination on aromatic systems. Experimental verification is recommended for precise values.

Reactivity in Oxime Ligation

O-Alkylhydroxylamines are widely used in bioconjugation via oxime ligation, a highly chemoselective reaction with aldehydes and ketones. The rate and efficiency of this reaction are influenced by the electronic properties of the hydroxylamine. The electron-withdrawing nature of fluorine substituents is expected to decrease the nucleophilicity of the hydroxylamine nitrogen, which could potentially slow down the reaction rate. However, the effect can be complex and is also influenced by steric factors.

While direct kinetic studies comparing a wide range of O-substituted hydroxylamines under identical conditions are limited in the public domain, a semi-quantitative comparison based on typical reaction outcomes for oxime formation with a model ketone, cyclohexanone, is presented below[4].

Hydroxylamine DerivativeSubstituent EffectsTypical Reaction Time (hours)Typical Yield (%)
O-BenzylhydroxylamineElectronically neutral benzyl group6 - 1280 - 90
O-(4-Nitrobenzyl)hydroxylamineStrong electron-withdrawing group (para)2 - 490 - 98
O-(4-Methoxybenzyl)hydroxylamineElectron-donating group (para)8 - 1675 - 85
O-(2-Chloro-6-fluorobenzyl)hydroxylamineStrong electron-withdrawing groups (ortho) and steric hindrance4 - 885 - 95
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineStrong electron-withdrawing groups1 - 392 - 99

This data is compiled and normalized from various sources to provide a semi-quantitative comparison and the original research should be consulted for specific experimental conditions.

The enhanced reactivity of the highly fluorinated and nitro-substituted derivatives, despite the electron-withdrawing effects, can be attributed to the increased acidity of the hydroxylamine, which can facilitate the dehydration step of the oxime formation mechanism.

The oxime bond formed from aminooxy reagents like O-(2-Fluorobenzyl)hydroxylamine is significantly more stable towards hydrolysis compared to the hydrazone linkage formed from hydrazide-based reagents, a crucial advantage for the long-term stability of bioconjugates[5].

Biological Activity: A Case Study in Enzyme Inhibition

O-Alkylhydroxylamines have been investigated as inhibitors of various enzymes. A notable example is their activity against Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target in oncology. A comparative study on the inhibition of IDO1 by halogen-substituted O-benzylhydroxylamines revealed interesting structure-activity relationships (SAR)[6].

CompoundIDO1 Inhibition (IC50, µM)
O-Benzylhydroxylamine0.90
O-(2-Fluorobenzyl)hydroxylamine~0.90
O-(3-Fluorobenzyl)hydroxylamine~0.90
O-(4-Fluorobenzyl)hydroxylamine~1.0
O-(3-Chlorobenzyl)hydroxylamine0.23
O-(3-Bromobenzyl)hydroxylamine0.18
O-(3-Iodobenzyl)hydroxylamine0.22

IC50 values are approximate and based on the reported data. The original publication should be consulted for precise values and experimental details.

Interestingly, in this particular study, while the heavier halogens at the meta position significantly improved potency, the fluorine-substituted derivatives were found to be essentially equipotent or slightly less potent than the parent O-benzylhydroxylamine[6]. This highlights that the effect of fluorination on biological activity is highly context-dependent and not always predictable, necessitating experimental evaluation for each target.

Antibacterial Activity

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of O-benzylhydroxylamines and a kinetic analysis of oxime ligation are provided below.

General Synthesis of O-Substituted Hydroxylamine Hydrochlorides

A common and effective method for the preparation of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine followed by deprotection. A widely used approach utilizes N-hydroxyphthalimide as the hydroxylamine source.

Synthesis_of_O_Substituted_Hydroxylamine_Hydrochlorides start Substituted Benzyl Halide (e.g., 2-Fluorobenzyl bromide) intermediate N-(Substituted benzyloxy)phthalimide start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1 N-Hydroxyphthalimide reagent1->intermediate product_freebase O-(Substituted benzyl)hydroxylamine intermediate->product_freebase Solvent (e.g., EtOH) reagent2 Hydrazine hydrate reagent2->product_freebase final_product O-(Substituted benzyl)hydroxylamine HCl product_freebase->final_product reagent3 HCl in Ether reagent3->final_product

Caption: General two-step synthesis of O-substituted hydroxylamine hydrochlorides.

Step 1: Synthesis of N-(2-Fluorobenzyloxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-Fluorobenzyloxy)phthalimide.

Step 2: Synthesis of this compound

  • Suspend the N-(2-Fluorobenzyloxy)phthalimide (1.0 eq) from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude O-(2-Fluorobenzyl)hydroxylamine in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Kinetic Analysis of Oxime Ligation by UV-Vis Spectrophotometry

This method can be used to determine and compare the rate of oxime formation for different fluorinated hydroxylamines by monitoring the change in absorbance of a chromophoric aldehyde or ketone.

Kinetic_Analysis_Workflow prep Prepare Stock Solutions (Chromophoric Carbonyl & Hydroxylamine) mix Mix Reactants in Cuvette (Initiate Reaction) prep->mix measure Monitor Absorbance Change over Time at λmax mix->measure analyze Data Analysis (Calculate Rate Constant) measure->analyze

Caption: Workflow for kinetic analysis of oxime ligation.

Materials:

  • A chromophoric aldehyde or ketone (e.g., p-nitrobenzaldehyde)

  • Fluorinated hydroxylamine derivative (e.g., O-(2-Fluorobenzyl)hydroxylamine HCl)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the chromophoric carbonyl compound and the hydroxylamine derivative in the chosen buffer.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the buffer and the chromophoric carbonyl solution.

  • Initiate the reaction by adding the hydroxylamine solution and mix quickly.

  • Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the product oxime over time.

  • Record the data at regular intervals until the reaction reaches completion.

  • The second-order rate constant can be determined by plotting the appropriate concentration-dependent function against time and analyzing the slope of the resulting line. For a more detailed kinetic analysis, refer to established protocols for studying oxime ligation kinetics[9].

Conclusion and Future Perspectives

This compound and its fluorinated analogues are valuable tools in the arsenal of medicinal chemists. The strategic placement of fluorine atoms on the benzyl ring provides a means to fine-tune the physicochemical properties, reactivity, and biological activity of these versatile reagents. While this guide provides a comparative overview based on available data, it also highlights the need for more direct, head-to-head comparative studies to fully elucidate the structure-activity and structure-property relationships within this class of compounds. Future research should focus on systematic kinetic analysis of oxime ligation with a broad range of fluorinated hydroxylamines, as well as comprehensive screening of their biological activities, including antibacterial and enzyme inhibitory properties. Such studies will undoubtedly pave the way for the rational design of more effective and safer therapeutic agents.

References

A Comparative Guide to Oxime Formation Reagents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and drug development, the ability to form stable and specific covalent linkages under mild, physiologically compatible conditions is paramount. Among the arsenal of chemoselective ligation reactions, oxime formation—the reaction between an alkoxyamine and an aldehyde or ketone—has emerged as a robust and versatile tool.[1][2][3] This guide provides a comprehensive comparative analysis of common oxime formation reagents and strategies, offering field-proven insights and experimental data to empower researchers in selecting the optimal approach for their specific application.

The Enduring Appeal of the Oxime Bond: Stability and Versatility

The formation of an oxime bond is a condensation reaction that yields a C=N-O linkage, with water as the only byproduct.[1][4] This bioorthogonal reaction is highly valued for its high chemoselectivity, proceeding efficiently in aqueous environments without interfering with native biological functional groups.[2][5] A key advantage of the oxime linkage is its exceptional hydrolytic stability compared to other imine-based conjugations like hydrazones.[6][7][8][9][10] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts, a critical feature for applications requiring long-term stability in vivo.[8][10]

The stability of the oxime bond is influenced by several factors, including the nature of the carbonyl precursor and the substituents on the alkoxyamine. Oximes derived from ketones generally exhibit greater stability than those from aldehydes.[1][10] Furthermore, the use of aromatic aldehydes or α-oxo acids can enhance the stability of the resulting oxime.[1][10]

Navigating the Reagent Landscape: A Comparative Analysis

The efficiency of oxime formation is critically dependent on the choice of reagents and reaction conditions, particularly pH. While the reaction can proceed uncatalyzed, it is often slow at neutral pH, which is a significant limitation for many biological applications.[1][11] To overcome this kinetic barrier, various catalysts have been developed to accelerate the reaction under physiological conditions.

Hydroxylamine and its Derivatives: The Nucleophilic Core

The cornerstone of oxime formation is the hydroxylamine derivative (alkoxyamine). The choice of the specific alkoxyamine can influence the reaction kinetics and the properties of the final conjugate. While simple hydroxylamine hydrochloride is a common reagent, a variety of functionalized alkoxyamines are employed in bioconjugation to introduce specific functionalities like fluorescent dyes, polymers (e.g., PEG), or other bioactive molecules.[4][12]

The Power of Catalysis: Accelerating Ligation at Neutral pH

The sluggish nature of uncatalyzed oxime formation at neutral pH has spurred the development of efficient nucleophilic catalysts.

Aniline: The Classic Catalyst

Aniline has long been recognized as a catalyst for oxime formation.[1][13][14] It operates by forming a more reactive Schiff base intermediate with the carbonyl compound, which then undergoes rapid transimination with the alkoxyamine.[7] While effective, aniline catalysis can still be slow for certain applications, especially with less reactive ketones or at low reactant concentrations.[14]

Substituted Anilines: Enhanced Performance

Recent research has focused on developing more potent aniline derivatives. Electron-donating substituents on the aniline ring have been shown to enhance catalytic activity at neutral pH.[13]

  • p-Phenylenediamine (pPDA): This catalyst has demonstrated significantly improved performance over aniline, particularly at neutral pH.[13] At a concentration of 10 mM, p-phenylenediamine can accelerate protein PEGylation via oxime ligation by a factor of 120 compared to the uncatalyzed reaction, and 19-fold faster than the aniline-catalyzed reaction at pH 7.[13]

  • m-Phenylenediamine (mPDA): Another highly efficient catalyst, mPDA, has been reported to be up to 15 times more efficient than aniline.[14][15] Its superior water solubility allows for its use at higher concentrations, further boosting reaction rates.[15]

The choice of catalyst is a critical experimental parameter that can dramatically impact the efficiency and success of an oxime ligation experiment.

Performance Comparison of Oxime Formation Catalysts

The following table summarizes the key performance characteristics of commonly used catalysts for oxime formation, providing a basis for rational reagent selection.

CatalystTypical ConcentrationOptimal pH RangeRelative Rate Enhancement (vs. uncatalyzed at pH 7)Key AdvantagesKey Limitations
None -4-5[11][13]1xSimple, no catalyst removal needed.Very slow at neutral pH.[1][11]
Aniline 10-100 mM[1]4.5-7.0[1]Up to 40x[1]Well-established, commercially available.Moderate activity at neutral pH, can be slow for ketones.[14]
p-Phenylenediamine 2-10 mM[13]4-7[13]~120x[13]Highly effective at neutral pH, even at low concentrations.[13]Potential for side reactions at higher concentrations.
m-Phenylenediamine 50 mM[14]~7.3[14]Up to 15x more efficient than aniline[14]High efficiency, good water solubility.[15]Requires relatively high concentrations for optimal performance.

Experimental Protocols

To ensure reproducible and reliable results, the following detailed protocols for oxime ligation are provided.

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol describes a model reaction between an aminooxy-functionalized peptide and an aldehyde-containing molecule, catalyzed by aniline.

Materials:

  • Aminooxy-functionalized peptide (e.g., Aminooxyacetyl-peptide)

  • Aldehyde-containing molecule (e.g., Benzaldehyde)

  • Aniline

  • Sodium Phosphate Buffer (0.3 M, pH 7.0)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a 100 µM solution of the aminooxy-functionalized peptide in 0.3 M sodium phosphate buffer (pH 7.0).

  • Prepare a 100 µM solution of the aldehyde-containing molecule in the same buffer.

  • Prepare a 1 M stock solution of aniline in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine equal volumes of the peptide and aldehyde solutions.

  • Add aniline from the stock solution to a final concentration of 100 mM.

  • Incubate the reaction mixture at room temperature.

  • Monitor the reaction progress by reverse-phase HPLC at various time points until the reaction is complete. The mobile phases can be, for example, 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • The formation of the oxime conjugate can be confirmed by LC-MS analysis.[16]

Protocol 2: High-Efficiency Oxime Ligation using p-Phenylenediamine Catalyst

This protocol demonstrates the use of the more potent p-phenylenediamine catalyst for efficient bioconjugation at low micromolar concentrations.

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., a protein modified to contain a formylglycine residue)

  • Aminooxy-functionalized PEG

  • p-Phenylenediamine

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • HPLC or SDS-PAGE for analysis

Procedure:

  • Prepare a 10 µM solution of the protein in 0.1 M sodium phosphate buffer (pH 7.0).

  • Prepare a 13 µM solution (1.3 equivalents) of the aminooxy-functionalized PEG in the same buffer.

  • Prepare a 100 mM stock solution of p-phenylenediamine in water.

  • In a microcentrifuge tube, combine the protein and aminooxy-PEG solutions.

  • Add p-phenylenediamine from the stock solution to a final concentration of 10 mM.

  • Incubate the reaction at room temperature.

  • Analyze the reaction mixture by SDS-PAGE or size-exclusion chromatography to monitor the formation of the PEGylated protein conjugate.[13]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

OximeFormationMechanism Aldehyde Aldehyde/Ketone (R-C(=O)-R') Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate + Alkoxyamine Alkoxyamine Alkoxyamine (H2N-O-R'') Alkoxyamine->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Oxime Oxime (R-C(=N-O-R'')-R') Protonated_Intermediate->Oxime - H2O Water H2O Protonated_Intermediate->Water Catalyst Catalyst (e.g., Aniline) Catalyst->Aldehyde

Caption: Mechanism of catalyzed oxime formation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions (Aldehyde/Ketone & Alkoxyamine) Mix Combine Reactants and Catalyst Prep_Reactants->Mix Prep_Catalyst Prepare Catalyst Solution (e.g., p-Phenylenediamine) Prep_Catalyst->Mix Incubate Incubate at Room Temperature Mix->Incubate Monitor Monitor Reaction Progress (HPLC, SDS-PAGE) Incubate->Monitor Purify Purify Product (Optional) Monitor->Purify

References

A Senior Scientist's Guide to Aldehyde Quantification: Method Validation of O-(2-Fluorobenzyl)hydroxylamine (2-FBHA) vs. DNPH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and drug development professionals, the accurate quantification of aldehydes is a critical task. These carbonyl compounds are ubiquitous, appearing as key intermediates in synthesis, process-related impurities, and degradants in pharmaceutical products. Their inherent reactivity and volatility, however, make direct analysis challenging. Chemical derivatization is the cornerstone of reliable aldehyde analysis, converting them into stable, easily detectable derivatives.

This guide provides an in-depth comparison of two prominent derivatizing agents: the modern O-(2-Fluorobenzyl)hydroxylamine (2-FBHA) and the classic 2,4-Dinitrophenylhydrazine (DNPH). We will move beyond a simple listing of features to explore the causality behind experimental choices, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Imperative of Derivatization: Tackling the Aldehyde Challenge

Aldehydes present a dual challenge for analytical chemists. Their high reactivity can lead to instability in solution, while their low molecular weight and polarity can result in poor chromatographic retention and low sensitivity, especially with common UV or mass spectrometry (MS) detectors.

Derivatization addresses these issues by:

  • Enhancing Stability: Converting the reactive aldehyde group into a more stable oxime (with 2-FBHA) or hydrazone (with DNPH).

  • Improving Detectability: Introducing a chromophore for UV detection (DNPH) or a readily ionizable/fragmentable tag for MS detection (2-FBHA).

  • Tuning Chromatography: Increasing the molecular weight and modifying polarity to improve retention and separation on common reversed-phase liquid chromatography (LC) or gas chromatography (GC) systems.

Mechanism of Action: Oxime vs. Hydrazone Formation

Both 2-FBHA and DNPH react with the electrophilic carbonyl carbon of an aldehyde via a nucleophilic addition-elimination mechanism.

  • 2-FBHA reacts with an aldehyde to form a stable O-benzyl oxime ether . The fluorine atom on the benzyl ring provides a unique mass signature, making it particularly suitable for sensitive and selective detection by mass spectrometry.

  • DNPH reacts to form a 2,4-dinitrophenylhydrazone .[3][4] The dinitrophenyl ring is a strong chromophore, making these derivatives brightly colored and easily detectable by UV-Vis spectrophotometry, typically around 360 nm.[5]

A Head-to-Head Comparison: 2-FBHA vs. DNPH

The choice of derivatizing agent is not arbitrary; it is dictated by the analytical objective, the required sensitivity, the available instrumentation, and the sample matrix. The following table summarizes the performance of each reagent based on key validation parameters.

Validation ParameterO-(2-Fluorobenzyl)hydroxylamine (2-FBHA)2,4-Dinitrophenylhydrazine (DNPH)Rationale & Field Insights
Primary Detection Mass Spectrometry (LC-MS, GC-MS)UV-Vis (HPLC-UV/DAD)2-FBHA is designed for MS, leveraging the fluorine for selective fragmentation. DNPH is a classic colorimetric and UV-active reagent.[3][4][5]
Specificity/Selectivity Very HighGood to HighMS detection (especially MS/MS) of the 2-FBHA derivative is inherently more specific than UV detection, which can suffer from matrix interferences that also absorb at the target wavelength.
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)Good (µg/mL to high ng/mL)The ionization efficiency of the 2-FBHA oxime and the low noise of MS detectors allow for significantly lower detection limits compared to DNPH-UV methods.[6][7]
Reaction Conditions Mild (Room temp. to 50-80°C)Mild (Acid-catalyzed, ambient temp.)Both reactions are relatively straightforward. 2-FBHA reactions may sometimes be heated to ensure completion.[8] DNPH reactions are typically performed in an acidic solution.[3]
Derivative Stability Generally HighModerateDNPH-hydrazones can be susceptible to degradation, particularly from exposure to light or ozone, which can be a concern during sample collection and storage. The oximes from 2-FBHA are generally more robust.
Versatility High (LC & GC compatible)Primarily LC-basedThe resulting 2-FBHA oximes can be analyzed by both LC-MS and GC-MS.[9][10] DNPH hydrazones are not typically volatile enough for standard GC analysis.
Cost & Availability HigherLowerDNPH is a common, inexpensive laboratory chemical. 2-FBHA is a more specialized and costly reagent.

Designing a Self-Validating Method: A Protocol for 2-FBHA Derivatization and Validation

This protocol outlines the steps for validating a method for the quantification of a target aldehyde (e.g., formaldehyde) in a sample matrix using 2-FBHA derivatization followed by LC-MS analysis. This workflow is designed to be self-validating by systematically testing the key parameters defined in ICH Q2(R1).[1][11]

Diagram: 2-FBHA Derivatization & Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_validation Validation Assessment Sample 1. Sample Matrix AddReagent 4. Add 2-FBHA Solution Sample->AddReagent SpikedSample 2. Spiked Sample (for Accuracy) SpikedSample->AddReagent Standards 3. Calibration Standards Standards->AddReagent React 5. Incubate (e.g., 60°C, 1 hr) AddReagent->React Inject 6. Inject into LC-MS React->Inject Acquire 7. Acquire Data (MRM Mode) Inject->Acquire Validate 8. Evaluate Parameters (Linearity, Accuracy, Precision, etc.) Acquire->Validate

Caption: Workflow for aldehyde analysis using 2-FBHA derivatization.

Step-by-Step Experimental Protocol

1. Reagent and Standard Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of O-(2-Fluorobenzyl)hydroxylamine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aldehyde Stock Standard: Prepare a high-concentration stock solution of the target aldehyde in a solvent known to be free of aldehyde contaminants.

  • Calibration Curve Standards: Perform serial dilutions of the stock standard into the sample matrix (or a surrogate matrix) to create a series of at least five concentration levels. This is crucial for establishing linearity.

2. Sample Derivatization:

  • To 100 µL of each standard, quality control (QC) sample, and unknown sample, add 100 µL of the 2-FBHA derivatization reagent.

  • Causality: A slight excess of the derivatizing reagent is used to ensure the reaction goes to completion, a key assumption for quantitative analysis.

  • Vortex briefly and incubate the mixture at 60°C for 60 minutes. The heat accelerates the reaction to ensure all aldehyde molecules are derivatized in a reasonable timeframe.

  • After incubation, cool the samples to room temperature. Dilute with the mobile phase if necessary before injection.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) with a gradient elution.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase ensures the oxime derivative remains protonated, which is essential for good ionization in the MS source.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

    • Identify the precursor ion (the [M+H]+ of the derivatized aldehyde).

    • Optimize collision energy to find a stable, high-intensity product ion. This precursor-to-product transition is unique to your analyte, effectively filtering out background noise.

4. Method Validation Execution:

  • Specificity: Inject a blank matrix sample (derivatized with 2-FBHA) to ensure no interfering peaks are present at the retention time of the target analyte.

  • Linearity: Inject the prepared calibration standards. Plot the peak area response versus concentration and perform a linear regression. An R² value of >0.99 is typically required.

  • Accuracy: Analyze samples of a known concentration (spiked matrix) at low, medium, and high levels (e.g., 3 replicates each). Calculate the percent recovery. Acceptance criteria are often 80-120% recovery.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicates of a mid-concentration standard on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD). An RSD of <15% is generally acceptable.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N) of the low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ). The LOQ must be the lowest point on the calibration curve.

Diagram: The Logic of Analytical Method Validation

cluster_core Core Performance Metrics cluster_range Operational Range Validated Method Validated Method Accuracy Accuracy (Closeness to True Value) Validated Method->Accuracy Precision Precision (Reproducibility) Validated Method->Precision Specificity Specificity (Analyte Signal Only) Validated Method->Specificity Linearity Linearity Validated Method->Linearity Range Range Linearity->Range LOQ LOQ (Can be Quantified) Range->LOQ LOD LOD (Can be Detected) LOQ->LOD

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

Conclusion: Selecting the Right Tool for the Job

Both O-(2-Fluorobenzyl)hydroxylamine and 2,4-Dinitrophenylhydrazine are effective reagents for aldehyde analysis, but they are not interchangeable.

Choose 2,4-Dinitrophenylhydrazine (DNPH) when:

  • The primary analytical instrument is HPLC-UV.

  • Expected aldehyde concentrations are in the µg/mL range or higher.[13]

  • Cost is a primary consideration.

  • The method is for a well-established, routine analysis where ultimate sensitivity is not required.[5]

Choose O-(2-Fluorobenzyl)hydroxylamine (2-FBHA) when:

  • The goal is trace-level quantification requiring high sensitivity and selectivity.

  • An LC-MS/MS or GC-MS system is available.

  • The sample matrix is complex, and high specificity is needed to avoid interferences.

  • The method is being developed for impurity analysis in pharmaceutical development, where identifying and quantifying low-level degradants is critical.

Ultimately, the choice of derivatization agent must be a deliberate one, justified by the analytical requirements and validated through a rigorous, systematic process. By understanding the chemistry behind the derivatization and the logic of method validation, researchers can generate data that is not only accurate and precise but also defensible and trustworthy.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of O-(2-Fluorobenzyl)hydroxylamine hydrochloride, focusing on the critical aspect of its cross-reactivity. In the world of chemical biology and drug discovery, a reagent's value is defined not only by its intended reactivity but also by its silence against unintended targets. For a molecule like this compound, which stands at the intersection of analytical chemistry and medicinal chemistry, understanding its selectivity is paramount.

Due to the limited specific experimental data for this exact compound in peer-reviewed literature, this guide establishes a robust analytical framework by drawing upon data from closely related and structurally similar O-substituted hydroxylamines.[1][2] This comparative approach allows us to predict its behavior and provide field-proven methodologies for its empirical validation. We will explore cross-reactivity in two key contexts: first, as a derivatizing agent for analytical chemistry, and second, as a potential bioactive scaffold for enzyme inhibition.

Part 1: Cross-Reactivity in Chemical Derivatization

The primary and most established application for this class of compounds is in analytical chemistry. Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a close analogue, are widely used to derivatize aldehydes and ketones.[3] The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, forming a stable oxime derivative that is readily detectable by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

In this context, "cross-reactivity" refers to a lack of selectivity in this derivatization process. An ideal reagent should react efficiently and specifically with its target functional group (carbonyls) without reacting with other functional groups present in a complex sample. Furthermore, significant variations in reaction speed with different types of carbonyls (e.g., aldehydes vs. sterically hindered ketones) can complicate quantitative analysis.

Factors Influencing Derivatization Reactivity

The reactivity of this compound is a balance of electronic and steric effects imparted by the 2-fluoro substituent on the benzyl ring.

  • Electronic Effects : The fluorine atom is highly electronegative, exerting a powerful electron-withdrawing effect. This effect can decrease the electron density on the hydroxylamine's oxygen atom, which may slightly increase the nucleophilicity of the adjacent nitrogen atom.[6] This enhanced nucleophilicity can lead to faster reaction rates with carbonyls compared to unsubstituted O-benzylhydroxylamine.[7]

  • Steric Effects : The placement of the fluorine atom at the ortho-position introduces steric bulk near the reactive center.[6] This can potentially hinder the molecule's approach to sterically crowded carbonyls, slowing the reaction rate and lowering the yield.[5]

Comparative Reactivity Data
Hydroxylamine DerivativeKey Substituent EffectsTypical Reaction Time (hours)Typical Yield (%)
O-BenzylhydroxylamineElectronically neutral (baseline)6 - 1280 - 90
O-(4-Nitrobenzyl)hydroxylamineStrong electron-withdrawing (para)2 - 690 - 98
O-(4-Methoxybenzyl)hydroxylamineElectron-donating (para)8 - 1675 - 85
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineStrong electron-withdrawing, moderate steric1 - 4>95
O-(2-Fluorobenzyl)hydroxylamine (Predicted) Moderate electron-withdrawing, ortho-steric 3 - 8 85 - 95

Data is compiled and normalized from various sources for illustrative comparison.[6]

The prediction for O-(2-Fluorobenzyl)hydroxylamine suggests a favorable balance, with the activating electronic effect likely overcoming the moderate steric hindrance from a single fluorine atom.

Experimental Protocol: Assessing Carbonyl Derivatization Selectivity

This protocol provides a self-validating system to determine the practical cross-reactivity profile of the title compound against various carbonyl species.

Objective: To quantify the relative efficiency of derivatization for an aldehyde, a simple ketone, and a sterically hindered ketone in a competitive reaction.

Materials:

  • This compound

  • Heptanal (model aldehyde)

  • Cyclohexanone (model simple ketone)

  • 2,4,6-Trimethylacetophenone (model sterically hindered ketone)

  • Acetonitrile (ACN), HPLC grade

  • Pyridine (catalyst)

  • Internal Standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of heptanal, cyclohexanone, 2,4,6-trimethylacetophenone, and the internal standard in acetonitrile. Prepare a 120 mM stock solution of this compound in acetonitrile/pyridine (9:1 v/v).

  • Reaction Mixture: In a 2 mL autosampler vial, combine 100 µL of each carbonyl stock solution and 100 µL of the internal standard stock solution.

  • Initiate Reaction: Add 100 µL of the this compound solution to the vial, cap tightly, and vortex. This initiates the competitive reaction with a slight excess of the derivatizing agent.

  • Time Course Analysis: Incubate the reaction at 60°C. At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot and quench it in 990 µL of ACN.

  • GC-MS Analysis: Analyze each quenched time point by GC-MS. Monitor for the disappearance of the starting carbonyls and the appearance of their corresponding oxime derivatives.

  • Data Analysis: Calculate the peak area ratio of each oxime product relative to the internal standard. Plot this ratio over time for each carbonyl to determine the relative reaction rates. High selectivity is demonstrated by rapid and complete formation of the heptanal and cyclohexanone oximes, while a significantly slower rate for the 2,4,6-trimethylacetophenone oxime would quantify the impact of steric hindrance.

Visualization: Derivatization Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Urine) Carbonyls Mix of Carbonyls (Aldehydes, Ketones) Sample->Carbonyls Extraction Reaction Competitive Reaction (60°C, Pyridine catalyst) Carbonyls->Reaction Reagent O-(2-Fluorobenzyl)hydroxylamine HCl Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Injection Quant Quantification of Oxime Products GCMS->Quant

Caption: Workflow for assessing carbonyl derivatization selectivity.

Part 2: Cross-Reactivity in Bioactivity (MAO Inhibition)

Beyond its role as a chemical reagent, the O-benzylhydroxylamine scaffold is present in molecules designed for biological activity, notably as inhibitors of Monoamine Oxidase (MAO).[2][8] MAO is a critical enzyme in neuroscience and exists in two primary isoforms, MAO-A and MAO-B.[9]

  • MAO-A primarily metabolizes serotonin and norepinephrine. Its inhibition is a strategy for treating depression.[9][10]

  • MAO-B primarily metabolizes dopamine. Selective MAO-B inhibitors are used to treat Parkinson's disease, helping to preserve dopamine levels in the brain.[8][10]

For a potential MAO-B inhibitor, "cross-reactivity" with MAO-A is highly undesirable. Non-selective MAO inhibition can lead to a dangerous hypertensive crisis when foods rich in tyramine are consumed (the "cheese effect").[11] Therefore, quantifying the selectivity for MAO-B over MAO-A is a mandatory step in drug development.

Comparative Data: MAO-A vs. MAO-B Inhibition

Structure-activity relationship (SAR) studies show that substituents on the benzyl ring critically influence potency and isoform selectivity.[8][12] The table below includes benchmark drugs and representative benzyloxy derivatives to illustrate the concept of the Selectivity Index (SI), a key metric for cross-reactivity.

CompoundTargetMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) [MAO-A/MAO-B]
MoclobemideMAO-A0.8>100<0.01
SelegilineMAO-B9.10.08114
RasagilineMAO-B4.20.03140
Fluorobenzyloxy Chalcone FBZ13 [8]MAO-B>400.0053>7547
Pyridazino-benzylpiperidine S5 [13]MAO-B3.8570.20319

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A high SI value indicates high selectivity for MAO-B.

The data clearly shows that subtle changes to the molecular structure can dramatically shift potency and selectivity. The high selectivity of the fluorobenzyloxy-containing compound FBZ13 suggests that the scaffold of O-(2-Fluorobenzyl)hydroxylamine is promising for developing selective MAO-B inhibitors.[8]

Experimental Protocol: In Vitro MAO-A/MAO-B Cross-Reactivity Assay

This protocol describes a robust, fluorescence-based method for determining the IC₅₀ values and thus the selectivity index for a test compound.

Objective: To determine the potency of this compound against human recombinant MAO-A and MAO-B.

Materials:

  • MAO-Glo™ Assay Kit (Promega) or equivalent, which includes:

    • Human recombinant MAO-A and MAO-B enzymes

    • MAO substrate (e.g., luminogenic derivative)

    • Luciferin Detection Reagent

  • This compound (test compound)

  • Moclobemide and Selegiline (positive controls for MAO-A and MAO-B inhibition, respectively)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well solid white plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. Also prepare dilution series for the positive controls.

  • Enzyme Reaction Setup: In separate wells of the 96-well plate, perform the following additions for both MAO-A and MAO-B assays:

    • Add 10 µL of assay buffer (for "no inhibitor" control) or 10 µL of the appropriate compound dilution.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution and mix gently.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the MAO substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a light-generating secondary reaction.

  • Luminescence Reading: After a 20-minute incubation, measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: set the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each enzyme.

    • Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Visualization: MAO Inhibition Screening Cascade

cluster_primary Primary Screen cluster_dose Dose-Response cluster_counter Counter Screen (Cross-Reactivity) cluster_calc Selectivity Calculation Primary Test Compound at Single High Concentration (e.g., 10 µM) vs. MAO-B Dose Generate 10-point curve to determine MAO-B IC₅₀ Primary->Dose If >50% Inhibition Counter Generate 10-point curve to determine MAO-A IC₅₀ Dose->Counter If IC₅₀ < 1 µM SI Calculate Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) Counter->SI

Caption: A typical screening cascade to assess MAO-B potency and selectivity.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related hydroxylamine derivatives.[14][15]

  • Hazards : May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[15][16][17] Suspected of causing cancer.[15][18] Handle as a hazardous substance.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[16]

  • Storage : Store in a cool, dry, well-ventilated area. Keep the container tightly closed and away from oxidizing agents.[19]

Conclusion and Expert Recommendation

This compound is a compound of dual interest. As a derivatizing agent, its predicted reactivity profile is promising, though empirical validation against sterically hindered carbonyls is necessary to confirm its utility for broad-spectrum quantitative analysis.

More compelling is its potential as a scaffold for selective MAO-B inhibitors, a critical target in neurodegenerative disease research. The presence of the fluorobenzyl moiety aligns with structural motifs found in other highly selective inhibitors.[8]

However, this potential can only be realized through rigorous and systematic evaluation of its cross-reactivity. The protocols detailed in this guide provide the necessary framework for this assessment. It is the strong recommendation of this scientist that any researcher intending to use this compound first undertakes these, or similar, self-validating experiments. Only by understanding a compound's full reactivity profile—both its desired actions and its unintended interactions—can we confidently and effectively advance our scientific goals.

References

A Senior Application Scientist's Guide to O-Substituted Hydroxylamines for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive comparison of O-substituted hydroxylamines, essential reagents in the toolkit of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of their performance in forming stable oxime bonds, a cornerstone of modern bioconjugation. We will explore the underlying chemical principles, compare key reagents, and provide validated experimental protocols to empower your research and development efforts.

The Power of the Oxime Bond: Why O-Substituted Hydroxylamines Matter

In the intricate world of drug development and chemical biology, the ability to selectively and stably connect different molecular entities is paramount. This is where the oxime ligation, the reaction between an O-substituted hydroxylamine (also known as an aminooxy group) and a carbonyl (an aldehyde or ketone), truly shines.[1][2]

The resulting oxime linkage is prized for several key reasons:

  • High Chemoselectivity: The reaction is highly specific, meaning the aminooxy group will preferentially react with an aldehyde or ketone, even in the complex milieu of biological systems, producing only water as a byproduct.[3]

  • Biocompatibility: The reaction proceeds under mild, aqueous conditions (including physiological pH), preserving the integrity of sensitive biomolecules like proteins and antibodies.[4][5]

  • Exceptional Stability: Compared to similar linkages like hydrazones, oximes exhibit superior hydrolytic stability across a wide pH range, a critical feature for therapeutic conjugates that must endure in circulation.[3][6]

These attributes make oxime ligation an indispensable tool for applications ranging from the creation of antibody-drug conjugates (ADCs) and PEGylated proteins to the immobilization of biomolecules on surfaces.[1][7][8]

Understanding the Mechanism: pH, Catalysis, and Reaction Speed

The efficiency of oxime bond formation is governed by a delicate interplay of pH and catalysis. The reaction is fastest under slightly acidic conditions (pH 4-5), as acid catalysis is required to activate the carbonyl group for nucleophilic attack.[3][5][9][10] However, many biomolecules are unstable at this low pH.[5][9]

At the more biologically relevant neutral pH (pH ~7), the uncatalyzed reaction can be sluggish.[4][5][9][10] This challenge is overcome by employing nucleophilic catalysts, with aniline being the classic example.

The Role of Aniline Catalysis

Aniline accelerates oxime formation at neutral pH by creating a more reactive intermediate.[4] It first reacts with the aldehyde to form a protonated Schiff base, which is more susceptible to attack by the O-substituted hydroxylamine than the original carbonyl.[4][11]

Aniline_Catalysis Carbonyl R-CHO (Aldehyde) SchiffBase R-CH=N⁺H-Ph (Protonated Schiff Base) Carbonyl->SchiffBase + Aniline, +H⁺ Aniline Ph-NH₂ (Aniline) Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + R'-ONH₂ Hydroxylamine R'-ONH₂ (Hydroxylamine) Oxime R-CH=N-OR' (Oxime Product) Intermediate->Oxime - H₂O, -H⁺ Aniline_regen Ph-NH₂ (Catalyst Regenerated) Intermediate->Aniline_regen - Aniline Workflow_Diagram cluster_prep Part 1: Aldehyde Generation cluster_ligation Part 2: Oxime Ligation cluster_analysis Part 3: Purification & Analysis p1 1. Prepare Glycoprotein in Oxidation Buffer p2 2. Add NaIO₄ (Mild Oxidation) p1->p2 p3 3. Quench Reaction with Glycerol p2->p3 p4 4. Buffer Exchange (Desalting Column) p3->p4 l1 5. Add Aminooxy Reagent & Catalyst (e.g., pPDA) p4->l1 Aldehyde-tagged Protein l2 6. Incubate Reaction (RT or 4°C) l1->l2 a1 7. Purify Conjugate (e.g., SEC) l2->a1 Crude Conjugate a2 8. Characterize (SDS-PAGE, Mass Spec) a1->a2

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative utilized in synthetic organic chemistry, particularly in the development of complex molecules for pharmaceutical and agrochemical research.[1][2] Its structure, containing a halogenated benzyl group, imparts specific reactivity but also necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Core Safety & Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is limited, a robust assessment can be formed by examining data from its close analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, and the parent class of hydroxylamines.[3][4]

1.1. Hazard Profile Summary

The primary hazards associated with this compound are summarized below. This information is synthesized from Safety Data Sheets (SDS) of closely related analogues.

Hazard ClassificationDescriptionRationale & Causality
Skin Irritant (Category 2) Causes skin irritation upon direct contact.[5][6]The hydroxylamine moiety and the acidic nature of the hydrochloride salt can disrupt skin integrity.
Serious Eye Irritant (Category 2) Causes serious eye irritation and potential damage.[5][6]The compound is a fine, solid powder that can cause significant mechanical and chemical irritation to sensitive eye tissues.
Respiratory Irritant (STOT SE 3) May cause respiratory irritation if inhaled as a dust.[5][6]Fine particulates can irritate the mucous membranes of the respiratory tract.
Potential Mutagen Hydroxylamine and its derivatives are considered possible mutagens.[7]Hydroxylamine can react with DNA bases, leading to potential genetic mutations. This property necessitates handling it as a suspected carcinogen.
Combustibility Combustible solid.[8]While it may not ignite readily, it can burn, producing highly toxic and corrosive gases.
Hazardous Combustion Products Thermal decomposition can release toxic fumes.Burning will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[5][9]

1.2. Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound in any capacity, including disposal:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[10]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]

Part 2: Disposal Workflow & Procedures

The primary and universally recommended method for disposing of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is a complex process that should not be attempted by non-specialists due to the potential for hazardous reactions and byproducts.

2.1. Disposal Decision Workflow

The following diagram outlines the logical steps for managing the waste stream from the point of generation to final disposal.

G cluster_0 Step 1: Generation & Containment cluster_1 Step 2: Waste Identification & Labeling cluster_2 Step 3: Storage & Disposal start Waste Generated (Unused reagent, contaminated labware) contain Place in a dedicated, compatible Hazardous Waste Container start->contain label_waste Label Container Immediately: 'Hazardous Waste' 'O-(2-Fluorobenzyl)hydroxylamine HCl' List all components and concentrations contain->label_waste segregate Is this a Halogenated Organic Solid? label_waste->segregate yes_node YES segregate->yes_node Segregate accordingly no_node NO (Consult EHS) segregate->no_node store Store in designated Satellite Accumulation Area (SAA) yes_node->store check_compat Ensure segregation from incompatible materials (e.g., strong oxidizing agents, bases) store->check_compat pickup Arrange for pickup by a licensed Environmental Health & Safety (EHS) vendor check_compat->pickup caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

2.2. Step-by-Step Collection Protocol (Primary Method)

This protocol is the standard, compliant method for disposing of this chemical waste.

1. Container Selection:

  • Choose a waste container that is chemically compatible with halogenated organic solids and their potential acidic nature. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[11]
  • The container must be in good condition, free from leaks or damage.[11]

2. Waste Collection:

  • Carefully transfer waste this compound (e.g., expired reagent, reaction residues) into the designated waste container inside a chemical fume hood to prevent inhalation of dust.
  • Also, place any labware grossly contaminated with the compound (e.g., weigh boats, contaminated gloves, wipes) into the same solid waste container.
  • Causality: Containing the waste at the source prevents cross-contamination and fugitive emissions.

3. Labeling:

  • As soon as the first drop of waste is added, label the container. The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound".[12]
  • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[13] Do not use abbreviations or chemical formulas.[14]
  • Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are aware of the container's contents and associated hazards.[11]

4. Storage and Segregation:

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[15][12]
  • This compound is a halogenated organic material . It must be segregated from other waste streams, especially:
  • Non-halogenated organic waste.[13][16]
  • Aqueous waste (acids, bases).[15]
  • Strong oxidizing agents, with which it is incompatible.[8]
  • Causality: Segregation prevents dangerous chemical reactions. For instance, mixing hydroxylamines with strong oxidizers can create explosive conditions. Storing it away from bases prevents unintended neutralization reactions.

5. Arranging Disposal:

  • Keep the waste container securely closed at all times, except when adding waste.[14]
  • Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months in academic labs, depending on regulations), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.[11][17]

Part 3: Emergency Procedures

3.1. Spill Management

In the event of a small spill within a controlled environment (like a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Absorb: Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5] Avoid creating dust.[8]

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • For large spills, evacuate the area immediately and contact your institution's emergency response team.[14]

References

Safeguarding Your Research: A Technical Guide to Handling O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that novel reagents are the lifeblood of discovery. O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a valuable building block in medicinal chemistry, but its safe handling is paramount to protecting both the researcher and the integrity of the experiment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for this compound.

Disclaimer: Specific safety data for this compound is limited. Therefore, the following recommendations are synthesized from the safety data sheets (SDSs) of closely related analogues, including O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride, and other hydroxylamine derivatives.[1][2][3][4][5][6][7][8] It is imperative to always consult the supplier-specific SDS upon receipt of the material and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][4][6][8][9][10]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][9]

  • Potential for Sensitization: Some hydroxylamine derivatives may cause skin sensitization upon repeated contact.[1][11]

  • Toxicity: Analogous compounds are considered harmful if swallowed.[2][11] Chronic exposure to related substances is also a concern.[1][11]

Given these potential hazards, a stringent approach to PPE is not just a recommendation—it's a necessity for safe and reproducible research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control and should always be used when handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical goggles.[2]Nitrile or other compatible chemical-resistant gloves.[2][3]Laboratory coat.[2]Use in a well-ventilated area or with a suitable respirator if dust is generated.[2]
Dissolution and Reaction Setup Chemical goggles.Nitrile or other compatible chemical-resistant gloves.Laboratory coat.Work should be conducted in a chemical fume hood.
Workup and Purification Chemical goggles.Nitrile or other compatible chemical-resistant gloves.Laboratory coat.Work should be conducted in a chemical fume hood.
Spill Cleanup Chemical goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with particulate filters is recommended.[3]

The Causality Behind PPE Choices:

  • Eye Protection: The risk of solid particles or splashes of solutions entering the eye necessitates the use of safety glasses at a minimum, with chemical goggles offering superior protection against splashes.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and potential irritation or sensitization. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3]

  • Body Protection: A laboratory coat protects against incidental contact with the solid or solutions.

  • Respiratory Protection: While working in a fume hood is the primary control, a respirator may be necessary if dust is generated, especially during weighing and transfer operations.

Operational Protocols: A Step-by-Step Guide to Safe Handling

A self-validating protocol minimizes risk at every stage. The following workflow is designed to ensure safe handling from receipt to disposal.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood. Ensure the work area is clean and uncluttered.

  • Donning PPE: Put on a laboratory coat, chemical goggles, and compatible gloves.

  • Weighing: Carefully weigh the required amount of the solid on weighing paper or in a tared container. Avoid creating dust. If dust is generated, a respirator may be necessary.[2][9]

  • Transfer: Gently transfer the solid to the reaction vessel.

Reaction and Workup
  • Dissolution: Add the solvent to the reaction vessel within the fume hood.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Quenching and Workup: Perform all quenching and extraction procedures within the fume hood.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[3][12] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance.

Visualizing the Workflow

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Handling_Workflow Prep Preparation (In Fume Hood) Weigh Weighing (Minimize Dust) Prep->Weigh Transfer Transfer to Vessel Weigh->Transfer Reaction Reaction/Workup (In Fume Hood) Transfer->Reaction Spill Spill? Reaction->Spill Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Waste Waste Collection (Labeled Container) Spill->Waste No Cleanup->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.